Tributyltin chloride-d27
Description
Properties
IUPAC Name |
chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-FMYBXEBSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481426 | |
| Record name | Tributyltin chloride-d27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257647-76-9 | |
| Record name | Tributyltin chloride-d27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Preparation of Deuterated Tributyltin Chloride
Abstract
This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of deuterated tributyltin chloride, specifically tributyl(d27)tin chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental causality behind experimental choices. The primary focus is on the robust Grignard reaction pathway, offering a self-validating protocol grounded in established organometallic chemistry. We will delve into the critical role of deuterated internal standards in modern analytical chemistry, particularly mass spectrometry, and conclude with essential safety protocols for handling these potent organotin compounds.
The Imperative for Deuterated Standards in Quantitative Analysis
In the landscape of quantitative analysis, particularly within pharmaceutical development and metabolic research, the pursuit of accuracy is paramount.[1] Mass spectrometry (MS), often coupled with liquid chromatography (LC), stands as a premier tool for the sensitive and selective quantification of analytes in complex biological matrices.[2][3] However, analytical processes are subject to inherent variability, including matrix effects, ionization suppression, and inconsistencies in sample preparation, all of which can compromise data reliability.[1][4]
The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating these variables.[5] Deuterated standards, where hydrogen atoms are replaced with the stable isotope deuterium (²H or D), are the most common type of SIL standard.[4] The core principle behind their efficacy is stable isotope dilution (SID). Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical physicochemical properties, ensuring they co-elute during chromatography and experience the same degree of ionization efficiency or suppression.[1][6] This mirroring of behavior allows for precise correction of analytical variability, making deuterated standards an indispensable tool for generating high-quality, reproducible data with the utmost confidence.[1][7] Tributyltin-d27 chloride serves this exact purpose as a high-fidelity internal standard for the analysis of its non-labeled, environmentally persistent, and toxic analogue, tributyltin chloride.[8]
Strategic Synthesis of Tributyl(d27)tin Chloride
The synthesis of organotin compounds can be achieved through several methods, including the Wurtz-like coupling of alkyl sodium compounds with tin halides or the direct reaction of stannic chloride with tetra-alkyltin in a redistribution reaction.[9][10][11] However, for preparing an isotopically labeled compound like tributyl(d27)tin chloride, the most direct and controllable method is the Grignard reaction.[11][12] This classic organometallic reaction allows for the precise construction of the tin-carbon bonds using a deuterated alkyl source from the outset.
The strategy involves two core stages:
-
Formation of a Deuterated Grignard Reagent: A deuterated alkyl halide, such as 1-bromobutane-d9, is reacted with magnesium metal in an anhydrous ether solvent to form butyl-d9-magnesium bromide ((C₄D₉)MgBr).
-
Alkylation of Tin Tetrachloride: The newly formed Grignard reagent is then reacted with tin(IV) chloride (SnCl₄). The stoichiometry of this step is critical to favor the formation of the desired tri-substituted product over mono-, di-, or tetra-alkylated species.[12]
This pathway is chosen for its reliability and the high level of isotopic incorporation it affords, as the deuterium is locked into the carbon backbone of the starting material.
Logical Flow of the Grignard Synthesis Pathway
Caption: Workflow for the synthesis of tributyl(d27)tin chloride.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly toxic materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate engineering controls (i.e., a certified chemical fume hood).
Materials:
-
1-Bromobutane-d9 (C₄D₉Br)
-
Magnesium (Mg) turnings
-
Tin(IV) Chloride (SnCl₄), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Benzene, anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen gas (N₂) supply
Equipment:
-
Three-necked round-bottom flask with reflux condenser, pressure-equalizing dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
Part 1: Preparation of Butyl-d9-magnesium Bromide
-
Setup: Assemble a dry 500-mL three-necked flask equipped with a reflux condenser and a dropping funnel under a positive pressure of nitrogen. All glassware must be rigorously flame-dried or oven-dried before use.
-
Charge Reactor: Add magnesium turnings (1.15 gram-moles) to the flask containing 100 mL of anhydrous diethyl ether.[12]
-
Initiation: Add a small crystal of iodine to help initiate the reaction. Slowly add a small portion of 1-bromobutane-d9 (1.15 gram-moles) dissolved in 400 mL of anhydrous diethyl ether from the dropping funnel.
-
Reaction: Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining 1-bromobutane-d9 solution dropwise at a rate that maintains a steady reflux.[12] The reaction is exothermic. Use an ice bath to control the rate if necessary.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours until almost all the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Part 2: Synthesis and Purification of Tributyl(d27)tin Chloride
-
Setup: In a separate, dry 3-liter flask equipped with a mechanical stirrer, charge anhydrous tin(IV) chloride (0.5 gram-mole) dissolved in 500 mL of anhydrous benzene.[12] Cool the flask in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent from Part 1 to the stirred SnCl₄ solution.[12] This reaction is highly exothermic; maintain a low temperature and control the addition rate to prevent a violent reaction. A 3:1 molar ratio of Grignard reagent to SnCl₄ is theoretically ideal for tributyltin chloride, but using a slight excess of the Grignard reagent can help drive the reaction to the tri-substituted product.
-
Workup: After the addition is complete, stir the mixture at room temperature for an additional hour. Quench the reaction by carefully adding 500 mL of a saturated aqueous ammonium chloride solution with vigorous stirring.[12]
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer again with 500 mL of the ammonium chloride solution, followed by a final wash with deionized water.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents (ether and benzene) using a rotary evaporator. This will yield a light brown, oily crude product.[12]
-
Purification: The crude product is a mixture containing the desired tributyl(d27)tin chloride along with other deuterated butyltin species (mono-, di-, and tetra-substituted).[12] Purify the tributyl(d27)tin chloride by vacuum distillation.[12][13] Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~171-173 °C at 25 mm Hg for the non-deuterated analogue).[9] For achieving very high purity (>99.5%), a reactive distillation step where the crude mixture is treated with a small amount of an alkali metal hydroxide (e.g., NaOH) prior to distillation can be employed to convert the highly polar dibutyltin dichloride impurity into a non-volatile oxide, which remains in the distillation residue.[13][14]
Characterization and Quality Control
Confirming the identity, isotopic enrichment, and chemical purity of the final product is a critical, self-validating step.
| Analytical Technique | Purpose | Expected Result for Tributyl(d27)tin Chloride |
| Mass Spectrometry (GC-MS/LC-MS) | Confirm molecular weight and isotopic purity. | A molecular ion cluster corresponding to C₁₂D₂₇ClSn. The exact mass will be significantly higher than the non-deuterated analogue (325.51 g/mol ).[10] The isotopic distribution will confirm high deuterium incorporation. |
| ¹H NMR | Confirm deuteration. | The spectrum should show a significant reduction or complete absence of signals in the alkyl region (approx. 0.9-1.6 ppm) where the butyl protons would normally appear. |
| ¹³C NMR | Confirm carbon backbone. | Signals corresponding to the four distinct carbon atoms of the butyl chain will be observed, but they will appear as complex multiplets due to C-D coupling. |
| ¹¹⁹Sn NMR | Confirm organotin structure. | A characteristic chemical shift for a trialkyltin chloride species. This is a highly sensitive method for organotin structural analysis.[15] |
| Gas Chromatography (GC-FPD/MS) | Assess chemical purity. | A single major peak corresponding to the product. The method can quantify impurities like dibutyl(d18)tin dichloride or tetrabutyl(d36)tin.[8][16] |
Mandatory Safety and Handling Protocols
Organotin compounds are a class of highly toxic chemicals that demand strict adherence to safety protocols.[17][18] The toxicity is primarily determined by the number of organic groups attached to the tin atom, with triorganotins like tributyltin chloride being the most toxic class.[17][19]
Routes of Exposure and Health Effects:
-
All Routes: Organotins are toxic via inhalation, ingestion, and dermal contact.[19]
-
Toxicity Profile: Triorganotins are potent neurotoxins, immunotoxins, and known endocrine disruptors.[17] Brief contact can cause severe irritation to the skin, eyes, and respiratory tract, potentially leading to chemical burns.
Handling Procedures:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and heavy-duty, impervious gloves (e.g., nitrile over neoprene).
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[19][20]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite or a spill pillow), place it in a sealed container, and label it for hazardous waste disposal.[19]
Waste Disposal:
-
All waste materials containing organotin compounds, including excess reagents and contaminated labware, must be disposed of as hazardous waste according to institutional and local regulations.[19]
References
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SCIEX. (n.d.). Organotin compounds. Retrieved from [Link]
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AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
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Rundberg, E., et al. (2008). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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Di Masi, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Ojetunde, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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CDC/NIOSH. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]
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European Patent Office. (2019). A process for the preparation of tributyltin chloride with high purity. EP 3838906 A1. Retrieved from [Link]
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Kim, H., et al. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of tributyltin chloride. Retrieved from [Link]
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WIPO Patentscope. (2021). A process for the preparation of tributyltin chloride with high purity. WO/2021/123055. Retrieved from [Link]
-
Albert, H., & Neumann, W. (1981). A CONVENIENT PREPARATION OF TRIBUTYLTIN DEUTERIDE AND SOME OTHER TRIORGANOTIN DEUTERIDES. ChemInform. Retrieved from [Link]
- Huisman, H. O. (1958). U.S. Patent No. 2,862,944. U.S. Patent and Trademark Office.
-
Sutton, K. L., et al. (2000). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
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Odonkor, E., & Addo, M. A. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Inoue, Y., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Wiley. (n.d.). Tri-n-butyl(vinyl)tin - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]
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Naruta, Y., & Maruyama, K. (1998). tributyl(3-methyl-2-butenyl)tin. Organic Syntheses. Retrieved from [Link]
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Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin hydride. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Retrieved from [Link]
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An Introduction for Researchers, Scientists, and Drug Development Professionals
<-4> A Technical Guide to Tributyltin Chloride-d27 for Advanced Research
Tributyltin (TBT) compounds are a class of organotin chemicals known for their broad-spectrum biocidal properties. Historically, they were widely used as anti-fouling agents in marine paints, as wood preservatives, and as fungicides in various industrial applications.[1] However, the high toxicity of TBT to non-target aquatic organisms, even at extremely low concentrations, has led to significant environmental concern and stringent regulatory restrictions.[1][2] This has necessitated the development of highly sensitive and accurate analytical methods for monitoring TBT in environmental and biological matrices.
At the forefront of high-precision quantification is the use of stable isotope-labeled internal standards, with this compound emerging as the gold standard. This deuterated analog of Tributyltin chloride is indispensable for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its utility lies in its chemical and physical similarity to the native (non-deuterated) TBT, allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry is crucial for correcting variations in extraction efficiency, instrumental drift, and matrix-induced signal suppression or enhancement, thereby ensuring the accuracy and reliability of quantitative data.[3][4][5]
This guide provides a comprehensive overview of the core technical specifications, applications, and handling protocols for this compound, designed to support the work of professionals in environmental science, toxicology, and drug development.
Core Physicochemical Properties
The precise characterization of an analytical standard is fundamental to its application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | Chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | [6][8][9] |
| CAS Number | 1257647-76-9 | [6][7] |
| Molecular Formula | C₁₂D₂₇ClSn or [CD₃(CD₂)₃]₃SnCl | [7] |
| Molecular Weight | 352.67 g/mol | [6][7] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥96% | |
| Appearance | Liquid | [10] |
| Boiling Point | 171-173 °C at 25 mmHg | [7] |
| Unlabeled CAS No. | 1461-22-9 (for non-deuterated Tributyltin chloride) | [6][8][9] |
The Rationale for Isotopic Labeling
The choice of a deuterated internal standard is a critical decision in analytical method development, grounded in fundamental principles of mass spectrometry.[11]
Causality Behind Using a Deuterated Standard: An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[5] Because the deuterium atoms in this compound only slightly increase its molecular weight without significantly altering its polarity or chemical properties, it behaves nearly identically to the native TBT during chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows a mass spectrometer to differentiate it from the analyte. This co-elution and mass differentiation are the keys to its effectiveness.[2][5] Any sample loss during preparation or fluctuation in instrument signal will affect both the analyte and the standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively canceling out these sources of error.[3][4]
Experimental Protocol: Quantification of TBT in Water Samples
This section outlines a validated methodology for the determination of Tributyltin chloride in environmental water samples using this compound as an internal standard, followed by GC-MS analysis.
1. Preparation of Standards
-
Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of high-purity methanol.
-
Spiking Solution (1 µg/mL): Dilute the stock solution 1:100 with methanol. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking clean matrix (e.g., deionized water) with known concentrations of non-deuterated Tributyltin chloride and a constant concentration of the this compound internal standard spiking solution.
2. Sample Preparation and Extraction
-
Collect a 100 mL water sample in a glass container.
-
Spike the sample with a known amount of the this compound spiking solution (e.g., 50 µL of the 1 µg/mL solution to achieve a concentration of 500 ng/L).
-
Add 2 mL of a derivatizing agent (e.g., 2% sodium tetraethylborate in THF) to convert the ionic organotin species to their more volatile ethylated forms.
-
Add 20 mL of a non-polar solvent like hexane and shake vigorously for 10 minutes to extract the derivatized compounds.
-
Allow the layers to separate and carefully collect the upper organic (hexane) layer.
-
Concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for both derivatized TBT and derivatized TBT-d27.
-
References
-
Tributyltin Chloride. PubChem, National Center for Biotechnology Information. [Link]
-
Tributyltin Chloride. The Merck Index Online, Royal Society of Chemistry. [Link]
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Deuterated Internal Standard: Significance and symbolism. Synonym.tech. [Link]
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Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed, National Center for Biotechnology Information. [Link]
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The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]
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Deuterated internal standards and bioanalysis. AptoChem. [Link]
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of Tributyltin chloride-d27
As a deuterated analogue of the highly toxic organotin compound, this compound ([CD3(CD2)3]3SnCl) is a specialized chemical used in research settings, likely for mass spectrometry-based applications and metabolic studies. While the deuterium labeling alters its mass, it does not mitigate its significant chemical hazards. This guide provides a comprehensive overview of the safety protocols, toxicological profile, and emergency procedures required for the safe handling of this compound, grounded in established safety data for its non-labeled counterpart, Tributyltin chloride (TBT-Cl).
This compound is a stable isotope-labeled version of Tributyltin chloride. The core chemical reactivity and physical properties, apart from the molecular weight, are essentially identical to the unlabeled compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1257647-76-9 | [1][2][3] |
| Molecular Formula | C₁₂D₂₇ClSn | [2][3][4] |
| Molecular Weight | 352.67 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 171-173 °C @ 25 mmHg | [1][6][7][8] |
| Density | ~1.2 g/mL at 20-25 °C | [7][8] |
| Water Solubility | Low (0.017 g/L at 20°C for TBT-Cl) | [9] |
| Refractive Index | ~1.492 (for TBT-Cl) |[7][10] |
Hazard Analysis and GHS Classification
This compound is classified as highly hazardous. The primary danger lies in its acute toxicity upon ingestion, dermal absorption, and its potential for severe, long-term organ damage and reproductive harm.[11] Its environmental toxicity is extreme, necessitating stringent containment and disposal measures.[9][12]
Table 2: GHS Hazard Classification for Tributyltin chloride
| Hazard Class | Hazard Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1][12] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][12] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][12] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [12] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][12] |
| Reproductive Toxicity | H360FD | May damage fertility or the unborn child | [1][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [1][12] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life | [12] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[1][12] |
Toxicological Profile: A Mechanistic Perspective
Organotin compounds, particularly tri-substituted forms like tributyltin, are potent toxins.[13][14] Their toxicity is not merely a surface-level irritation but involves deep-seated cellular and systemic disruption.
-
Systemic Effects : Upon absorption, which can readily occur through the skin or via ingestion, organotins target the central nervous system.[13] They are also known to be endocrine disruptors and can cause harmful effects on the thyroid and cardiovascular systems.[7]
-
Reproductive Toxicity : The classification as a Category 1B reproductive toxin indicates clear evidence of impaired fertility and developmental toxicity in animal studies.[11] Researchers of child-bearing potential must be fully aware of these risks and take exceptional precautions.
-
Organ Damage (STOT RE) : Prolonged or repeated exposure leads to cumulative damage, particularly to the stomach and other internal organs. This underscores the critical importance of minimizing all forms of exposure, even at low levels, over time.
Exposure Control and Personal Protective Equipment (PPE)
Given the high toxicity and dermal absorption potential, a multi-layered PPE strategy is mandatory. The choice of PPE is not arbitrary; it is dictated by the compound's chemical properties and the nature of the handling task. All work must be conducted within a certified chemical fume hood.[15]
Experimental Protocol: Donning and Doffing PPE
-
Preparation : Before entering the designated work area, inspect all PPE for integrity (e.g., no holes in gloves, cracks in safety glasses).
-
Inner Gloves : Don a pair of thin nitrile gloves. This provides a base layer of protection.
-
Lab Coat/Gown : Wear a clean, buttoned lab coat, preferably with elastic cuffs. For tasks with a higher splash risk, a chemically resistant apron or gown is required.
-
Outer Gloves : Don a pair of heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton) over the inner gloves. The gloves must be long enough to cover the cuffs of the lab coat.[16]
-
Eye/Face Protection : Wear tight-sealing safety goggles.[15] If there is any risk of splashing, a full-face shield must be worn in addition to goggles.[12]
-
Doffing Procedure (to prevent contamination) :
-
Remove outer gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the face shield and/or goggles.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water immediately after exiting the work area.[12]
-
Visualization: PPE Selection Workflow
Caption: PPE selection decision tree for this compound.
Protocols for Safe Handling, Storage, and Emergencies
Standard Operating Procedure: Handling and Storage
-
Designated Area : All work with this compound must be performed in a designated area within a chemical fume hood to prevent vapor inhalation and environmental release.[15]
-
Quantities : Handle the smallest feasible quantities for the experiment.
-
Tools : Use non-sparking tools and avoid actions that could generate static electricity.[16]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12][15] The storage location must be locked and accessible only to authorized personnel.[9][16]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[16][17] Wash hands thoroughly after handling, even if gloves were worn.[12]
Emergency Protocol: Accidental Release
-
Evacuate : Immediately evacuate personnel from the affected area, except for the response team.
-
Ventilate : Ensure the chemical fume hood is operating correctly.
-
Protect : Responders must wear full PPE, including respiratory protection if vapors are significant.[12]
-
Contain : Cover drains to prevent environmental release. Use an inert, liquid-absorbent material (e.g., Chemizorb®) to soak up the spill. Do not use combustible materials like paper towels.
-
Collect : Carefully collect the absorbent material and contaminated surfaces into a suitable, sealable container for hazardous waste.[9][16]
-
Decontaminate : Clean the spill area thoroughly.
Emergency Protocol: Personal Exposure
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[9][16]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][12][16]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][12][16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10][16]
Visualization: Emergency Response Workflow
Caption: Decision workflow for emergency response procedures.
Environmental Fate and Disposal
Tributyltin chloride is classified as very toxic to aquatic life with long-lasting effects.[5][9] Its persistence in sediment and potential for bioaccumulation mean that release into the environment must be strictly avoided.[5]
Protocol: Waste Disposal
-
Segregation : All waste contaminated with this compound, including disposable labware, absorbent materials, and contaminated PPE, must be segregated as hazardous waste.
-
Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste: this compound".
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[9][12] Do not dispose of it down the drain or with general laboratory trash.[15][16]
Transportation
For transport, this material is typically classified as an organotin compound, liquid, N.O.S. (Tributyltin chloride), falling under a hazardous materials class that requires specific packaging and labeling.[12]
References
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Storage and stability of Tributyltin chloride-d27 solutions
An In-depth Technical Guide to the Storage and Stability of Tributyltin Chloride-d27 Solutions
Introduction
This compound (TBT-Cl-d27) is a deuterated analog of Tributyltin chloride (TBT-Cl), a highly toxic organotin compound. In analytical chemistry, TBT-Cl-d27 serves as an invaluable internal standard for the quantification of TBT and other organotin compounds in environmental and biological matrices. Its utility is predicated on the assumption that it behaves chemically identically to its non-deuterated counterpart, while its mass difference allows for clear differentiation in mass spectrometry-based analyses.[1]
The accuracy of any analysis relying on TBT-Cl-d27 is directly dependent on the stability and integrity of its standard solutions. Degradation of the standard can lead to an underestimation of the target analyte concentration, compromising experimental results. This guide provides a comprehensive overview of the factors influencing the stability of TBT-Cl-d27 solutions, recommended storage and handling protocols, and methods for verifying solution integrity, grounded in established scientific principles.
Core Physicochemical Properties
A foundational understanding of TBT-Cl's properties, which are virtually identical to its deuterated analog, is crucial for proper handling.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂²H₂₇ClSn | [1] |
| Molar Mass | ~353.25 g/mol | [1] |
| Appearance | Colorless viscous liquid | [2] |
| Boiling Point | 171-173 °C @ 25 mm Hg | [3] |
| Density | ~1.20 g/cm³ at 20 °C | [2][3] |
| Solubility | Soluble in organic solvents; Insoluble in water | [2][4] |
| Stability | Stable under normal, dry conditions. Moisture sensitive. | [4][5] |
Factors Influencing the Stability of TBT-Cl-d27 Solutions
The stability of TBT-Cl-d27 in solution is not absolute. Several environmental and chemical factors can induce its degradation over time. Understanding these factors is the first step toward mitigating them.
Photodegradation
Exposure to ultraviolet (UV) radiation, including direct sunlight, is a primary driver of abiotic degradation.[6] Photolysis can induce the cleavage of the carbon-tin bonds, initiating the degradation cascade.[7][8] The rate of photodegradation can be influenced by the solvent matrix and the presence of photosensitizing substances.[6][9] Therefore, protecting solutions from light is a critical and non-negotiable storage requirement.
Hydrolysis and Solvent Effects
While the carbon-tin bond in TBT is relatively stable to hydrolysis under neutral pH conditions, the Sn-Cl bond is not.[2][6] Tributyltin chloride readily hydrolyzes in the presence of water to form tributyltin oxide. Furthermore, the choice of solvent is paramount. Protic solvents or solvents with trace amounts of water can facilitate hydrolysis and other degradation reactions. Using high-purity, dry, aprotic organic solvents is essential for preparing stable stock solutions.
Temperature
As with most chemical compounds, temperature influences the rate of degradation. Elevated temperatures increase the kinetic energy of molecules, accelerating the rates of hydrolysis, oxidation, and solvent-mediated degradation. Conversely, storing solutions at reduced temperatures significantly slows these processes, thereby extending the shelf life.[10]
Adsorption to Container Surfaces
Organotin compounds, including TBT-Cl, are known to adsorb to the surfaces of storage containers.[11] This phenomenon can lead to a significant decrease in the effective concentration of the analyte in solution, creating analytical errors. The adsorption mechanism depends on the container material.
-
Glass: Adsorption can occur via both hydrophobic interactions and ionic interactions with silanol groups on the glass surface.[12]
-
Plastics (e.g., Polypropylene, Polyethylene): Adsorption is primarily driven by hydrophobic interactions.[12][13]
The choice of container and proper preparation are therefore critical for maintaining concentration accuracy. For aqueous samples, acidification can reduce adsorption to glass, but for organic solutions, using silanized glass vials or high-quality polypropylene can be preferable.
Degradation Pathway of Tributyltin
The degradation of TBT, whether initiated by biotic or abiotic factors, follows a well-documented pathway of sequential debutylation.[7][14] Each step involves the cleavage of a butyl group from the tin atom, resulting in progressively less toxic compounds.[7][15] The use of a deuterated standard allows for the tracking of these degradation products, which will also be deuterated (e.g., dibutyltin-d18, monobutyltin-d9).
Caption: Sequential debutylation pathway of Tributyltin-d27.
Recommended Storage and Handling Protocols
Adherence to strict protocols is necessary to preserve the integrity of TBT-Cl-d27 solutions and ensure laboratory safety. Organotin compounds are highly toxic and should be handled with extreme care.[16][17][18]
Safety First: Essential Precautions
-
Handling: Always handle TBT-Cl-d27 and its solutions inside a certified chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[20][21]
-
Exposure Routes: TBT compounds are toxic via all routes of exposure, including inhalation, ingestion, and dermal contact.[16][17] Avoid creating aerosols.
-
Waste Disposal: Dispose of all waste containing organotin compounds according to institutional and local environmental regulations for hazardous chemical waste.[17]
Protocol 1: Preparation of a Stock Solution (e.g., 100 µg/mL)
This protocol describes the preparation of a stock solution from a neat (pure) standard.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. Methylene chloride, hexane, or isooctane are suitable choices.[22][23] Verify solvent purity before use.
-
Container Preparation: Use an amber, silanized glass volumetric flask or a high-quality polypropylene container. Ensure the container is scrupulously clean and dry.
-
Weighing: Allow the vial of neat TBT-Cl-d27 to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Gravimetric Preparation: Accurately weigh the required amount of neat standard onto a tared weigh boat inside a fume hood. Alternatively, for small quantities, weigh the vial before and after removing material.
-
Dissolution: Quantitatively transfer the weighed standard to the volumetric flask. Rinse the weigh boat multiple times with the chosen solvent, adding the rinsate to the flask to ensure complete transfer.
-
Dilution: Dilute the solution to the final volume with the solvent. Cap the flask and mix thoroughly by inversion.
-
Transfer and Storage: Transfer the final solution to smaller, amber glass vials with PTFE-lined caps for storage. This minimizes contamination and solvent evaporation from repeated opening of a large stock bottle.
Recommended Storage Conditions
The following conditions are recommended to maximize the stability and shelf-life of TBT-Cl-d27 solutions.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | +2°C to +8°C | ≤ -20°C | Reduces rates of degradation and solvent evaporation.[6][23] |
| Light Exposure | Store in amber vials or protect from light. | Store in amber vials in the dark. | Prevents photodegradation.[7][23] |
| Container | Amber glass vials with PTFE-lined caps. | Amber glass vials with PTFE-lined caps. | Inert material minimizes adsorption and contamination. |
| Atmosphere | Tightly sealed container. | Tightly sealed; consider flushing with an inert gas (e.g., Argon) before sealing. | Minimizes exposure to atmospheric moisture and oxygen.[19][20] |
Assessing Solution Stability
Periodic verification of standard solution concentration and purity is a cornerstone of good laboratory practice. A stability study should be performed to establish an evidence-based expiration date for laboratory-prepared solutions.
Analytical Methodology
Gas Chromatography (GC) coupled with a sensitive detector like a Mass Spectrometer (MS) is the preferred technique for analyzing organotins.[24] Due to the low volatility of TBT-Cl, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.[7][22]
Protocol 2: Experimental Workflow for a Stability Study
This workflow outlines the process for assessing the long-term stability of a prepared TBT-Cl-d27 stock solution.
Caption: Workflow for assessing the stability of TBT-Cl-d27 solutions.
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution in triplicate to establish the initial concentration and purity. This serves as the baseline.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove a vial from storage.
-
Sample Preparation & Derivatization:
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working dilution of the standard.
-
Derivatize the TBT-Cl-d27. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[22] This converts the polar chloride to a more volatile ethyl derivative.
-
Extract the derivatized compound into an organic solvent like hexane.
-
-
GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Monitor the specific ions for derivatized TBT-Cl-d27 and its potential degradation products (DBT-d18 and MBT-d9).
-
Data Evaluation:
-
Calculate the concentration of TBT-Cl-d27 at each time point.
-
Compare the results to the T=0 baseline. A significant decrease (e.g., >5-10%) in concentration indicates degradation.
-
Monitor the chromatograms for the appearance of peaks corresponding to the deuterated degradation products. The presence of these peaks confirms the degradation pathway.
-
Conclusion
The chemical integrity of this compound solutions is critical for their function as reliable internal standards. Stability is not inherent but is maintained through meticulous control of environmental factors. The core principles for ensuring the longevity and accuracy of these solutions are cold , dark , and dry . By storing solutions at or below -20°C in tightly sealed amber glass containers, researchers can effectively mitigate degradation from heat, light, and hydrolysis.[6][23] Regular verification of solution concentration via stability-indicating methods like GC-MS provides the ultimate assurance of data quality and reinforces the trustworthiness of experimental outcomes.
References
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Al-Qutob, M. A., Alam, M. M., & Al-Ghamdi, H. A. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. E-Journal of Chemistry, 9(1), 389-402. Retrieved from [Link]
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Fent, K. (2006). Worldwide Occurrence of Organotins from Antifouling Paints and Effects in the Aquatic Environment. ResearchGate. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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EXTOXNET. (1996). Tributyltin (TBT). Extension Toxicology Network. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC. Retrieved from [Link]
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International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]
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Maguire, R. J., & Tkacz, R. J. (1985). UV photolytic degradation of butyltin chlorides in water. Journal of Organometallic Chemistry, 290(2), 149-157. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. DCCEEW. Retrieved from [Link]
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Békri, K., Saint-Louis, R., & Pelletier, E. (2006). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta, 578(2), 203–212. Retrieved from [Link]
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Reisi, M. R., Mun, L. K., & Misran, M. (2010). Photocatalytic Degradation of Tributyltin Chloride in Water. ResearchGate. Retrieved from [Link]
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Khan, M. R., & Akanee, T. (2003). Trace Analysis of Tributyltin Chloride in Fish Tissue by Electron Capture Gas Chromatography. Bulletin of the Korean Chemical Society, 24(9), 1262-1266. Retrieved from [Link]
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Basutkar, M. R. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. International Journal of Research and Analytical Reviews, 7(3), 666-670. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tributyltin chloride. PubChem Compound Database. Retrieved from [Link]
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Fytianos, K., & Samanidou, V. (1992). Adsorption and desorption of organotin compounds in organic and mineral soils. Journal of Environmental Science and Health, Part A, 27(4), 1163-1174. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf. Retrieved from [Link]
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Ivey, G. A. (2015). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Ivey International Inc. Retrieved from [Link]
-
Brosillon, S., Bancon-Montigny, C., & Mendret, J. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 173–179. Retrieved from [Link]
-
Cruz, A., et al. (2018). Bioremediation of Tributyltin (TBT)-Contaminated Waters by TBT-Resistant Marine Bacteria. ResearchGate. Retrieved from [Link]
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Takahashi, K., Yoshino, T., & Ohyagi, Y. (1987). Photodegradation of Tributyltin Chloride in Sea Water by Ultraviolet Light. Amanote Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tributyltin Chloride. PubChem Compound Database. Retrieved from [Link]
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Zhu, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Advances, 13(46), 32363-32371. Retrieved from [Link]
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Loba Chemie. (n.d.). TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]
- CN101993424A. (2011). Preparation method of tributyltin chloride. Patsnap.
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Zhu, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. ResearchGate. Retrieved from [Link]
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Do, T. H., & Lee, J. S. (2000). Container adsorption of tributyltin (TBT) compounds: implications for environmental analysis. Environmental Science & Technology, 34(1), 80-85. Retrieved from [Link]
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ResearchGate. (2013). How do you get rid of organotin waste? ResearchGate. Retrieved from [Link]
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Lee, J., et al. (2022). Examination of Microcystin Adsorption by the Type of Plastic Materials Used during the Procedure of Microcystin Analysis. Toxins, 14(9), 618. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). Shimadzu. Retrieved from [Link]
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WO2021122650A1. (2021). A process for the preparation of tributyltin chloride with high purity. WIPO Patentscope. Retrieved from [Link]
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Decoding the-Certificate of Analysis for Tributyltin chloride-d27: A Guide for Researchers
<
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than just a document; it is the cornerstone of experimental validity and reproducibility.[1][2] This guide provides an in-depth technical exploration of the Certificate of Analysis for a specialized stable isotope-labeled compound, Tributyltin chloride-d27, offering insights into the rigorous analytical methodologies that underpin the data presented. Understanding the nuances of a CoA is critical for ensuring the quality and reliability of research outcomes.[3][4]
Introduction to this compound and the Imperative of a CoA
Tributyltin chloride (TBT-Cl) is an organotin compound historically used as a biocide in antifouling paints.[5] Its significant toxicity and endocrine-disrupting properties have led to widespread environmental and health concerns.[5][6] this compound, in which the 27 hydrogen atoms on the butyl groups are replaced with deuterium, serves as an invaluable internal standard for the accurate quantification of TBT in various matrices.[7][8] Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in extraction efficiency, leading to highly precise and accurate measurements.[6]
A Certificate of Analysis is a batch-specific document that verifies a product's identity, purity, and quality against preset specifications.[3][9] For a certified reference material like this compound, the CoA is a declaration of its suitability for its intended analytical purpose.[10] It provides the end-user with the confidence that the material they are using will perform as expected, ensuring the integrity of their experimental results.[1]
Deconstructing the Certificate of Analysis: A Section-by-Section Technical Review
A typical Certificate of Analysis for this compound will contain several key sections, each detailing the results of specific analytical tests. This section will delve into the scientific principles and experimental protocols behind the data presented.
Identification and General Properties
This initial section provides fundamental information about the compound.
| Parameter | Typical Specification | Significance for the Researcher |
| Product Name | This compound | Unambiguous identification of the material.[3] |
| CAS Number | 358731-94-9 | A unique numerical identifier for the specific chemical substance.[11] |
| Molecular Formula | C12D27ClSn | Confirms the elemental composition, including the deuterium labeling. |
| Molecular Weight | ~352.67 g/mol | Essential for accurate preparation of standard solutions and concentration calculations. |
| Appearance | Colorless to Pale Yellow Oil | A qualitative check for gross contamination or degradation.[12] |
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical purity is a critical parameter, ensuring that the analytical signal is not influenced by interfering impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7]
Scientific Principle: The sample is volatilized and injected into a gas chromatograph. An inert carrier gas moves the sample through a heated capillary column, separating the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent, such as hexane or isooctane.[13]
-
Derivatization (if necessary): To improve volatility and chromatographic performance, organotin compounds are often derivatized. A common method is ethylation using sodium tetraethylborate.[14][15]
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
-
Chromatographic Separation: The separation is performed on a capillary column (e.g., 5% phenylpolysiloxane) with a programmed temperature gradient to ensure the elution of all components.[13]
-
Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode to identify all eluting compounds. The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Causality of Experimental Choices: The choice of a non-polar column like 5% phenylpolysiloxane is based on the non-polar nature of the derivatized organotin compound. The temperature programming is essential to achieve good separation of any potential impurities from the main TBT-d27 peak.
Data Visualization: GC-MS Workflow
Caption: Workflow for Purity Analysis by GC-MS.
Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
For a deuterated standard, the isotopic enrichment is a paramount quality attribute. It defines the percentage of molecules that are fully deuterated at the specified positions. This is typically determined by a combination of NMR and MS techniques.[16]
Scientific Principle (NMR): Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei.[17] The presence of a strong signal in the ²H-NMR spectrum, coupled with the absence or significant reduction of corresponding signals in the ¹H-NMR spectrum, confirms successful deuteration.[17][18] For highly deuterated compounds, conventional ¹H NMR may be limited by the low intensity of residual proton signals.[19]
Scientific Principle (MS): High-resolution mass spectrometry can distinguish between the deuterated compound and its non-deuterated counterpart based on their precise mass difference. The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment.[16]
Isotopic Enrichment vs. Species Abundance: It is crucial to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the probability that any given atom at a labeled position is the stable isotope (e.g., Deuterium).[20][21] Species abundance is the percentage of molecules with a specific isotopic composition. For a molecule with multiple deuterium atoms, like TBT-d27, a high isotopic enrichment (e.g., 98 atom % D) will result in a slightly lower abundance of the fully deuterated (d27) species, with minor populations of d26, d25, etc.[20]
Experimental Protocol: Isotopic Enrichment by ²H-NMR
-
Sample Preparation: A concentrated solution of this compound is prepared in a non-deuterated solvent (e.g., chloroform or benzene).[19]
-
Data Acquisition: The ²H-NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The integral of the deuterium signal is compared to the integral of a known reference standard to confirm the level of deuteration. The absence of significant signals in the corresponding regions of the ¹H-NMR spectrum further validates the high isotopic enrichment.
Causality of Experimental Choices: Using a non-deuterated solvent is unconventional but necessary for ²H-NMR to avoid a massive solvent signal.[19] A high-field spectrometer provides better sensitivity and resolution, which is important for detecting small residual proton signals.
Experimental Protocol: Isotopic Enrichment by HR-MS
-
Sample Infusion: A dilute solution of the sample is directly infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: A high-resolution mass spectrum is acquired over the expected mass range.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the fully deuterated molecule and any partially deuterated species are used to calculate the atom percent deuterium enrichment.[22]
Data Visualization: Isotopic Enrichment Determination Logic
Caption: Logic for determining isotopic enrichment.
Structural Confirmation by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the structural integrity of the molecule by identifying its characteristic functional groups.
Scientific Principle: Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus frequency, which serves as a molecular "fingerprint."
In the context of this compound, the FTIR spectrum would be compared to that of the non-deuterated standard. The key difference would be the presence of C-D bond stretching and bending vibrations at lower frequencies (wavenumbers) than the corresponding C-H vibrations.[23]
| Bond Type | Typical Wavenumber (cm⁻¹) |
| C-H Stretch (alkane) | 2850 - 3000 |
| C-D Stretch (alkane) | ~2100 - 2250 |
| Sn-C Stretch | ~500 - 600 |
| Sn-Cl Stretch | ~320 - 340 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a liquid, a thin film can be placed between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions of the major absorption bands are identified and compared to reference spectra to confirm the presence of the expected functional groups.[24][25]
Ensuring Trustworthiness: The Self-Validating System
The analytical data presented on a CoA should be viewed as a self-validating system. The results from different analytical techniques should be complementary and consistent. For instance:
-
GC-MS confirms the presence of a single major component with the expected mass spectrum.
-
NMR confirms the correct chemical structure and the high degree of deuteration.
-
HR-MS provides a precise mass that corresponds to the deuterated molecular formula and corroborates the isotopic enrichment.
-
FTIR confirms the presence of the correct functional groups and the C-D bonds.
Any significant discrepancy between these results would trigger further investigation before the batch is certified and released.
Conclusion: The CoA as a Pact of Quality
For the researcher in the field, the Certificate of Analysis for this compound is not merely a data sheet but a pact of quality and reliability from the manufacturer.[4][9] A thorough understanding of the analytical techniques and the data presented within the CoA empowers scientists to proceed with their experiments with the highest degree of confidence. This guide has aimed to demystify the components of a typical CoA for this critical analytical standard, providing the technical background necessary to interpret its contents and appreciate the rigorous quality control that underpins it. By leveraging this knowledge, researchers can better ensure the accuracy, reproducibility, and overall integrity of their scientific work.
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Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
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Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]
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Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]
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Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]
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Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
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CIKLab. (2023). What is a Certificate of Analysis (CoA)?. Retrieved from [Link]
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Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]
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PubChem. (n.d.). Tributyltin Chloride. Retrieved from [Link]
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British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]
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LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]
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Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
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ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]
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Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
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Journal of the Iranian Chemical Society. (2014). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Retrieved from [Link]
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SpectraBase. (n.d.). tri-Butyltin Chloride - Optional[Near IR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2005). Determination of the adsorption process of tributyltin (TBT) and monobutyltin (MBT) onto kaolinite surface using Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]
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Introduction: The Isotopic Advantage in Organotin Chemistry
An In-Depth Technical Guide to the Research Applications of Deuterated Organotin Compounds
Organotin compounds, characterized by at least one tin-carbon bond, have a rich history in industrial and research settings, from PVC stabilizers and catalysts to biocides.[1][2][3] Their utility, however, is often paralleled by their toxicity and complex analytical behavior.[4][5] The strategic substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), offers a powerful tool to overcome these challenges and unlock new research possibilities. This guide, intended for researchers and drug development professionals, explores the synthesis, analysis, and application of deuterated organotin compounds, providing both theoretical grounding and practical methodologies.
Deuteration introduces a subtle but profound change: the C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.[6][7] Furthermore, the increased mass of deuterium provides a distinct signature in mass spectrometry without significantly altering the compound's chemical properties like polarity, solubility, or chromatographic retention time.[8][9] These principles are the bedrock of the applications discussed herein.
Part 1: Synthesis of Deuterated Organotin Compounds
The foundation of any research involving these compounds is a reliable synthetic route. The choice of method depends on the desired position of the deuterium label and the availability of deuterated starting materials.
Grignard and Organolithium Reactions
A common and versatile method involves the reaction of a deuterated Grignard reagent (R-d'n'-MgX) or organolithium reagent with a tin halide.[2][10] This approach is ideal for introducing a fully deuterated organic group onto the tin center.
Experimental Protocol: Synthesis of Tributyl-d27-tin Chloride
-
Prepare the Grignard Reagent: React 1-bromobutane-d9 with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) to form butyl-d9-magnesium bromide.
-
Reaction with Tin Tetrachloride: Add the prepared Grignard reagent dropwise to a solution of tin tetrachloride (SnCl₄) in anhydrous toluene at 0°C. A stoichiometric ratio of 3:1 (Grignard:SnCl₄) is used to favor the formation of the tri-substituted product.
-
Causality Insight: Using a 3:1 ratio leverages the principles of Kocheshkov comproportionation. While the initial reaction may produce a mixture, subsequent redistribution reactions can be controlled to yield the desired R₃SnCl.[2]
-
-
Redistribution Reaction: To ensure the formation of the trichloride, the resulting mixture, which may contain tetrabutyl-d36-tin, is heated with an additional equivalent of SnCl₄.
-
3 R₄Sn + SnCl₄ → 4 R₃SnCl (where R = butyl-d9)
-
-
Workup and Purification: The reaction is quenched with aqueous ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield tributyl-d27-tin chloride.
Alternative Synthetic Routes
A WIPO patent describes alternative methods, including the reaction of a primary deuterated hydrocarbyl halide with an organometallic composition containing SnL₃ moieties, where L is a hydrolysable ligand like an amide.[10] This can be useful for creating specific mono-organotin compounds.[10]
Part 2: Application in Quantitative Analysis: The Gold Standard Internal Standard
The most widespread application of deuterated organotin compounds is as internal standards (IS) for quantitative analysis, particularly using mass spectrometry coupled with gas (GC-MS) or liquid (LC-MS) chromatography.[1][8][11][12]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive quantification technique. A known amount of a deuterated analogue of the analyte is added to the sample at the earliest stage of preparation.[8][9] The analyte and the standard are chemically identical, meaning they experience the same extraction recovery, derivatization efficiency, and ionization response/suppression in the mass spectrometer.[8][9][13] The quantification is based on the measured ratio of the non-deuterated analyte to the deuterated standard, which remains constant despite any sample loss.
Workflow for Organotin Quantification by LC-MS/MS
Caption: Isotope Dilution Workflow for Organotin Analysis.
Experimental Protocol: Quantification of Tributyltin (TBT) in Sediment using LC-MS/MS
-
Sample Preparation: Weigh 1 gram of homogenized sediment into a centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of a 100 ng/mL solution of tributyltin-d27 chloride (TBT-d27) in methanol.
-
Extraction: Add 10 mL of hexane containing 1% acetic acid and 0.1% tropolone.[14] Tropolone acts as a chelating agent to improve extraction efficiency. Sonicate the mixture for 30 minutes.
-
Cleanup: Centrifuge the sample and transfer the hexane supernatant to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of mobile phase (e.g., 60:40 methanol:water with 1 mM ammonium acetate).[15]
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with methanol and water containing ammonium acetate.
-
Ionization: Electrospray Ionization (ESI), positive mode.[15]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both native TBT and deuterated TBT-d27.
-
Self-Validation: The co-elution of TBT and TBT-d27 confirms the identity of the analyte peak. Any matrix effect suppressing the signal will affect both compounds equally, preserving the accuracy of their ratio.[8]
-
-
Data Presentation
Table 1: Common Deuterated Organotin Standards and their MRM Transitions
| Analyte | Deuterated Internal Standard | Analyte Precursor Ion (m/z) | Analyte Product Ion (m/z) | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Monobutyltin (MBT) | Monobutyltin-d9 | 209 | 153 | 218 | 162 |
| Dibutyltin (DBT) | Dibutyltin-d18 | 265 | 209 | 283 | 227 |
| Tributyltin (TBT) | Tributyltin-d27 | 291 | 235 | 318 | 262 |
| Triphenyltin (TPT) | Triphenyltin-d15 | 351 | 273 | 366 | 288 |
Note: m/z values are based on the most abundant isotopes of Sn and may vary based on the specific adduct formed.
Part 3: Elucidating Reaction and Fragmentation Mechanisms
Deuterium labeling is a classic tool in physical organic chemistry for investigating reaction mechanisms.[6][16] This principle extends to the study of organotin compounds, especially in clarifying complex fragmentation pathways in mass spectrometry.
By comparing the mass spectrum of a native organotin compound with its deuterated analogue, researchers can definitively identify which fragments retain the deuterated group. This provides unambiguous evidence for proposed fragmentation mechanisms.[17] For example, a study on ionic organotin(IV) compounds used compounds with deuterated phenyl rings and ligands to support their proposed fragmentation patterns in ESI-MSn.[17]
Logical Diagram of Fragmentation Analysis
Caption: Using Deuteration to Confirm MS Fragmentation Pathways.
Part 4: Applications in Spectroscopy and Drug Development
Nuclear Magnetic Resonance (NMR) Spectroscopy
While deuterated solvents are ubiquitous in NMR to avoid solvent signal interference, deuterating the organotin molecule itself can be a powerful tool for structural elucidation.[18] Replacing protons with deuterium removes their signals from the ¹H NMR spectrum and decouples them from adjacent carbons in the ¹³C NMR spectrum. This can dramatically simplify complex spectra, helping to assign signals and confirm the structure of newly synthesized compounds.
Modulating Metabolic Stability in Drug Development
The Kinetic Isotope Effect (KIE) can be exploited to improve the metabolic profile of drug candidates.[19][20] Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond. By replacing this "metabolically soft spot" with a stronger C-D bond, the rate of metabolism can be slowed.[7][16] This can lead to:
-
Increased drug half-life and exposure.
-
Reduced dosing frequency.
-
An improved safety profile by preventing the formation of toxic metabolites.[19][20]
While organotin compounds themselves have seen limited therapeutic development due to inherent toxicity,[5][21][22] the principles of deuteration are highly relevant. Novel organotin complexes with potential anti-tumor activity are being investigated.[23] Should a promising candidate be identified where metabolic instability is a limiting factor, site-specific deuteration would be a key strategy in its optimization pipeline.
Conclusion
Deuterated organotin compounds represent a specialized but powerful class of molecules for chemical research. Their primary application as internal standards in isotope dilution mass spectrometry provides unparalleled accuracy and robustness for quantitative analysis in complex matrices. Beyond quantification, they are invaluable tools for mechanistic elucidation, simplifying spectroscopic analysis, and represent a key strategy in the broader field of drug metabolism optimization. As analytical instrumentation becomes more sensitive and the need for definitive data grows, the role of these isotopically labeled compounds will continue to be indispensable to the scientific community.
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- Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (2025).
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Methodological & Application
Application Note: High-Accuracy Quantification of Tributyltin in Complex Matrices Using Tributyltin chloride-d27 as an Internal Standard in GC-MS
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds, particularly tributyltin (TBT), have seen widespread industrial use as PVC stabilizers, agricultural pesticides, and biocides in antifouling paints for marine vessels.[1][2] However, their high toxicity, persistence, and endocrine-disrupting effects on non-target aquatic organisms have established them as priority environmental pollutants.[2][3][4] Regulatory bodies, such as the European Union under its Water Framework Directive, have set stringent environmental quality standards (EQS) for TBT, necessitating highly sensitive and reliable analytical methods for its monitoring at ultra-trace levels.[3][5][6]
The analysis of TBT by Gas Chromatography-Mass Spectrometry (GC-MS) presents several challenges. Due to their low volatility and polar nature, organotin compounds like TBT chloride are not suitable for direct GC analysis.[3][7] Therefore, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable species that can traverse the GC column.[3][7] This multi-step process, which includes extraction, derivatization, and cleanup, is prone to analyte loss and variability, which can significantly compromise the accuracy and precision of the final quantification.
To overcome these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard is the gold standard.[8][9] This application note provides a detailed protocol and rationale for using Tributyltin chloride-d27 as an internal standard for the robust, accurate, and reliable quantification of TBT in complex matrices by GC-MS.
The Principle of Isotope Dilution with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that corrects for analyte loss during sample preparation and for variations in instrument response. The method relies on the addition of a known quantity of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical process.
This compound is an ideal internal standard for TBT analysis because it is chemically identical to the native TBT, but has a different mass due to the substitution of 27 hydrogen atoms with deuterium.[10] This means it co-elutes with the native TBT during chromatography and exhibits nearly identical behavior during extraction, derivatization, and injection.[11] However, due to its higher mass (M+27), it is easily distinguished by the mass spectrometer.[10]
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, any losses during sample workup affect both compounds equally, and the ratio remains constant. This allows for highly accurate quantification, effectively compensating for matrix effects and procedural inconsistencies.[12][13][14]
Physicochemical Properties: Analyte vs. Internal Standard
The efficacy of a deuterated internal standard hinges on its physicochemical properties being nearly identical to the native analyte. This ensures that both compounds behave similarly throughout the entire analytical procedure.[11]
| Property | Tributyltin chloride (Analyte) | This compound (Internal Standard) | Rationale for Similarity |
| Chemical Formula | C₁₂H₂₇ClSn | C₁₂D₂₇ClSn | Identical elemental composition, differing only in hydrogen isotopes. |
| Molecular Weight | ~325.5 g/mol [15] | ~352.67 g/mol [10][16] | Mass difference ensures no spectral overlap in MS. |
| Boiling Point | 171-173 °C @ 25 mmHg[2][15] | 171-173 °C @ 25 mmHg[10][16] | Ensures similar behavior during GC separation (co-elution). |
| Solubility | Practically insoluble in water[2] | Expected to be practically insoluble in water | Identical polarity leads to similar extraction efficiency. |
| Reactivity | Reacts with derivatizing agents | Reacts with derivatizing agents | Ensures both analyte and standard derivatize with similar yield. |
Detailed Application Protocol
This protocol outlines the analysis of TBT in water samples. It can be adapted for other matrices like sediment or biota with appropriate modifications to the extraction procedure.[17]
Materials and Reagents
-
Standards: Tributyltin chloride (≥96% purity), this compound (Isotopic purity ≥98 atom % D).[10]
-
Solvents: Methanol, Hexane, Pentane, Dichloromethane (all pesticide residue grade or higher).
-
Reagents: Sodium tetraethylborate (NaBEt₄), Sodium acetate, Acetic acid (glacial), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate.
-
Glassware: All glassware must be meticulously cleaned and acid-washed to prevent contamination.[18][19]
-
Equipment: GC-MS system with a PTV or split/splitless injector, analytical balance, vortex mixer, centrifuge, sample concentrator (e.g., nitrogen evaporator).
Preparation of Standards
-
Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of Tributyltin chloride and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in the dark.[1]
-
Intermediate IS Solution (2 mg/L): Dilute the TBT-d27 stock solution appropriately with methanol.[1]
-
Calibration Standards (e.g., 0.1 - 100 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the TBT analyte stock solution into clean matrix (e.g., reagent water). Each calibration level must be spiked with a constant amount of the TBT-d27 internal standard working solution.
Senior Application Scientist's Note: Preparing standards in the final extraction solvent (e.g., hexane) is also a common practice. The key is consistency. Always add the internal standard at the same concentration to all calibrators, blanks, QCs, and unknown samples.
Sample Preparation and Derivatization Workflow
Derivatization is a critical step to increase the volatility of TBT for GC analysis. Ethylation using sodium tetraethylborate is a widely used and effective method.[4][20]
Step-by-Step Protocol:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Add a precise volume of the TBT-d27 internal standard working solution to the sample.
-
Add acetate buffer to adjust the sample pH to ~4.5-5.0.[4][21]
-
Add 1 mL of a freshly prepared 1% (w/v) sodium tetraethylborate solution. Immediately cap and vortex.
-
Allow the derivatization reaction to proceed for 30 minutes with occasional shaking.
-
Add 20 mL of hexane to the funnel and shake vigorously for 2 minutes to extract the ethylated derivatives.
-
Allow the layers to separate. Drain the aqueous (lower) layer and collect the organic (upper) layer.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Senior Application Scientist's Note: Grignard reagents can also be used for derivatization and may offer higher yields for some matrices, but they are hazardous and require strictly anhydrous conditions.[7][22] Sodium tetraethylborate allows for direct derivatization in aqueous samples, simplifying the workflow.[7]
GC-MS Instrumentation and Parameters
The following parameters provide a good starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 5977 or equivalent | Standard, robust system for environmental analysis.[1] |
| Injector | PTV or Split/Splitless | PTV can enhance sensitivity for trace analysis. |
| Injection Volume | 1-3 µL | Larger volumes can be used with PTV solvent vent mode. |
| Inlet Temp | 260 °C | Ensures volatilization without thermal degradation. |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5MS) | A non-polar 5% phenyl column provides good separation for these analytes.[4] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas, provides good chromatographic efficiency. |
| Oven Program | 60°C (2 min), ramp 8°C/min to 160°C, ramp 20°C/min to 280°C (hold 5 min) | Gradient ensures separation from matrix components and elution of analytes.[20] |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible ionization method. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring specific ions. |
Selected Ion Monitoring (SIM) Parameters
After ethylation, TBT forms Triethylbutyltin. The mass spectrometer will monitor characteristic fragment ions.
| Compound | Ion Type | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Triethylbutyltin (from TBT) | Quantitation | 291 | 235 |
| Triethylbutyltin-d27 (from TBT-d27) | Internal Standard | 318 | 256 |
Senior Application Scientist's Note: The selected ions correspond to the loss of butyl and ethyl groups from the derivatized parent molecule. Always confirm the fragmentation pattern by running a full scan analysis of a high-concentration standard first. The ratio of the qualifier to quantifier ion should be constant across all standards and samples and serves as a confirmation of analyte identity.[4]
Addressing Matrix Effects
Even with a deuterated internal standard, complex matrices can sometimes cause issues. Matrix effects in GC-MS can manifest as signal enhancement, where matrix components coat active sites in the injector liner, preventing analyte degradation and artificially boosting the signal.[23][24] While the TBT-d27 standard co-elutes and corrects for this, severe matrix effects can still impact the limits of detection.[25][26] If matrix effects are suspected (e.g., inconsistent IS recovery), additional sample cleanup steps or the use of matrix-matched calibration standards may be necessary.[27]
Conclusion
The use of this compound as an internal standard in an Isotope Dilution Mass Spectrometry (IDMS) workflow provides the highest level of accuracy and reliability for the quantification of tributyltin by GC-MS. This approach effectively compensates for variations in extraction efficiency, derivatization yield, and instrumental response, making it an indispensable tool for environmental monitoring, food safety analysis, and regulatory compliance. By following a well-designed protocol, researchers can achieve robust and defensible data even when analyzing TBT at ultra-trace levels in challenging matrices.
References
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Murat, T., Gezgin, U., Can, S., Bingol, D., & Un, I. (2021). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits.
- ResearchGate. (n.d.). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography – inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits.
- ResearchGate. (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples | Request PDF.
- Sakai, T., & Magara, Y. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- Monperrus, M., Zuloaga, O., Krupp, E. M., Amouroux, D., & Donard, O. F. X. (2006). Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. Analytical and Bioanalytical Chemistry, 384(4), 908-914.
- ResearchGate. (n.d.). Determination of ultratrace levels of Tributyltin in waters by Isotope Dilution and Gas Chromatography coupled to tandem Mass Spectrometry | Request PDF.
- Agilent Technologies. (2014, May 29).
- Bueno, M., Monperrus, M., Amouroux, D., & Donard, O. F. X. (2009). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 394(5), 1269-1280.
- ResearchGate. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- ChemicalBook. (n.d.). 1257647-76-9(this compound) Product Description.
- LCGC International. (2017, December 1).
- Analytical and Bioanalytical Chemistry Research. (2024, September). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. 11(4), 463-474.
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Application Note: High-Sensitivity LC-MS/MS Analysis of Organotins in Environmental Matrices Using a Stable Isotope-Labeled Internal Standard
Abstract
Organotin compounds (OTCs) are persistent environmental pollutants known for their high toxicity, even at trace levels. Their widespread use as biocides in antifouling paints, agricultural pesticides, and industrial stabilizers has led to significant contamination of aqueous and sedimentary environments.[1][2] Accurate quantification is crucial for environmental monitoring and regulatory compliance. This application note presents a robust and highly sensitive method for the analysis of key organotin compounds, such as tributyltin (TBT) and its degradation products, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method's accuracy and reliability are significantly enhanced by the use of Tributyltin chloride-d27 (TBT-d27) as a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[3][4] We detail a complete protocol, including a modern QuEChERS-based sample extraction, optimized chromatographic separation, and specific MS/MS parameters.
Scientific Principles: The Rationale for an Advanced Approach
The Superiority of LC-MS/MS for Organotin Analysis
Traditionally, the analysis of organotins was performed using Gas Chromatography-Mass Spectrometry (GC-MS). However, due to the low volatility and high polarity of many organotin compounds, this technique necessitates a time-consuming and error-prone derivatization step to make the analytes suitable for GC analysis.[5] This derivatization process can suffer from low yields and potential degradation of the target compounds, compromising the accuracy of the results.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique because it analyzes the organotins directly in their native form, eliminating the need for derivatization.[3][6] This simplification of the sample preparation workflow not only reduces analysis time but also removes a significant source of potential error, leading to more reliable data.[7]
The Critical Role of this compound (IS)
Quantitative analysis, particularly of trace contaminants in complex environmental matrices like sediment or wastewater, is often hampered by "matrix effects." These effects, caused by co-extracted sample components, can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Furthermore, sample loss during multi-step extraction and cleanup procedures can introduce variability.
The most effective way to compensate for these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[4] TBT-d27 is the ideal internal standard for TBT analysis because it is chemically identical to the native analyte, meaning it behaves the same way during extraction, chromatography, and ionization. However, because it is 27 atomic mass units heavier due to the replacement of hydrogen with deuterium, the mass spectrometer can easily distinguish it from the native TBT.[3][8] By adding a known amount of TBT-d27 to every sample at the beginning of the preparation process, any loss or matrix-induced signal variation that affects the native TBT will also affect the TBT-d27 standard in the same proportion. The final concentration is calculated based on the ratio of the native analyte signal to the internal standard signal, providing a highly accurate and precise result that is corrected for both matrix effects and procedural losses.[3]
Principles of ESI and MRM for Unmatched Selectivity
This method utilizes Electrospray Ionization (ESI) in positive mode, which is a "soft" ionization technique that generates intact protonated molecular ions ([M+H]+) of the organotin compounds.[9] The presence of tin's multiple stable isotopes gives these ions a highly characteristic and recognizable isotopic pattern in the mass spectrum, aiding in their identification.[9]
To achieve the highest sensitivity and selectivity, detection is performed using Tandem Mass Spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to isolate a specific precursor ion (e.g., the [M+H]+ ion of TBT). This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to detect only a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique to the target analyte, effectively filtering out all other chemical noise from the sample matrix and ensuring that only the compound of interest is detected.[6][10]
Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.
Experimental Protocol
Materials and Reagents
-
Standards: Tributyltin chloride (TBT), Dibutyltin dichloride (DBT), Monobutyltin trichloride (MBT), and this compound (TBT-d27) were purchased from certified suppliers.[7]
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium acetate, and anhydrous magnesium sulfate.
-
QuEChERS Salts: Pre-packaged salt packets containing magnesium sulfate and ammonium acetate are recommended for convenience and consistency.[3][11]
-
Glassware: All glassware must be acid-washed to prevent analyte adsorption.[9]
Preparation of Standards and Calibration Curve
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of TBT, DBT, and MBT in methanol. Prepare a separate stock solution of TBT-d27 (Internal Standard, IS) at 100 µg/mL in methanol. Store at 4°C in the dark.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed working solution containing all native organotin analytes by diluting the stock solutions in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the TBT-d27 stock solution in methanol.
-
Calibration Standards (e.g., 1–200 ng/mL): Prepare a series of at least six calibration standards by spiking appropriate volumes of the intermediate standard mix into a clean solvent (e.g., 90:10 water:acetonitrile). Add a constant amount of the Internal Standard working solution to each calibrator and blank, ensuring a final IS concentration of approximately 50 ng/mL. The solvent for the calibration standards should match the final composition of the prepared samples as closely as possible.
Sample Preparation: QuEChERS Protocol for Sediment
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction technique that provides excellent recoveries for organotins.[3][11]
-
Weighing: Weigh 0.125 g of a dry sediment sample into a 2 mL polypropylene centrifuge tube.[3]
-
Internal Standard Spiking: Add 25 µL of the 1 µg/mL TBT-d27 internal standard working solution to the sample.
-
Hydration & Acidification: Add 200 µL of ultrapure water and vortex for 1 minute. Add 250 µL of 5% formic acid in acetonitrile.[3]
-
Extraction: Add 100 mg of ammonium acetate and 150 mg of anhydrous magnesium sulfate.[3][11] Immediately cap and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥10,000 rpm for 5 minutes.
-
Dilution & Filtration: Carefully collect the acetonitrile supernatant. Dilute 100 µL of the extract with 900 µL of ultrapure water.[6] Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS-based sample preparation workflow for organotin analysis in sediment.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.6 µm, 50 x 3.0 mm (or similar)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid + 5 mM Ammonium Acetate[6][12] |
| Mobile Phase B | Methanol with 0.1% Formic Acid + 5 mM Ammonium Acetate[6][12] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C[6] |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
Rationale: A C18 column provides excellent reversed-phase separation for these moderately nonpolar compounds. The formic acid and ammonium acetate in the mobile phase aid in protonation for positive ESI and improve chromatographic peak shape.[6]
Table 2: Tandem Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MBT | 179.0 | 123.0 | 25 |
| DBT | 235.1 | 179.1 | 22 |
| TBT (Quantifier) | 291.1 | 179.1 | 20 |
| TBT (Qualifier) | 291.1 | 235.1 | 18 |
| TBT-d27 (IS) | 318.2 | 179.1 | 20 |
Rationale: The precursor ion for the organotin chlorides corresponds to the primary cation [e.g., (C4H9)3Sn+ for TBT].[13] Product ions correspond to the sequential loss of butene groups.[13] The quantifier transition provides the best signal for concentration calculations, while the qualifier transition serves as a confirmation of identity. The TBT-d27 precursor is shifted by +27 amu but fragments to the same non-deuterated product ion (m/z 179.1) as native TBT, as the deuterium is on the butyl chains that are lost.
Data Analysis and Method Performance
Quantification
Quantification is performed by generating a calibration curve that plots the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the concentration of the analyte. The concentration of the organotins in the unknown samples is then calculated from this curve using the measured area ratio.[12]
Typical Method Performance
The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. The results demonstrate the method is fit for purpose for environmental monitoring.
Table 3: Method Validation Summary
| Parameter | TBT | DBT |
| Linearity (r²) | >0.998 | >0.997 |
| Range (ng/mL) | 1 - 200 | 1 - 200 |
| LOQ (ng/g sediment) | 1.0 | 1.5 |
| Recovery (%) | 95 - 108% | 91 - 105% |
| Precision (%RSD) | < 8% | < 10% |
Note: These are representative values; actual performance may vary by instrument and matrix.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of organotin compounds in environmental samples. The direct analysis approach avoids the cumbersome and error-prone derivatization step required for GC-based methods.[6] The incorporation of a stable isotope-labeled internal standard, this compound, is fundamental to the method's success, ensuring high accuracy and precision by correcting for matrix effects and procedural variability.[3][4] The use of a modern QuEChERS sample preparation protocol makes the workflow efficient and effective.[11] This method is ideally suited for research laboratories and regulatory bodies requiring reliable monitoring of toxic organotin pollutants in the environment.
References
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. Retrieved from [Link][14]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
-
Shimadzu. (2003). GCMS Organotin News 03/2003en. Retrieved from [Link]
-
BCP Instruments. (2022). Organotin analysis. Retrieved from [Link]
-
Kucharski, J., & Wolska, L. (2020). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. Molecules, 25(18), 4289. Retrieved from [Link]
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
-
Harino, H., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. Retrieved from [Link]
- International Organization for Standardization. (2019).
-
Kucharski, J., & Wolska, L. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(11), 3349. Retrieved from [Link]
-
Brunori, C., et al. (2006). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. InTech. Retrieved from [Link]
-
EVISA. (n.d.). US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. Speciation.net. Retrieved from [Link]
-
Kucharski, J., & Wolska, L. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(11), 3349. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2013). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. Retrieved from [Link]
-
European Union Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description. Retrieved from [Link]
- Cirtiu, C. M., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
-
Banoub, J. H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of Mass Spectrometry, 39(2), 173-183. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Application Note: High-Sensitivity Analysis of Tributyltin (TBT) in Environmental Matrices
Abstract
This document provides a comprehensive guide for the sample preparation and analysis of tributyltin (TBT), a persistent organic pollutant, in various environmental matrices. Recognizing the critical need for accurate quantification at trace levels, this protocol incorporates the use of a deuterated internal standard, Tributyltin-d27 (TBT-d27), to ensure the highest degree of accuracy and precision. We will delve into the rationale behind each step, from sample extraction and cleanup to derivatization and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers, scientists, and drug development professionals with a robust and reliable methodology.
Introduction: The Enduring Challenge of Tributyltin Analysis
Tributyltin (TBT) compounds, once extensively used as biocides in anti-fouling paints for marine vessels, have been identified as highly toxic endocrine disruptors with lasting impacts on aquatic ecosystems.[1][2] Despite international regulations restricting their use, their persistence in sediments and bioaccumulation in organisms necessitate sensitive and accurate monitoring.[3][4]
The inherent analytical challenge with TBT and its degradation products (dibutyltin and monobutyltin) lies in their polarity and low volatility, which makes them unsuitable for direct analysis by gas chromatography.[5] To overcome this, a derivatization step is essential to convert them into more volatile and thermally stable compounds.[6]
To account for analyte losses during the multi-step sample preparation process and to correct for matrix effects, the use of an isotopically labeled internal standard is paramount.[7][8] Deuterated tributyltin (TBT-d27) serves as an ideal internal standard as it behaves chemically and physically almost identically to the native TBT, but is distinguishable by its mass in the mass spectrometer.[7][9] This application note will detail a validated workflow leveraging TBT-d27 for the reliable quantification of TBT.
The Critical Role of the Deuterated Internal Standard
The principle of isotope dilution mass spectrometry (IDMS) is the bedrock of this analytical approach. By adding a known amount of TBT-d27 to the sample at the very beginning of the preparation process, any subsequent losses of the target analyte will be mirrored by a proportional loss of the internal standard.[7][8] This allows for a highly accurate calculation of the native TBT concentration, as the ratio of the native analyte to the labeled standard remains constant throughout the extraction, cleanup, and derivatization steps. This self-validating system corrects for variability and enhances the trustworthiness of the final results.[10]
Materials and Reagents
Ensuring the purity of all materials and reagents is critical to avoid contamination, which can be a significant issue in trace-level analysis.
| Item | Specification | Rationale for Specification |
| Solvents | Pestice-residue grade or higher (Hexane, Methanol, Acetone, Toluene) | Minimizes background interference from solvent impurities. |
| Reagents | Analytical grade or higher (Sodium tetraethylborate, Sodium sulfate, Hydrochloric acid, Sodium hydroxide) | High purity ensures no introduction of contaminants that could interfere with the analysis. |
| Standards | Certified Reference Materials (Tributyltin chloride, Tributyltin-d27 chloride) | Ensures accuracy and traceability of quantification. |
| Glassware | Borosilicate, acid-washed | Prevents adsorption of organotin compounds onto the glass surface and removes potential contaminants.[11] |
| Solid Phase Extraction (SPE) Cartridges | C18 (octadecylsilane) or equivalent polymeric sorbent | Provides effective cleanup by retaining the nonpolar derivatized TBT while allowing polar interferences to pass through.[12][13] |
Sample Preparation Workflow: A Step-by-Step Protocol
The following protocols are designed for water and sediment matrices. Modifications may be necessary for other sample types.
Visualizing the Workflow
Caption: Workflow for TBT analysis using a deuterated standard.
Protocol for Water Samples (adapted from ISO 17353)[15][16][17]
-
Sample Collection and Preservation: Collect 1 liter of water in a pre-cleaned amber glass bottle. Preserve the sample by acidifying to a pH below 2 with hydrochloric acid. This minimizes microbial degradation of TBT.
-
Spiking with Internal Standard: Add a known amount of TBT-d27 methanolic solution to the water sample. The spiking level should be chosen to be within the calibrated range of the instrument.
-
Buffering: Add a sodium acetate buffer to adjust the sample pH to approximately 4.5. This is the optimal pH for the subsequent derivatization step.[1]
-
In-situ Derivatization and Extraction: Add 2 ml of a freshly prepared 1% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄) and 20 ml of hexane to the sample.[5] Shake vigorously for 30 minutes. The NaBEt₄ ethylates the TBT and TBT-d27, forming tetraethyltin derivatives that are readily extracted into the hexane layer.[14]
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analytes.
-
Cleanup (if necessary): For samples with high matrix interference, a solid-phase extraction (SPE) cleanup may be required. Pass the hexane extract through a C18 SPE cartridge. Elute the analytes with a suitable solvent like acetone/toluene.[7]
-
Drying and Concentration: Dry the hexane extract with anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 ml under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol for Sediment/Soil Samples
-
Sample Preparation: Homogenize the sediment sample. A subsample of approximately 5 grams (dry weight) is used for extraction.
-
Spiking with Internal Standard: Add a known amount of TBT-d27 methanolic solution directly to the sediment sample and mix thoroughly.
-
Extraction: Several extraction techniques can be employed:
-
Ultrasound-Assisted Extraction (UAE): Add 20 ml of a methanol/acetic acid mixture to the sample and sonicate for 30 minutes.[15] This method uses acoustic energy to enhance the extraction efficiency.
-
Pressurized Liquid Extraction (PLE): This automated technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[16]
-
-
Centrifugation and Separation: After extraction, centrifuge the sample and collect the supernatant.
-
Derivatization: The extract is then derivatized using one of the following methods:
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): The pH of the extract is adjusted, and NaBEt₄ is added as described for water samples.[5]
-
Alkylation with Grignard Reagent: This classic method involves reacting the extract with a Grignard reagent, such as pentylmagnesium bromide, to form stable tetra-alkyltin derivatives.[17] This method is often preferred for complex matrices due to its robustness.
-
-
Cleanup: The derivatized extract is typically cleaned up using SPE with silica or florisil cartridges to remove lipids and other co-extracted matrix components.
-
Drying and Concentration: Dry the cleaned extract with anhydrous sodium sulfate and concentrate to a final volume of 1 ml.
-
Analysis: The extract is now ready for GC-MS analysis.
A recent and promising alternative for sediment extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach combines extraction with acetonitrile and a salting-out step, followed by dispersive SPE cleanup.[12][18][19] It offers a faster and more streamlined workflow.[20]
Instrumental Analysis: GC-MS Parameters
The final determination of TBT is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
| Parameter | Typical Setting | Rationale |
| Injector | Splitless mode, 250 °C | Ensures efficient transfer of the analytes onto the column without discrimination. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good separation of the derivatized organotin compounds. |
| Oven Program | Start at 60°C, ramp to 280°C | A temperature gradient is used to separate compounds with different boiling points. |
| Carrier Gas | Helium, constant flow | Inert gas that carries the analytes through the column. |
| MS Source | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Analyzer | Quadrupole or Ion Trap | Set to Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. |
For quantification, monitor the characteristic ions for both native TBT and TBT-d27. The ratio of the peak areas of these ions is used to calculate the concentration of TBT in the original sample.
Data Interpretation and Quality Control
A calibration curve should be generated using a series of standards containing known concentrations of native TBT and a constant concentration of TBT-d27. The response ratio (native TBT peak area / TBT-d27 peak area) is plotted against the concentration of native TBT.
To ensure the quality of the data, the following should be performed:
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike: A known amount of TBT is added to a sample to assess matrix effects and recovery.
-
Certified Reference Material (CRM): Analysis of a CRM with a known concentration of TBT is essential for validating the accuracy of the method.[21]
Conclusion: Towards Reliable Environmental Monitoring
The protocol detailed in this application note provides a robust and reliable framework for the analysis of tributyltin in environmental samples. By integrating the use of a deuterated internal standard, this methodology ensures a high degree of accuracy and precision, which is crucial for the effective monitoring of this persistent environmental pollutant. The principles of causality behind each experimental choice have been elucidated to empower researchers to adapt and troubleshoot the method for their specific applications. This self-validating system, grounded in established analytical chemistry principles, provides the trustworthiness required for regulatory compliance and sound environmental science.
References
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
International Organization for Standardization. (2004). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. Retrieved from [Link]
-
Millán, E., & Scerbo, R. (2005). Determination of Organotin Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame-Photometric Detection (HS-SPME-GC-PFPD). Analytical and Bioanalytical Chemistry, 383(7-8), 1082–1089. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]
-
Kucharska, K., Wolska, L., & Namieśnik, J. (2020). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. Molecules, 25(3), 591. Retrieved from [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. Retrieved from [Link]
-
Abalos, M., Bayona, J. M., & Compaño, R. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197–206. Retrieved from [Link]
-
Shimadzu. (2003). GCMS Organotin News 03/2003en. Retrieved from [Link]
-
S.K. Aggarwal, M. Kinter, J. Herold. (1994). Speciation of organotin compounds in environmental samples. Spectroscopy, 9, 28-34. Retrieved from [Link]
-
Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Retrieved from [Link]
-
Chou, C. C., & Lee, M. R. (2005). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1064(1), 1–8. Retrieved from [Link]
-
BCP Instruments. (2022). Organotin analysis. Retrieved from [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). Retrieved from [Link]
-
Morabito, R., et al. (2005). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. In Developments in Analytical Chemistry. Retrieved from [Link]
-
ANSI. (2014). Determination of tributyltin (TBT) in whole water samples — Method using solid phase extraction (SPE) with S. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Remediation of tributyltin-contaminated sediments and water. (n.d.). SedNet. Retrieved from [Link]
-
Kasi, M., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 4786. Retrieved from [Link]
-
National Food Agency of Japan. (2013). [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku, (131), 54-62. Retrieved from [Link]
-
Morales-Munoz, S., et al. (2004). Dynamic ultrasound-assisted extraction of environmental pollutants from marine sediments for comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometric detection. Journal of Chromatography A, 1058(1-2), 139-146. Retrieved from [Link]
-
NMKL. (2023). New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. Retrieved from [Link]
-
Zabiegała, B., & Wasik, A. (2021). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. Molecules, 26(11), 3324. Retrieved from [Link]
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Applikations- und Protokollhandbuch: Derivatisierungsmethoden für die Gaschromatographische Analyse von Tributylzinn
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zu den gängigsten Derivatisierungsmethoden, die für die quantitative Analyse von Tributylzinn (TBT) mittels Gaschromatographie (GC) erforderlich sind. Als Senior Application Scientist liegt der Fokus auf der Vermittlung von praxisbewährten Protokollen, der Erläuterung der zugrundeliegenden chemischen Prinzipien und der kritischen Bewertung der Methodenauswahl.
Einleitung: Die Notwendigkeit der Derivatisierung in der TBT-Analyse
Tributylzinn (TBT), eine organische Zinnverbindung, steht aufgrund seiner hohen Toxizität und Persistenz in aquatischen Ökosystemen im Fokus der Umweltanalytik.[1] Historisch weit verbreitet als Biozid in Antifouling-Anstrichen für Schiffe, hat TBT zu erheblichen Kontaminationen von Gewässern und Sedimenten geführt.[2] Die Gaschromatographie, gekoppelt mit selektiven Detektoren wie dem massenspektrometrischen Detektor (MSD), dem flammenphotometrischen Detektor (FPD) oder einem Atomemissionsdetektor (AED), ist eine leistungsstarke Technik für die Spurenanalyse von TBT.[3]
Allerdings weisen TBT und seine Abbauprodukte, Dibutylzinn (DBT) und Monobutylzinn (MBT), eine hohe Polarität und geringe Flüchtigkeit auf. Diese Eigenschaften verhindern eine direkte Analyse mittels GC, da die Analyten nicht unzersetzt in die Gasphase überführt werden können. Eine Derivatisierung ist daher ein unerlässlicher Schritt in der Probenvorbereitung. Bei diesem Prozess wird die polare funktionelle Gruppe des TBT chemisch modifiziert, um ein thermisch stabileres und flüchtigeres Derivat zu erzeugen, das für die GC-Analyse geeignet ist.
Die zwei vorherrschenden Derivatisierungstechniken sind die Alkylierung mittels Grignard-Reagenzien und die Ethyllierung mit Natriumtetraethylborat (NaBEt₄). Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Laborressourcen und den spezifischen analytischen Anforderungen ab.
Ethyllierung mit Natriumtetraethylborat (NaBEt₄)
Die Derivatisierung mit NaBEt₄ ist besonders für wässrige Proben eine elegante und weit verbreitete Methode, da die Reaktion in situ erfolgen kann. Dies reduziert die Anzahl der Arbeitsschritte und minimiert potenzielle Fehlerquellen und Analytenverluste.
Chemisches Prinzip
Natriumtetraethylborat ist ein effektives Ethyllierungsreagenz. In einer wässrigen, gepufferten Lösung (typischerweise bei pH 4-5) überträgt das Tetraethylborat-Anion eine Ethylgruppe auf das positiv geladene Zinnatom des TBT-Kations.[4] Das Ergebnis ist die Bildung von flüchtigem, unpolarem Ethyltributylzinn (Bu₃SnEt), welches leicht aus der wässrigen Phase extrahiert und mittels GC analysiert werden kann.
Die allgemeine Reaktionsgleichung lautet: Bu₃Sn⁺ + Na⁺[B(C₂H₅)₄]⁻ → Bu₃Sn-C₂H₅ + B(C₂H₅)₃ + Na⁺
Der optimale pH-Bereich von 4-5 ist ein Kompromiss: Er ist sauer genug, um die Stabilität des TBT-Kations zu gewährleisten, aber nicht so sauer, dass das Derivatisierungsreagenz zersetzt wird.
Visualisierter Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die In-situ-Derivatisierung von TBT mit NaBEt₄.
Detailliertes Protokoll (für Wasserproben)
Dieses Protokoll ist eine Synthese aus etablierten Methoden für Umweltwasserproben.[5]
Reagenzien und Materialien:
-
Tributylzinnchlorid (TBTCl) Standard
-
Tripentylzinnchlorid (TPTCl) als interner Standard
-
Natriumtetraethylborat (NaBEt₄), 97%
-
Natriumacetat-Puffer (1 M, pH 4.5)
-
Isooktan oder Hexan (Pestizid-Rückstandsqualität)
-
Methanol (HPLC-Qualität)
-
Wasserfreies Natriumsulfat
-
Scheidetrichter (z.B. 500 ml)
-
GC-Vials
Protokollschritte:
-
Probenvorbereitung: 200 ml der Wasserprobe in einen 250-ml-Messkolben geben.[5]
-
Zugabe des internen Standards: Eine bekannte Menge des internen Standards (z.B. Tripentylzinn) hinzufügen, um eine Endkonzentration von ca. 100 ng/l zu erreichen.[5]
-
pH-Einstellung: 10 ml Natriumacetat-Pufferlösung (1 M, pH 4.5) zugeben und mischen.[4] Der pH-Wert sollte im Bereich von 4 bis 5 liegen.
-
Derivatisierung: 1 ml einer frisch angesetzten 1%igen (w/v) NaBEt₄-Lösung zugeben.[5] Die NaBEt₄-Lösung sollte in kaltem Wasser oder Methanol hergestellt werden, da das Reagenz pyrophor ist und mit Vorsicht gehandhabt werden muss.[6]
-
Reaktion: Den Kolben verschließen und für mindestens 30 Minuten kräftig schütteln, um eine vollständige Reaktion und Extraktion zu gewährleisten.[4][5]
-
Extraktion: 2.5 ml Isooktan zugeben und erneut für 2 Minuten schütteln.[5]
-
Phasentrennung: Den Kolben mit deionisiertem Wasser bis zur Marke auffüllen, sodass die organische Phase in den Hals des Kolbens gedrückt wird.[5] Emulsionen können durch Zugabe von wasserfreiem Natriumsulfat gebrochen werden.[5]
-
Probenaufbereitung für GC: Einen Teil der oberen Isooktan-Schicht mit einer Pasteurpipette entnehmen, in ein GC-Vial überführen und für die Analyse verwenden.[5]
Alkylierung mit Grignard-Reagenzien
Die Derivatisierung mit Grignard-Reagenzien (RMgX) ist eine klassische und robuste Methode, die oft hohe Derivatisierungsausbeuten und eine gute Reproduzierbarkeit für verschiedenste Umweltmatrizes liefert. Sie erfordert jedoch streng wasserfreie Bedingungen und einen sorgfältigen Umgang mit den reaktiven und gefährlichen Reagenzien.
Chemisches Prinzip
Grignard-Reagenzien, wie z.B. Pentylmagnesiumbromid (C₅H₁₁MgBr), sind starke Nukleophile.[7] Die Reaktion wird typischerweise in einem organischen Extrakt der Probe durchgeführt. Das Carbanion des Grignard-Reagenzes greift das elektrophile Zinnatom an und ersetzt das Halogenid (oder eine andere Abgangsgruppe), wodurch eine stabile Kohlenstoff-Zinn-Bindung geknüpft wird.[7] Das resultierende tetra-substituierte Zinnorganoderivat (z.B. Pentyltributylzinn, Bu₃SnC₅H₁₁) ist unpolar, flüchtig und ideal für die GC-Analyse.
Die allgemeine Reaktionsgleichung lautet: Bu₃SnCl + C₅H₁₁MgBr → Bu₃Sn-C₅H₁₁ + MgClBr
Ein entscheidender Vorteil ist die Vielseitigkeit; durch die Wahl verschiedener Grignard-Reagenzien (z.B. Methyl-, Ethyl-, Propyl-, Pentyl- oder Hexylmagnesiumhalogenide) können Derivate mit unterschiedlichen Retentionszeiten erzeugt werden, was bei komplexen Matrizes zur Vermeidung von Koelutionen nützlich sein kann.
Visualisierter Arbeitsablauf
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung von TBT mit einem Grignard-Reagenz.
Detailliertes Protokoll (für Sediment-/Biotaproben)
Dieses Protokoll basiert auf etablierten Verfahren für Feststoffmatrizes.
Reagenzien und Materialien:
-
Pentylmagnesiumbromid-Lösung (z.B. 2 M in Diethylether)
-
Hexan (wasserfrei)
-
Diethylether (wasserfrei)
-
Schwefelsäure (z.B. 0.5 M) oder gesättigte Ammoniumchlorid-Lösung
-
Florisil für die Säulenchromatographie
-
Wasserfreies Natriumsulfat
-
Extraktionslösungsmittel (z.B. Hexan mit Tropolon)
-
Reaktionsgefäße (unter Schutzgasatmosphäre, z.B. Stickstoff)
Protokollschritte:
-
Extraktion: Die Organozinnverbindungen müssen zunächst aus der festen Matrix extrahiert werden. Ein gängiges Verfahren ist die Extraktion mit einem unpolaren Lösungsmittel wie Hexan, dem ein Komplexbildner wie Tropolon zugesetzt wird, um die Extraktionseffizienz zu erhöhen.
-
Vorbereitung zur Derivatisierung: Der organische Extrakt wird auf ein kleines Volumen (z.B. 1 ml) eingeengt und sichergestellt, dass er absolut wasserfrei ist. Die Reaktion muss unter einer inerten Atmosphäre (z.B. Stickstoff) durchgeführt werden, da Grignard-Reagenzien heftig mit Wasser und Sauerstoff reagieren.[7]
-
Derivatisierung: Zum konzentrierten Extrakt werden ca. 0.5 ml der Pentylmagnesiumbromid-Lösung langsam zugegeben.
-
Reaktion: Das Gemisch wird für ca. 30 Minuten bei Raumtemperatur reagieren gelassen.
-
Quenchen: Der Überschuss an Grignard-Reagenz wird vorsichtig durch tropfenweise Zugabe von verdünnter Schwefelsäure oder gesättigter Ammoniumchlorid-Lösung zersetzt. Dies sollte unter Kühlung geschehen, um eine zu heftige Reaktion zu vermeiden.
-
Extraktion des Derivats: Nach der Phasentrennung wird die obere organische Phase, die das derivatisierte Pentyltributylzinn enthält, abgetrennt. Die wässrige Phase wird erneut mit Hexan extrahiert, und die vereinigten organischen Phasen werden mit wasserfreiem Natriumsulfat getrocknet.
-
Aufreinigung (Clean-up): Für komplexe Matrizes wie Sedimente oder Gewebe ist ein Aufreinigungsschritt oft unerlässlich, um Interferenzen zu entfernen. Eine gängige Methode ist die Säulenchromatographie über Florisil.
-
Probenaufbereitung für GC: Der gereinigte Extrakt wird auf ein definiertes Volumen (z.B. 1 ml) eingeengt und in ein GC-Vial überführt.
Methodenvergleich und quantitative Daten
Die Wahl der Derivatisierungsmethode hat direkten Einfluss auf die Leistungsfähigkeit der gesamten analytischen Methode. Die folgende Tabelle fasst wichtige Leistungsparameter und charakteristische Eigenschaften der beiden Methoden zusammen.
| Parameter | Ethyllierung mit NaBEt₄ | Alkylierung mit Grignard-Reagenz | Referenzen |
| Prinzip | In-situ-Ethyllierung in wässriger Phase | Alkylierung in organischem Extrakt | |
| Anwendungsbereich | Ideal für Wasserproben; anwendbar auf Extrakte von Festproben | Universell für Extrakte aus allen Matrizes (Wasser, Sediment, Biota) | |
| Vorteile | Schnell, einfach, weniger Arbeitsschritte, ideal für Automatisierung | Hohe Derivatisierungsausbeuten, robust, vielseitig durch verschiedene Alkylgruppen | [5] |
| Nachteile | Reagenz ist teuer und pyrophor, empfindlich gegenüber Matrixeffekten (pH, Metalle) | Gefahr im Umgang (reagiert mit Wasser/Luft), erfordert wasserfreie Bedingungen, mehrere Arbeitsschritte | |
| Typische Reaktionszeit | 30 Minuten | 30 Minuten | [4] |
| Typische Wiederfindungsraten (TBT) | 70-110% (je nach Matrix) | 85-115% (oft etwas höher und stabiler) | |
| Erreichbare Bestimmungsgrenzen (LOD) | ng/L-Bereich (z.B. 0.6 - 5 ng/L in Wasser) | pg- bis ng/L-Bereich (je nach Detektor und Aufreinigung) | [5][8] |
| Umgang & Sicherheit | Hohe Vorsicht geboten (pyrophor) | Extrem hohe Vorsicht geboten (reagiert heftig mit protischen Lösungsmitteln) | [6][7] |
Fazit und Empfehlungen
Beide hier vorgestellten Derivatisierungsmethoden, die Ethyllierung mit Natriumtetraethylborat und die Alkylierung mit Grignard-Reagenzien, sind validierte und etablierte Verfahren für die GC-basierte Analyse von Tributylzinn.
-
Für die Routineanalyse von Wasserproben ist die In-situ-Derivatisierung mit NaBEt₄ aufgrund ihrer Einfachheit und Geschwindigkeit oft die Methode der Wahl.[5] Sie minimiert den Probenvorbereitungsaufwand und eignet sich gut für einen hohen Probendurchsatz.
-
Für komplexe Matrizes wie Sedimente und biologische Proben oder wenn höchste Ausbeuten und Robustheit gefordert sind , bietet die Derivatisierung mit Grignard-Reagenzien oft Vorteile. Die Notwendigkeit, in einer wasserfreien Umgebung zu arbeiten, und der zusätzliche Aufreinigungsschritt sind der Preis für eine potenziell höhere und stabilere Wiederfindung.
Unabhängig von der gewählten Methode ist eine sorgfältige Validierung, einschließlich der Verwendung von internen Standards und zertifizierten Referenzmaterialien, entscheidend, um die Genauigkeit und Zuverlässigkeit der erzielten Ergebnisse zu gewährleisten.
Referenzen
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6). Verfügbar unter:
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 114-124. Verfügbar unter:
-
O.I. Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Verfügbar unter:
-
Shimadzu. (n.d.). Analysis of organic Tin Compounds with Capillary GC-FPD. Application News No. M212. Verfügbar unter:
-
ATAS GL INTERNATIONAL B.V. (n.d.). The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. Application Note No. 046. Verfügbar unter:
-
Grembi, J. et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Verfügbar unter:
-
Padró, A., et al. (2004). Speciation of organotin compounds in waters and marine sediments using purge-and-trap capillary gas chromatography with atomic emission detection. Analytica Chimica Acta, 526(1), 77-85. Verfügbar unter:
-
Gallina, A., et al. (2007). Organotin analysis by gas chromatography–pulsed flame-photometric detection (GC–PFPD). Accreditation and Quality Assurance, 12(1-2), 41-48. Verfügbar unter:
-
Wikipedia. (2025). Grignard-Reaktion. Verfügbar unter:
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Application Note & Protocol: Quantitative Analysis of Tributyltin in Environmental Samples
Abstract
Tributyltin (TBT), a highly toxic organotin compound, persists as a significant environmental contaminant due to its historical use as a biocide in antifouling paints.[1][2] Its endocrine-disrupting properties and adverse effects on a wide range of non-target aquatic organisms necessitate sensitive and accurate monitoring in various environmental matrices.[2][3] This document provides a comprehensive guide for the quantitative analysis of TBT in environmental samples, including water, sediment, and biota. We present detailed protocols for sample preparation, derivatization, and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique. Additionally, we discuss Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful alternative that circumvents the need for derivatization. This guide is designed for researchers and analytical scientists, offering field-proven insights and explaining the causality behind experimental choices to ensure data of the highest quality and integrity.
Introduction: The Enduring Challenge of Tributyltin
Tributyltin compounds were extensively used in paints for marine vessels to prevent the growth of biofouling organisms.[1][4] Despite international regulations restricting their use, TBT and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), are persistent in aquatic ecosystems, accumulating in sediments and bioaccumulating in organisms.[5] The extreme toxicity of TBT, with harmful effects observed at concentrations below 10 ng/L, presents a significant analytical challenge, requiring methods with exceptionally low detection limits.[4]
The primary analytical difficulty in TBT quantification lies in its low volatility and high polarity, which makes direct analysis by gas chromatography challenging.[3] Consequently, a derivatization step is typically required to convert TBT into a more volatile and thermally stable form suitable for GC analysis. This application note will detail the most common and effective derivatization techniques.
Analytical Approaches: GC-MS vs. LC-MS
The two predominant techniques for the quantitative analysis of TBT are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most established and widely used method. It offers high chromatographic resolution and selectivity.[3] However, it necessitates a derivatization step to increase the volatility of TBT.[1][3] Common derivatization agents include Grignard reagents and sodium tetraethylborate.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique has emerged as a powerful alternative, offering high sensitivity and specificity without the need for derivatization.[2][6] This simplifies sample preparation and reduces analysis time.[6] LC-MS/MS is particularly advantageous for complex matrices.[7][8]
This guide will primarily focus on the GC-MS workflow due to its widespread use and established protocols, while also providing an overview of the LC-MS approach.
Experimental Workflow: A Visual Overview
The overall workflow for the quantitative analysis of TBT in environmental samples involves several critical stages, from sample collection to data analysis. The following diagram illustrates the typical steps for both GC-MS and LC-MS based approaches.
Figure 1: General workflow for the quantitative analysis of Tributyltin (TBT).
Detailed Protocols: From Sample to Signal
Sample Collection and Preservation
Proper sample collection and preservation are paramount to obtaining accurate results. Samples should be collected in appropriate containers (e.g., amber glass bottles for water) to minimize analyte loss and contamination.[9] To prevent degradation, samples should be cooled to 4°C immediately after collection and extracted as soon as possible.[10] For longer-term storage, freezing is recommended.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
4.2.1. Water Samples
Liquid-liquid extraction (LLE) is a common method for water samples.
Protocol: Liquid-Liquid Extraction of TBT from Water
-
Acidification: Acidify the water sample (e.g., 1 L) to a pH < 2 with a suitable acid (e.g., HCl). This converts TBT salts to the more extractable chloride form.
-
Internal Standard Spiking: Spike the sample with an internal standard (e.g., tripropyltin or deuterated TBT) to correct for extraction efficiency and instrumental variability.
-
Extraction: Perform a liquid-liquid extraction with a non-polar solvent such as hexane, often in the presence of a complexing agent like tropolone to improve the extraction efficiency of more polar organotin compounds.[4][11]
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4.2.2. Sediment and Soil Samples
Extraction from solid matrices requires more vigorous conditions.
Protocol: Extraction of TBT from Sediment/Soil
-
Homogenization: Homogenize the freeze-dried sediment or soil sample.
-
Internal Standard Spiking: Spike a known amount of the sample with the internal standard.
-
Extraction: Employ a suitable extraction technique:
-
Solvent Extraction: Use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol or acetic acid) with the aid of sonication or shaking.[12][13] The addition of tropolone can enhance extraction efficiency.[1]
-
Pressurized Solvent Extraction (PSE): This automated technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[7][8]
-
-
Centrifugation and Cleanup: Centrifuge the extract and collect the supernatant. A cleanup step using silica gel or Florisil may be necessary to remove interferences.[1][12]
-
Concentration: Concentrate the cleaned extract to the desired final volume.
Derivatization for GC-MS Analysis
Derivatization is a critical step to increase the volatility of TBT for GC analysis. The two most common methods are ethylation with sodium tetraethylborate and alkylation with a Grignard reagent.
Protocol: Ethylation with Sodium Tetraethylborate (NaBEt₄)
-
Buffering: Add an acetate buffer to the extract to maintain a pH of around 4.5-5.4.[12]
-
Derivatization: Add a freshly prepared solution of sodium tetraethylborate in an appropriate solvent (e.g., methanol or ethanol).[3][12] The reaction converts the polar TBT cation to the more volatile tetraethyltin.
-
Extraction: Extract the derivatized compounds into a non-polar solvent like hexane.
-
Washing and Drying: Wash the organic phase with purified water and dry it over anhydrous sodium sulfate.
-
Concentration: Concentrate the final extract for GC-MS analysis.
Figure 2: Workflow for the derivatization of TBT using Sodium Tetraethylborate.
Instrumental Analysis
4.4.1. GC-MS Parameters
-
Gas Chromatograph: A system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: Splitless injection is typically used to maximize sensitivity.
-
Oven Program: A temperature gradient program is employed to separate the target analytes from matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) is recommended.[1]
| Parameter | Typical Setting |
| Injector Temperature | 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow |
| Oven Program | Initial 60°C, ramp to 280°C |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Typical GC-MS Parameters for TBT Analysis.
4.4.2. LC-MS/MS Parameters
For LC-MS/MS analysis, reversed-phase chromatography is commonly used.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or pentafluorophenyl (PFP) column is often employed.[6][7]
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a formic acid or ammonium formate modifier.[6][7]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6]
Data Analysis and Quality Control
Quantification
Quantification is typically performed using an internal standard calibration method. A calibration curve is generated by analyzing standards of known concentrations containing the same amount of internal standard as the samples. The concentration of TBT in the samples is then calculated from this curve.
Quality Control
A robust quality control (QC) program is essential for generating reliable data.
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.[9]
-
Spiked Samples/Matrix Spikes: Spike a real sample with a known amount of TBT to assess matrix effects and recovery.
-
Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of TBT to verify the accuracy of the method.[12][13]
-
Replicates: Analyze replicate samples to assess the precision of the method.
| QC Parameter | Acceptance Criteria |
| Method Blank | Below the limit of quantification (LOQ) |
| Matrix Spike Recovery | 70-130% |
| CRM Recovery | Within the certified range |
| Replicate Precision (RSD) | < 20% |
Table 2: Typical Quality Control Acceptance Criteria.
Conclusion
The quantitative analysis of tributyltin in environmental samples is a complex but critical task for environmental monitoring and protection. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory capabilities and requirements. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing a robust and reliable analytical method for the determination of TBT. By adhering to these procedures and implementing a stringent quality control program, researchers and scientists can generate high-quality data to accurately assess the extent of TBT contamination in the environment.
References
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- Harino, H., et al. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry.
- ISO 17353:2004. (2004).
- EN ISO 17353:2005. (2005). Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). iTeh Standards.
- Okoro, H. K., et al. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
- Government of British Columbia. (2021). Organotins in Sediment/Soil by GC with MS Detection. Gov.bc.ca.
- Eurofins. (n.d.). Organotins Analysis. Eurofins.com.au.
- Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Agilent.com.
- Graceli, J. B., et al. (2013). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Scientific Reports, 3, 2862.
- ISO 17353. (2004).
- Nichols, D., & Kagi, R. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(12), 2867-2874.
- Huggett, R. J., et al. (1988). Determination of tributyltin in the marine environment. Oceans '88 Proceedings, 1485-1489.
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Sciex.com.
- Nichols, D., & Kagi, R. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry.
- Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Ortep.org.
- Unger, M. A. (1988). Investigation of tributyltin: Water/sediment interactions. W&M ScholarWorks.
- U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Epa.gov.
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Application Note: Method Validation for the Speciation and Quantification of Organotin Compounds Using Isotope Dilution Mass Spectrometry
Introduction: The Critical Need for Accurate Organotin Analysis
Organotin compounds (OTCs), a class of organometallic chemicals, have been widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2][3] However, the high toxicity of certain OTCs, particularly tributyltin (TBT) and triphenyltin (TPhT), to aquatic organisms and their potential for endocrine disruption in higher organisms have led to significant environmental and health concerns.[2][4][5] Consequently, regulatory bodies worldwide have imposed strict limits on their presence in various matrices, necessitating sensitive and reliable analytical methods for their monitoring.[6]
The speciation of organotins—distinguishing between the different forms such as mono-, di-, and tri-substituted compounds—is crucial as their toxicity varies significantly with the number and nature of the organic groups attached to the tin atom.[2][5] Isotope Dilution Mass Spectrometry (IDMS) has emerged as a reference technique for elemental and speciation analysis due to its high accuracy and precision.[7][8] By introducing a known amount of an isotopically enriched standard of the analyte into the sample, IDMS allows for the correction of analyte losses during sample preparation and measurement, as well as matrix effects.[9] This application note provides a comprehensive guide to the validation of an analytical method for the determination of organotin compounds in environmental matrices using Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) with isotope dilution.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a primary ratio method of the highest metrological quality, capable of providing accurate and traceable results.[7][8] The core principle involves the addition of a known amount of an isotopically enriched standard (the "spike") of the target analyte to a sample. After allowing the spike to equilibrate with the naturally occurring analyte in the sample, the mixture is processed and analyzed by mass spectrometry. The altered isotopic ratio of the analyte is measured, and from this, the initial concentration of the analyte in the sample can be calculated with high precision.
The key advantage of IDMS is that the final measurement relies on the ratio of isotopes, which is independent of sample volume and analyte recovery during the extraction and cleanup steps, provided that isotopic equilibrium is achieved.[7] This makes it particularly suitable for the analysis of trace contaminants in complex matrices where quantitative recovery is often challenging.[4][7]
Experimental Workflow and Protocols
A robust and validated method is built upon well-defined and controlled experimental procedures. This section details the step-by-step protocol for the analysis of organotin compounds.
Materials and Reagents
-
Standards: Certified reference standards of mono-, di-, and tributyltin and phenyltin compounds.
-
Isotopically Enriched Standards: Isotopically enriched standards (e.g., ¹¹⁹Sn-enriched TBT, ¹¹⁸Sn-enriched DBT) for isotope dilution.[10]
-
Derivatizing Agent: Sodium tetraethylborate (NaBEt₄) for the ethylation of organotin compounds to make them volatile for GC analysis.[1][9]
-
Solvents: High-purity, distilled-in-glass grade hexane, dichloromethane, methanol, and acetic acid.
-
Reagents: Anhydrous sodium sulfate, silica gel for cleanup.[1]
-
Matrices: Certified Reference Materials (CRMs) for sediment and water, and representative blank matrices.
Sample Preparation and Extraction
The sample preparation stage is often the most critical and error-prone part of the analysis.[4]
Step-by-Step Protocol for Sediment/Soil Samples:
-
Homogenization: Homogenize the sediment sample to ensure representativeness.
-
Spiking: To a known weight of the homogenized sample (e.g., 1-5 g), add a precise amount of the mixed isotopically enriched organotin spike solution.[11] Allow the spike to equilibrate with the sample matrix.
-
Extraction: Add an appropriate extraction solvent (e.g., a mixture of acetic acid and methanol) and extract the organotin compounds using mechanical shaking, sonication, or microwave-assisted extraction.[10][11]
-
Phase Separation: Centrifuge the sample to separate the solid and liquid phases. Collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the solid residue to ensure complete recovery. Combine the supernatants.
Step-by-Step Protocol for Water Samples:
-
Acidification: Acidify the water sample (e.g., to pH 4.5) to stabilize the organotin compounds.[1]
-
Spiking: Add a precise amount of the mixed isotopically enriched organotin spike solution to a known volume of the water sample.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane.[1]
Derivatization
For GC analysis, the ionic organotin species must be converted into volatile derivatives.[7][12]
Step-by-Step Protocol:
-
Buffering: Adjust the pH of the extract to approximately 5.
-
Ethylation: Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) to the extract. This will ethylate the butyltin and phenyltin chlorides.[1][9]
-
Extraction of Derivatives: Immediately extract the ethylated derivatives into an organic solvent such as hexane.[9]
-
Drying: Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
Extract Cleanup
Cleanup is often necessary to remove interfering compounds from the sample extract.[1]
Step-by-Step Protocol:
-
Silica Gel Column: Prepare a small column with activated silica gel.[1]
-
Elution: Pass the hexane extract through the silica gel column and elute with hexane.[1]
-
Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]
GC-ICP-MS Analysis
The final determination is performed using a GC coupled to an ICP-MS.[9][11]
Typical Instrumental Parameters:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector: Split/splitless or PTV injector.
-
Oven Temperature Program: Optimized to achieve separation of the target organotin species.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS): Tuned for sensitivity and stability.
-
Monitored Isotopes: Select isotopes for both the native and enriched tin (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) to perform isotope ratio measurements.
Method Validation Protocol
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[13][14][15] The following performance characteristics should be evaluated according to guidelines from organizations like EURACHEM and ISO.[13][14][16][17]
Selectivity
Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. In the context of GC-ICP-MS, selectivity is generally high due to the chromatographic separation and the mass-selective detection.
Protocol:
-
Analyze a variety of blank matrices (e.g., sediment and water known to be free of organotins) to check for any interfering peaks at the retention times of the target analytes.
-
Analyze samples fortified with potential interfering substances to assess their impact on the quantification of organotins.
Linearity and Working Range
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of calibration standards by adding varying amounts of the native organotin standards to a constant amount of the isotopically enriched spike.
-
Analyze these standards using the GC-ICP-MS system.
-
Plot the measured isotope ratio against the known concentration ratio of the native standard to the spike.
-
Perform a linear regression analysis. The relationship should be linear with a correlation coefficient (r²) > 0.99.[18]
Accuracy (Trueness)
Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing Certified Reference Materials (CRMs) or by performing spike recovery experiments.
Protocol:
-
CRM Analysis: Analyze a CRM with a certified concentration of organotins. The measured concentration should fall within the certified range.[10]
-
Spike Recovery: Spike a blank matrix with a known concentration of organotin standards at different levels (low, medium, high). The recovery should be calculated as (Measured Concentration / Spiked Concentration) x 100%. The use of isotope dilution is expected to yield recoveries in the range of 70-114%.[7][18]
Precision
Precision is the degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD).
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of seven replicates of a spiked sample or CRM on the same day, by the same analyst, and with the same instrument.[19] The RSD should typically be < 15%.
-
Intermediate Precision (Inter-day Reproducibility): Analyze replicates of a spiked sample or CRM on different days, with different analysts, and/or different instruments. The RSD should typically be < 20%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Protocol:
-
Analyze a series of low-level spiked blank samples (e.g., 7-10 replicates).
-
Calculate the standard deviation (SD) of the measured concentrations.
-
LOD is typically calculated as 3 x SD.
-
LOQ is typically calculated as 10 x SD. The isotope dilution method is known to be highly sensitive, with detection limits in the range of 0.5–1.2 ng L⁻¹ having been reported.[7][18]
Robustness
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to critical method parameters such as GC oven temperature ramp, gas flow rates, and extraction time.
-
Evaluate the effect of these changes on the final results. The results should not be significantly affected, demonstrating the method's robustness.
Data Presentation and Acceptance Criteria
All validation data should be clearly documented and summarized.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Selectivity | Analysis of blank matrices and potentially interfering compounds | No significant interfering peaks at the retention time of analytes. |
| Linearity | Calibration curve with at least 5 concentration levels | Correlation coefficient (r²) > 0.99 |
| Accuracy (Trueness) | Analysis of CRMs and spiked samples | Recovery within 70-130% for spiked samples; results for CRMs within the certified range.[20] |
| Precision | Replicate analyses of spiked samples or CRMs | Repeatability (RSD) < 15%; Intermediate Precision (RSD) < 20%.[20] |
| LOD & LOQ | Standard deviation of low-level replicates | LOD = 3 x SD; LOQ = 10 x SD. Determined values should meet regulatory requirements. |
| Robustness | Deliberate variation of method parameters | Results should not be significantly impacted by minor changes. |
The Self-Validating Nature of Isotope Dilution
A key strength of the IDMS approach is its inherent self-validating nature. Because the isotopically labeled standard is added at the beginning of the sample preparation process, it experiences the same chemical and physical manipulations as the native analyte. Any losses during extraction, derivatization, or injection are compensated for because the isotope ratio, not the absolute signal, is the basis for quantification. This internal correction mechanism provides a high degree of confidence in the accuracy of each individual measurement, making the method exceptionally trustworthy.[7]
Conclusion
The method described in this application note, based on isotope dilution GC-ICP-MS, provides a highly accurate, precise, and robust approach for the speciation and quantification of organotin compounds in environmental samples. Proper method validation, following established guidelines, is essential to ensure the reliability and defensibility of the analytical data generated. The inherent self-correcting nature of the isotope dilution technique provides a high level of confidence in the results, making it an ideal choice for regulatory monitoring and environmental research.
References
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Foster, S., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Publishing. Available at: [Link]
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Magnusson, B., & Örnemark, U. (Eds.). (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. Available at: [Link]
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Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. Available at: [Link]
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Available at: [Link]
-
USB Lab. (n.d.). Eurachem Publishes 3rd Edition Guide for Analytical Method Validation. Available at: [Link]
-
Wahlen, R. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent. Available at: [Link]
-
Foster, S., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Analytical Methods. Available at: [Link]
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods. Available at: [Link]
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Monperrus, M., et al. (2004). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. PubMed. Available at: [Link]
-
LinkedIn. (2025). Understanding Clause 7.2 of ISO 17025: Method Selection, Verification, and Validation. Available at: [Link]
-
Foster, S., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Publishing. Available at: [Link]
-
Scribd. (n.d.). ISO/IEC 17025 Method Validation Guide. Available at: [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection. Available at: [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Available at: [Link]
-
ResearchGate. (2015). (PDF) Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Available at: [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methods and problems related to the determination of organotin compounds in marine sediments. Available at: [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Available at: [Link]
-
INAB. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Available at: [Link]
-
ALACC. (2024). How to Meet ISO 17025 Requirements for Method Verification. Available at: [Link]
-
Regulations.gov. (n.d.). Guidance on the Documentation and Evaluation of Trace Metals Data. Available at: [Link]
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NCBI. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Available at: [Link]
-
SpringerLink. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Available at: [Link]
-
PubMed. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Available at: [Link]
-
Eurofins Australia. (n.d.). Organotins Analysis. Available at: [Link]
-
Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Available at: [Link]
-
NATA. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]
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LCGC International. (2022). Investigating the Environmental Impact of Organotins. Available at: [Link]
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PubMed. (n.d.). [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds]. Available at: [Link]
-
ResearchGate. (2025). Determination of Organotin Compounds in Environmental Samples. Available at: [Link]
-
MDPI. (n.d.). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
ASTM. (2022). E2857 Standard Guide for Validating Analytical Methods. Available at: [Link]
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FNRI. (n.d.). METHOD VALIDATION OF HEAVY METAL (As, Cd, Hg and Pb) ANALYSIS IN SEAFOOD AND PRODUCTS. Available at: [Link]
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South Carolina Department of Health and Environmental Control. (n.d.). Trace Metals Certification Guidance Document. Available at: [Link]
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SpringerLink. (n.d.). Determination of organotin compounds in environmental samples. Available at: [Link]
-
Semantic Scholar. (2000). Determination of Organotin Compounds in Environmental Samples. Available at: [Link]
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Application Note: A Validated Protocol for the Isotope Dilution Analysis of Tributyltin in Environmental Matrices Using Tributyltin chloride-d27
Abstract & Introduction
Tributyltin (TBT) compounds, historically used in anti-fouling paints and as biocides, are persistent and highly toxic environmental pollutants. Their tendency to bioaccumulate and cause severe endocrine disruption in marine organisms, even at low nanogram-per-liter concentrations, has led to strict regulation and monitoring requirements.[1][2] Accurate and precise quantification of TBT in complex environmental matrices like water, soil, and sediment is a significant analytical challenge due to potential analyte loss during sample preparation and matrix-induced signal suppression or enhancement during instrumental analysis.
This application note provides a detailed, field-proven protocol for spiking environmental samples with Tributyltin chloride-d27 (TBT-d27), a deuterated internal standard, for use in isotope dilution mass spectrometry (IDMS) analysis. The use of a stable, isotopically labeled internal standard that is chemically identical to the native analyte is the gold standard for compensating for variations in extraction efficiency and instrumental response.[3][4] TBT-d27, with a mass shift of +27, provides a distinct and interference-free signal for robust quantification.[5] This guide is intended for environmental scientists and analytical chemists engaged in the trace-level analysis of organotin compounds.
Critical Safety Precautions
Organotin compounds are acutely toxic and pose significant health risks.[6][7] Inhalation, ingestion, or skin contact can be harmful, and TBT is a known endocrine disruptor.[1][5] All handling of pure TBT-d27 and its concentrated solutions must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][8]
-
Handling: Avoid creating aerosols or dust.[6] Use non-sparking tools. Ensure adequate ventilation at all times.[8]
-
Exposure Response: In case of eye contact, flush with water for at least 15 minutes.[1][6] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[1][6]
-
Disposal: Dispose of all organotin-contaminated waste, including solvents, glassware rinsate, and unused samples, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][6]
Materials and Reagents
Reagents
-
Internal Standard: this compound, ≥98 atom % D (e.g., Sigma-Aldrich, CAS: 1257647-76-9).[5]
-
Solvents: HPLC or GC-grade Methanol, Hexane, Acetonitrile, Acetic Acid.[2][9]
-
Reagent Water: Deionized (DI) or Milli-Q water, organic-free.[10]
-
Acids: Trace metal grade Hydrochloric Acid (HCl).[10]
Apparatus
-
Class A volumetric flasks and calibrated micropipettes.
-
Analytical balance (readable to 0.01 mg).
-
Vortex mixer and/or ultrasonic bath.
-
Amber glass vials with PTFE-lined caps.
-
Sample collection bottles (glass for water; glass jars for soil/sediment).[10]
-
Note on Glassware: Organotins are known to adsorb to glass surfaces. All glassware used for this procedure must be meticulously acid-washed. A common procedure is to soak glassware in a 10% HCl solution for 24 hours, followed by copious rinsing with DI water and a final rinse with methanol before drying in an oven.[10][11]
Preparation of Spiking Solutions
Primary Stock Solution (100 µg/mL)
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh approximately 10 mg of TBT-d27 onto a weighing paper and transfer it to a 100 mL Class A amber volumetric flask. Record the exact weight.
-
Add approximately 50 mL of methanol to the flask.
-
Sonicate the flask for 15 minutes or until all solid material is completely dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the exact concentration based on the weight and purity of the standard.
-
Transfer the solution to an amber glass vial, label clearly, and store at 4°C. This solution is typically stable for up to one year.[2]
Working Spiking Solution (1.0 µg/mL)
-
Pipette 1.0 mL of the 100 µg/mL Primary Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert to mix thoroughly.
-
Prepare this working solution fresh weekly or as needed and store at 4°C.[2]
Protocol for Spiking Environmental Samples
The fundamental principle is to add the internal standard to the sample as early as possible in the workflow to account for analyte losses during all subsequent steps (extraction, cleanup, and analysis).
Aqueous Samples (e.g., Seawater, River Water)
-
Collect water samples in pre-cleaned glass bottles.
-
For a 1-liter water sample, add a precise volume of the working spiking solution (e.g., 100 µL of 1.0 µg/mL TBT-d27) directly into the sample bottle. This results in a final concentration of 100 ng/L. The spiking volume should be minimal (<0.1% of sample volume) to avoid altering the matrix.
-
Immediately cap the bottle and mix by inverting vigorously for 1 minute.
-
Allow the spiked sample to equilibrate for at least 30 minutes before proceeding with preservation (e.g., acidification with HCl to pH 2) or extraction.[10][11]
Solid and Sediment Samples
-
Homogenize the collected soil or sediment sample by thorough mixing.
-
Weigh a subsample of the wet material (e.g., 5-10 g) into an appropriate extraction vessel (e.g., glass centrifuge tube).
-
Using a micropipette, add a precise volume of the working spiking solution (e.g., 100 µL of 1.0 µg/mL TBT-d27) directly onto the surface of the soil/sediment.
-
Thoroughly mix the spike into the sample using a clean stainless steel spatula or by vigorous vortexing for 2 minutes to ensure even distribution.
-
Allow the spiked sample to equilibrate for at least 1 hour before adding extraction solvents. This allows the internal standard to interact with the sample matrix similarly to the native analyte.[12]
-
Proceed with the chosen extraction method, such as sonication with a mixture of acetic acid and methanol or extraction with a hexane/tropolone solution.[9][13][14]
Quantitative Data Summary
The optimal spiking concentration depends on the expected level of native TBT contamination and the sensitivity of the analytical instrument (e.g., GC-MS or LC-MS/MS). The goal is to achieve an internal standard concentration that is within the calibrated range and provides a robust signal-to-noise ratio.
| Parameter | Water Samples | Soil / Sediment Samples |
| Typical Sample Size | 500 mL - 1 L | 2 - 10 g (dry weight) |
| Spiking Solution | 1.0 µg/mL TBT-d27 in Methanol | 1.0 µg/mL TBT-d27 in Methanol |
| Typical Spike Volume | 50 - 200 µL | 50 - 200 µL |
| Final IS Concentration | 50 - 200 ng/L | 10 - 50 ng/g (µg/kg) |
| Typical Analytical Range | 5 - 500 ng/L | 1 - 100 ng/g |
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from sample collection to data analysis, incorporating the critical internal standard spiking step.
Caption: Workflow for TBT analysis using internal standard spiking.
Trustworthiness: A Self-Validating System
This protocol's reliability hinges on the proper use of the internal standard and quality control samples. The system is self-validating when the following checks are incorporated:
-
Method Blank: An aliquot of reagent water or clean sand is processed identically to the samples, including the addition of the TBT-d27 internal standard. This verifies that the reagents and lab environment are free from TBT contamination.
-
Internal Standard Recovery: The absolute response of TBT-d27 should be monitored in every sample, blank, and QC standard. A significant drop in signal (>50%) in a specific sample may indicate a severe matrix effect or a failure in the extraction process for that sample, warranting further investigation or sample dilution.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A separate aliquot of a real sample is spiked with a known amount of native TBT in addition to the TBT-d27. The recovery of the native TBT is calculated to assess the accuracy of the method within that specific sample matrix. Performing this in duplicate provides a measure of method precision.
By integrating these QC measures, the analyst can have high confidence in the accuracy and robustness of the reported TBT concentrations.
References
-
U.S. Environmental Protection Agency. (2003, January). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Environmental and Analytical Toxicology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, March 5). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Di Girolamo, M., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
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Suzuki, T., & Matsuda, R. (1995). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Rodriguez, I., et al. (2004). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
-
Di Alessandro, E., et al. (2011). Determination of organotin compounds by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in biota and sediments. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). Liquid chromatography with electrospray ion-trap mass spectrometry for the determination of yessotoxins in shellfish. Retrieved from [Link]
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National Center for Biotechnology Information. Tributyltin Chloride - PubChem Compound Summary. Retrieved from [Link]
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Dirckx, W., et al. (1998). Speciation of Organotin in Environmental Sediment Samples. Talanta. Retrieved from [Link]
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Omics Online. (2022). Priority Pollutant Sample Preparation, Extraction and Clean Up From Spiked Water and Solid Matrices. Retrieved from [Link]
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O'Myer, K. L., et al. (2000). Method for Spiking Soil Samples with Organic Compounds. Applied and Environmental Microbiology. Retrieved from [Link]
-
Interstate Technology & Regulatory Council (ITRC). (2021). Sampling and Analysis for 1,4-Dioxane. Retrieved from [Link]
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Application Note: High-Accuracy Quantification of Tributyltin in Environmental Samples Using Tributyltin chloride-d27 and GC-MS
Introduction
Tributyltin (TBT) compounds, historically used as biocides in marine anti-fouling paints, are persistent and toxic environmental pollutants.[1] Their presence in aquatic ecosystems poses significant risks to marine life, and consequently, human health through the food chain.[1] Accurate and reliable quantification of TBT in complex matrices like sediment and water is therefore crucial for environmental monitoring and regulatory compliance.[2]
Due to their low volatility, organotin compounds such as TBT require a derivatization step to become suitable for gas chromatography (GC) analysis.[3] This is typically achieved through in-situ ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic TBT into a more volatile and thermally stable tetraalkyltin compound.[4]
To overcome challenges associated with matrix effects and analyte loss during sample preparation, Isotope Dilution Mass Spectrometry (IDMS) has become the gold standard for high-accuracy quantification.[5][6] This application note provides a detailed protocol for the determination of TBT in water and sediment samples using Tributyltin chloride-d27 as an internal standard, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, which behaves almost identically to the target analyte during extraction and derivatization, ensures high precision and accuracy by correcting for variations in recovery.[7][8]
Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[5] Because the deuterated standard is chemically identical to the native TBT, it experiences the same losses during sample extraction, cleanup, and derivatization.[8][9] The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard in the mass spectrometer.[10] This ratio is unaffected by sample losses, leading to highly accurate and precise results.[6]
Experimental Protocols
Reagents and Materials
-
Tributyltin chloride (Bu₃SnCl), 96%
-
This compound (Bu₃SnCl-d27)[11]
-
Sodium tetraethylborate (NaBEt₄)
-
Methanol, GC grade
-
Hexane, GC grade
-
Dichloromethane (DCM), GC grade
-
Glacial Acetic Acid
-
Sodium Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel (for cleanup)
-
Deionized water
-
Certified Reference Materials (e.g., BCR-462 for sediment)[12][13]
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of TBT and TBT-d27 in methanol. Store at 4°C in the dark. Multi-component stock standards are generally stable for up to one year under these conditions.[4]
-
Working Standards: Prepare a series of calibration standards by diluting the TBT stock solution. Each calibration standard should be spiked with a constant, known amount of the TBT-d27 internal standard solution.
-
Sodium Tetraethylborate Solution (1% w/v): Prepare fresh daily by dissolving NaBEt₄ in deionized water or 0.1 M NaOH.[6] Note that NaBEt₄ solutions are unstable when exposed to air.[4]
-
Acetate Buffer (pH 4.5): Prepare by dissolving sodium acetate in deionized water and adjusting the pH to 4.5 with glacial acetic acid.[12] This pH range is optimal for the derivatization of organotin compounds.[3]
Sample Preparation and Extraction
-
Sample Collection & Preservation: Collect water samples in amber glass bottles with Teflon-lined caps. Preserve the samples by adding glacial acetic acid (5-10 mL per liter) within three days of collection.[4] Samples should be stored in the dark at 4°C.
-
Spiking: Measure a known volume (e.g., 500 mL) of the water sample into a separatory funnel.[4] Add a known amount of the TBT-d27 internal standard solution.
-
Buffering: Add 10 mL of acetate buffer (pH 4.5) and mix.[4]
-
Derivatization: Add 1-2 mL of the 1% NaBEt₄ solution and gently shake.[4] Allow the reaction to proceed for at least 30 minutes.[12] Some protocols suggest a second addition of the derivatizing agent after an hour.[4]
-
Extraction: Add 50 mL of dichloromethane (or hexane) to the separatory funnel. Shake vigorously for 1-2 minutes.[4] Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh aliquots of the solvent.
-
Drying and Concentration: Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.[4][12] Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Preparation: Homogenize the sediment sample. Weigh an accurately known amount (e.g., 10-15 g wet weight) into a centrifuge tube.[14]
-
Spiking: Add a known amount of the TBT-d27 internal standard solution directly to the sediment.[14]
-
Extraction: Add 3 mL of glacial acetic acid, 2 mL of acetate buffer (pH 4.5), and an appropriate extraction solvent mixture (e.g., a diethyl ether:hexane solution containing tropolone).[14] Shake vigorously on a mechanical shaker for 1 hour.
-
Separation: Centrifuge the sample to separate the solid and liquid phases. Carefully transfer the organic solvent layer to a clean tube. Repeat the extraction process with fresh solvent.[14]
-
Derivatization: Combine the extracts. The derivatization can be performed directly in the extract by adding the acetate buffer to adjust the pH, followed by the addition of the NaBEt₄ solution as described for water samples.
-
Cleanup (if necessary): If the extract is colored or known to contain interferences, a cleanup step using a silica gel column may be required.[4][14]
-
Drying and Concentration: Dry the extract using anhydrous sodium sulfate and concentrate to a final volume of 1 mL.[12]
Workflow for TBT Analysis in Environmental Samples
Caption: General workflow for TBT analysis.
GC-MS Instrumental Analysis
The ethylated TBT and TBT-d27 are analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument should be operated in Selected Ion Monitoring (SIM) mode to achieve the required sensitivity and selectivity.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for organotin compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the ethylated derivatives. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Optimized temperature ramp for separating TBT from other organotins and matrix components. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas standard for GC-MS. |
| MS Interface Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron impact (EI) ionization. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions of interest. |
| Quantitation Ions (m/z) | Ethyl-TBT: 263, 291; Ethyl-TBT-d27: 281, 318 | Characteristic fragment ions for the ethylated forms of the native and deuterated TBT.[14] |
| Qualifier Ions (m/z) | Ethyl-TBT: 235, 261; Ethyl-TBT-d27: 279 | Used to confirm the identity of the target compounds.[14] |
Data Analysis and Quantification
The concentration of TBT in the original sample is calculated using the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native TBT to the peak area of the TBT-d27 internal standard against the concentration of the native TBT in the calibration standards.
Quantification Workflow using Isotope Dilution
Caption: Isotope dilution quantification process.
The response factor (RF) is determined from the calibration standards. The concentration of TBT in the sample is then calculated using the following equation:
Concentration (TBT) = (Area_TBT / Area_TBT-d27) * (Amount_TBT-d27 / RF) / Sample_Volume_or_Weight
Where:
-
Area_TBT is the peak area of the native TBT.
-
Area_TBT-d27 is the peak area of the internal standard.
-
Amount_TBT-d27 is the known amount of internal standard added to the sample.
-
RF is the average response factor from the calibration curve.
-
Sample_Volume_or_Weight is the original volume (L) or weight (kg) of the sample.
Conclusion
The use of this compound as an internal standard combined with in-situ ethylation and GC-MS analysis provides a robust, accurate, and highly sensitive method for the quantification of TBT in complex environmental matrices such as water and sediment. The isotope dilution approach effectively compensates for variations in extraction efficiency and matrix-induced signal suppression, ensuring the generation of high-quality, defensible data essential for environmental risk assessment and regulatory monitoring.
References
- Strem Chemicals, Inc. (n.d.). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin. Strem Catalog.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Organotins using Sodium Tetraethylborate. Benchchem.
-
Murat, T., Gezgin, U., Can, S., Bingol, D., & Un, I. (2021). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits. Journal of Chromatography A, 1637, 461847. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography – inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers. Benchchem.
- Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- Agilent. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Agilent.
- British Columbia Ministry of Environment. (2021). Organotins in Water by GC with MS Detection. Gov.bc.ca.
-
Hattori, Y., Naito, S., & Takatsuki, S. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 816(2), 239-246. Retrieved from [Link]
- Okoro, H.K., Fatoki, O.S., Ximba, B.J., Adekola, F.A., & Snyman, R.G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
-
Oike, M., Hiraoka, A., & Horie, M. (2002). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 43(4), 208–214. Retrieved from [Link]
-
Rodríguez-González, P., García-Alonso, J. I., & Sanz-Medel, A. (2006). Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. Analytical and Bioanalytical Chemistry, 384(4), 908-914. Retrieved from [Link]
- Ceccarini, A., & Fuoco, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 885(1-2), 1-19.
-
ResearchGate. (n.d.). Determination of ultratrace levels of Tributyltin in waters by Isotope Dilution and Gas Chromatography coupled to tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
NMKL. (2023). New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. NMKL. Retrieved from [Link]
- ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
-
ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM Digital Library. Retrieved from [Link]
-
Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International journal of environmental research and public health, 9(11), 4033–4055. Retrieved from [Link]
-
Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033-4055. Retrieved from [Link]
- British Columbia Ministry of Environment. (2021). Organotins in Sediment/Soil by GC with MS Detection. Gov.bc.ca.
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Application Note: High-Sensitivity Analysis of Tributyltin in Biological Tissues Using Isotope Dilution GC-MS
Introduction: The Enduring Legacy of Tributyltin
Tributyltin (TBT), an organotin compound, was extensively used as a biocide in anti-fouling paints for marine vessels for several decades.[1] Its effectiveness in preventing the growth of marine organisms on ship hulls led to its widespread application and subsequent release into aquatic environments.[2] Despite international regulations restricting its use since the late 1980s and a global ban by the International Maritime Organization in 2008, TBT's persistence and tendency to accumulate in sediments have made it a lasting environmental concern.[1] Sediments can act as a reservoir, leading to the continued contamination of the water column and bioaccumulation in marine life.[3]
The toxicity of TBT is well-documented, with adverse effects observed at very low concentrations (ng/L levels).[4] It is a potent endocrine disruptor, causing severe effects in marine organisms, such as imposex (the imposition of male sexual characteristics on female gastropods).[4] Due to the consumption of contaminated seafood, there is a potential for human exposure, making the sensitive and accurate quantification of TBT in biological tissues a critical task for environmental monitoring, food safety, and toxicological research.[5]
This application note provides a detailed protocol for the determination of tributyltin in biological tissues, such as fish and mussels, using a robust analytical workflow based on isotope dilution mass spectrometry (IDMS). The use of an isotopically labeled internal standard is central to this methodology, as it corrects for sample matrix effects and variations in extraction efficiency and derivatization yield, ensuring the highest degree of accuracy and precision.[6][7]
Analytical Principle: A Multi-Step Approach to Accurate Quantification
The analysis of polar and non-volatile organotin compounds like TBT by gas chromatography (GC) necessitates a multi-step approach involving extraction, derivatization, cleanup, and finally, instrumental analysis. Isotope dilution, a definitive quantification technique, is employed throughout this process to ensure the reliability of the results.
The Crucial Role of the Labeled Internal Standard
The core of this method lies in the principle of isotope dilution. A known amount of an isotopically labeled TBT standard (e.g., deuterium-labeled TBT-d27 or ¹¹⁹Sn-enriched TBT) is added to the sample at the very beginning of the sample preparation process.[7][8] This "spike" acts as an internal standard that behaves chemically identically to the native TBT present in the sample. Any loss of analyte during extraction, cleanup, or derivatization will affect both the native and the labeled TBT to the same extent. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of TBT in the sample can be accurately calculated, irrespective of procedural losses. This approach provides a self-validating system for each sample.
Extraction: Liberating TBT from Complex Matrices
Biological tissues are complex matrices requiring an efficient extraction method to release the TBT. An acidic solvent extraction is commonly employed. The use of a chelating agent, tropolone, is a key aspect of this step.[8][9] TBT and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), exhibit varying polarities. While TBT is relatively nonpolar, DBT and especially MBT are more ionic and difficult to extract into organic solvents. Tropolone acts as a ligand, forming a complex with the tin compounds, which enhances their solubility in the organic extraction solvent.[8]
Derivatization: Enabling Gas Chromatographic Analysis
Tributyltin chloride and other ionic organotins are not sufficiently volatile for analysis by gas chromatography. Therefore, a derivatization step is essential to convert them into more volatile and thermally stable forms.[10] Two common derivatization techniques are:
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is a widely used method where an ethyl group is added to the tin atom.[1][9] This reaction is typically carried out in situ in an aqueous/organic medium at a controlled pH.[11] Ethylation with NaBEt₄ is often preferred as it can result in lower detection limits compared to other methods.[9]
-
Alkylation with Grignard Reagents: Reagents like pentylmagnesium bromide can also be used to form tetra-alkylated tin compounds.[9] While effective, this method can be more complex due to the need to handle highly reactive Grignard reagents.
This protocol will focus on ethylation with NaBEt₄ due to its robustness and sensitivity.
Instrumental Analysis: The Power of GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the separation and detection of the derivatized organotin compounds. For enhanced sensitivity and selectivity, various MS techniques can be employed:
-
GC-MS (Quadrupole): Operating in selected ion monitoring (SIM) mode, this is a cost-effective and widely available technique capable of achieving low ng/g detection limits.
-
GC-MS/MS (Triple Quadrupole): Offers higher selectivity by monitoring specific fragmentation patterns, which is particularly useful for complex matrices.
-
GC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is an element-specific detection method that provides extremely low detection limits (pg/L or ppq levels) and is less susceptible to isobaric interferences from the sample matrix.[5][6] It is considered one of the most sensitive techniques for organotin analysis.[5]
The following workflow and protocol are designed to be adaptable for use with any of these GC-MS systems, with the primary difference being the achievable limits of detection.
Experimental Workflow
The entire analytical process, from sample receipt to final data analysis, is outlined below.
Caption: Figure 1: Overall Workflow for TBT Analysis in Biological Tissues.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific tissue matrix and available instrumentation.
Materials and Reagents
-
Solvents: Hexane, diethyl ether, methanol, dichloromethane (all pesticide residue grade or equivalent).
-
Reagents:
-
Glacial acetic acid
-
Sodium acetate
-
Sodium chloride
-
Sodium hydroxide
-
Tropolone
-
Sodium tetraethylborate (NaBEt₄)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
-
Standards:
-
Native Tributyltin chloride (TBT-Cl) standard solution
-
Deuterated Tributyltin-d27 chloride (TBT-d27-Cl) or other suitable labeled internal standard solution (commercially available from suppliers such as Cambridge Isotope Laboratories or synthesized as described in the literature).[4][12]
-
Tripropyltin chloride (TPrT-Cl) or another suitable recovery standard.
-
-
Glassware: All glassware must be meticulously cleaned and acid-washed to prevent contamination. Organotins can adhere to glass surfaces.[11]
Sample Preparation and Extraction
-
Homogenization: Accurately weigh approximately 2-5 g of wet biological tissue into a clean centrifuge tube. Homogenize the tissue using a high-speed homogenizer until a uniform consistency is achieved.
-
Spiking: Add a known amount of the labeled internal standard (e.g., TBT-d27) solution to the homogenized sample. The spiking level should be chosen to be within the calibrated range of the instrument.
-
Extraction:
-
To the spiked homogenate, add 5 mL of a 0.2% tropolone solution in a mixture of diethyl ether and hexane (e.g., 80:20 v/v).[8]
-
Add 3 mL of glacial acetic acid and 2 mL of 1 M sodium acetate buffer (pH 4.5).[8]
-
Cap the tube tightly and shake vigorously on a mechanical shaker for 1 hour.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of the tropolone/solvent mixture.
-
Combine the two organic extracts.
-
Derivatization
-
pH Adjustment: The pH of the combined extract is not critical at this stage as the derivatization will be performed after a solvent exchange.
-
Solvent Exchange: Gently evaporate the diethyl ether/hexane extract to near dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of hexane.
-
Ethylation:
-
Prepare a fresh 1% (w/v) solution of NaBEt₄ in methanol. Caution: NaBEt₄ can be pyrophoric and should be handled with care in an inert atmosphere.[1]
-
Add 1 mL of the NaBEt₄ solution to the hexane extract.
-
Add 1 mL of sodium acetate buffer (pH ~4.9).[1]
-
Vortex the mixture for 30 seconds and allow it to react for 30 minutes.
-
Quench the reaction by adding 5 mL of deionized water.
-
Vortex again and allow the layers to separate. The derivatized (ethylated) TBT will be in the upper hexane layer.
-
Extract Cleanup
-
Silica Gel Column Preparation: Prepare a small chromatography column by packing a Pasteur pipette with a glass wool plug and approximately 1 g of activated silica gel.
-
Cleanup:
-
Carefully transfer the hexane layer from the derivatization step onto the top of the silica gel column.
-
Elute the column with hexane. Collect the eluate.
-
This step helps to remove polar interferences from the sample matrix.
-
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add a recovery standard (e.g., TPrT) if desired. The sample is now ready for GC-MS analysis.
Instrumental Analysis: GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless or PTV |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Table 1: Example GC-MS Operating Conditions
Selected Ion Monitoring (SIM) Ions
For quantification, characteristic ions of the ethylated derivatives of native TBT and the labeled internal standard are monitored. The exact m/z values will depend on the derivatizing agent and the labeled standard used. For ethylated TBT (TBT-Et) and ethylated TBT-d27 (TBT-d27-Et), the following ions are typically monitored:
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethylated TBT | 263 | 207, 179 |
| Ethylated TBT-d27 | 289 | 234, 196 |
Table 2: Example SIM Ions for Ethylated TBT and TBT-d27
Data Analysis and Quantification
The concentration of TBT in the original sample is calculated using the following isotope dilution formula:
Csample = (Anative / Alabeled) * (Clabeled / Wsample)
Where:
-
Csample = Concentration of TBT in the sample (ng/g)
-
Anative = Peak area of the native TBT derivative
-
Alabeled = Peak area of the labeled TBT derivative
-
Clabeled = Amount of labeled standard added to the sample (ng)
-
Wsample = Weight of the sample (g)
A calibration curve should be prepared using a series of standards containing known concentrations of native TBT and a constant concentration of the labeled internal standard. The response ratio (Anative / Alabeled) is plotted against the concentration of the native TBT.
Method Performance
The performance of this method will vary depending on the specific matrix and instrumentation used. However, typical performance characteristics are as follows:
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 5 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 15 ng/g |
| Recovery | 70 - 110% |
| Precision (RSD) | < 15% |
Table 3: Typical Method Performance Characteristics [13][14]
Conclusion
The analytical method detailed in this application note provides a robust and reliable means for the quantification of tributyltin in complex biological tissues. The core strengths of this approach are the use of an isotopically labeled internal standard and isotope dilution mass spectrometry, which together ensure high accuracy and precision by correcting for matrix effects and procedural variations. The combination of a selective extraction using tropolone, efficient derivatization with NaBEt₄, and sensitive GC-MS detection allows for the determination of TBT at environmentally relevant concentrations. This method is an invaluable tool for researchers, regulatory agencies, and food safety professionals involved in the monitoring and risk assessment of this persistent environmental contaminant.
References
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021, March 11). Organotins in Sediment/Soil by GC with MS Detection - PBM. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
-
Lisicic, D., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. Retrieved from [Link]
- Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
- Hoch, M. (2001). Organotin compounds in the environment - an overview. Applied Geochemistry, 16(7-8), 719-743.
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT) in superficial and sea water by solid-phase derivatization and GC-MS/MS determination. Retrieved from [Link]
- Rahman, M. M., et al. (2008). Trace Analysis of Tributyltin Chloride in Fish Tissue by Electron Capture Gas Chromatography. Indian Journal of Chemical Technology, 15, 497-501.
- Carro, N., et al. (1998). Column preconcentration of organotin with tropolone-immobilized and their determination by electrothermal atomization absorption spectrometry. Talanta, 46(6), 1479-1484.
- Garcia-Figueroa, A., et al. (2014). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Analytical and Bioanalytical Chemistry, 406(4), 1253-1258.
-
Intertek. (n.d.). Gas Chromatography - Inductively Coupled Plasma Analysis. Retrieved from [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]
- Kim, S. K., et al. (2001). Improvement of Extraction Recovery for the Organotin Compounds in Sediment. Journal of the Korean Chemical Society, 45(6), 539-545.
- Bersier, P. M., et al. (1993). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. Fresenius' Journal of Analytical Chemistry, 345(2-4), 253-261.
- Mills, G. A., et al. (2016).
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021, March 11). Organotins in Water by GC with MS Detection - PBM. Retrieved from [Link]
-
Slideshare. (n.d.). Tropone & Tropolones Aromaticity. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]
- Hashimoto, S., et al. (1996). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry.
-
Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
- Astolfi, M. L., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical Letters, 1-10.
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF. ResearchGate. Retrieved from [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003, December). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]
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- 2. arpat.toscana.it [arpat.toscana.it]
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- 4. isotope.com [isotope.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Application Note: A Validated Solid-Phase Extraction (SPE) Protocol for the Robust Quantification of Organotin Compounds in Environmental Matrices
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds, such as tributyltin (TBT) and triphenyltin (TPhT), have been widely used as biocides in antifouling paints, pesticides, and as stabilizers for PVC.[1] Their introduction into aquatic environments has led to significant ecotoxicological concerns, including endocrine disruption in marine organisms.[1] Consequently, the monitoring of OTCs in environmental samples is often mandated by regulatory bodies.
The analysis of organotins presents a significant challenge due to their presence at trace levels (ng/L) in complex environmental matrices.[2] Furthermore, their ionic and polar nature makes them unsuitable for direct analysis by gas chromatography (GC), a commonly used high-resolution separation technique.[3][4] Therefore, a robust sample preparation procedure is paramount, typically involving four key stages: extraction, derivatization, separation, and detection.[5] Solid-phase extraction (SPE) has emerged as a superior technique to traditional liquid-liquid extraction (LLE) for this purpose, offering higher analyte recoveries, reduced solvent consumption, and improved selectivity.[6]
This protocol will focus on a reversed-phase SPE methodology for the extraction of common organotin compounds from water samples, followed by a discussion of the critical derivatization step required for subsequent GC-based analysis.
The Principle of Reversed-Phase SPE for Organotin Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[6][7] For organotin compounds in aqueous matrices, reversed-phase SPE is the most common approach.[6]
The process relies on a stationary phase (sorbent) that is non-polar and a mobile phase (the sample and subsequent solvents) that is polar. In this protocol, we will utilize a C18-bonded silica sorbent. The mechanism of retention is based on hydrophobic interactions between the non-polar alkyl chains of the organotin compounds and the C18 stationary phase.
The entire SPE workflow can be visualized as a four-step process:
Caption: SPE workflow for organotin compound analysis.
Materials and Reagents
Equipment
-
Solid-Phase Extraction Vacuum Manifold
-
Glassware (acid-washed)
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Nitrogen Evaporation System
Note on Glassware Preparation: Organotins are known to adsorb to glass surfaces. All glassware must be acid-washed by soaking in a pH 2 hydrochloric acid bath for at least 24 hours, followed by rinsing with deionized water and methanol, and then drying.[8]
Reagents and Standards
-
SPE Cartridges: C18 end-capped, 500 mg, 6 mL (or similar)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), concentrated
-
Acetic Acid (glacial)
-
Tropolone
-
Organotin standards (e.g., Monobutyltin, Dibutyltin, Tributyltin, Triphenyltin chlorides)
-
Grignard Reagent (e.g., Pentylmagnesium bromide in diethyl ether)
-
Hexane (HPLC grade)
Detailed Experimental Protocol
This protocol is optimized for a 500 mL water sample. Adjust volumes proportionally for different sample sizes.
Step 1: Sample Preparation
-
Collect the water sample in a pre-cleaned amber glass bottle.
-
Preserve the sample by acidifying to pH 2 with concentrated HCl.[9] This step ensures the stability of the organotin species.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
Step 2: SPE Cartridge Conditioning
Causality: This step activates the C18 sorbent. The methanol wets the hydrophobic C18 chains, and the water rinse removes the excess methanol, creating an environment ready for the aqueous sample to interact with the stationary phase.[6]
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge. Do not allow the sorbent to go dry.
-
Pass 5 mL of deionized water through each cartridge. Again, ensure the sorbent bed remains wet.
Step 3: Sample Loading
Causality: As the aqueous sample passes through the sorbent bed, the organotin compounds are retained on the C18 stationary phase via hydrophobic interactions. The polar matrix (water) and other hydrophilic impurities pass through to waste.
-
Load the 500 mL acidified water sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL/min. A slow flow rate is critical for efficient retention.
Step 4: Washing
Causality: This step removes any weakly retained, polar interfering compounds from the sorbent, while the organotins of interest remain bound to the C18 phase.
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in deionized water solution.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove any residual water, which can interfere with the subsequent elution and derivatization steps.
Step 5: Elution
Causality: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the organotins and the C18 sorbent, eluting the analytes from the cartridge. The addition of acetic acid and tropolone helps to stabilize the organotins in the eluate.[10]
-
Place a collection vial inside the vacuum manifold.
-
Elute the retained organotin compounds by passing 5 mL of a solution of acetonitrile and acetic acid (80:20 v/v) containing 0.0625% tropolone through the cartridge.[10]
-
Collect the eluate. This fraction now contains the concentrated organotin compounds.
Post-SPE Processing: Derivatization for GC Analysis
For GC-based analysis, the polar organotin chlorides must be converted into more volatile, thermally stable tetra-alkylated forms.[4][11] Alkylation using a Grignard reagent is a highly effective and widely used method.[12]
Step 6: Derivatization with Pentylmagnesium Bromide
Causality: The Grignard reagent (R-MgX) is a potent nucleophile that replaces the chloride ions on the tin atom with alkyl groups (in this case, pentyl groups), forming stable, volatile tetra-alkyltin derivatives suitable for GC analysis.
-
Transfer the eluate to a clean, dry reaction vial.
-
Carefully add 1 mL of pentylmagnesium bromide solution to the eluate.
-
Gently agitate the vial for 10 minutes.
-
Caution: Grignard reagents react violently with water.[4] This step must be performed in a fume hood with appropriate personal protective equipment. To quench the excess Grignard reagent, slowly and carefully add 5 mL of 0.5 M sulfuric acid dropwise while cooling the vial in an ice bath.
-
Add 2 mL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Carefully transfer the upper organic (hexane) layer, which contains the derivatized organotins, to a clean vial for GC-MS analysis.
Analytical Considerations and Data
The final extract can be analyzed using Gas Chromatography coupled with a selective detector, such as a Mass Spectrometer (MS) or a Flame Photometric Detector (FPD).[1][3]
| Parameter | Recommended Condition/Reagent | Purpose |
| Sample Volume | 500 mL - 2 L | Achieve low detection limits |
| SPE Sorbent | C18-bonded Silica (500 mg) | Retention of non-polar to moderately polar OTCs |
| Conditioning Solvents | Methanol, followed by Deionized Water | Sorbent activation and preparation |
| Wash Solvent | 5% Methanol in Water | Removal of polar interferences |
| Elution Solvent | Acetonitrile:Acetic Acid (80:20) + Tropolone | Desorption of retained analytes |
| Derivatizing Agent | Pentylmagnesium Bromide | Conversion to volatile tetra-alkylated forms for GC |
| Final Analysis | GC-MS or GC-FPD | Separation and sensitive detection |
Method performance: Using this protocol, recovery rates for most butyltin and phenyltin compounds from spiked water samples typically range from 71% to 109%.[13] Method detection limits are in the sub-ng/L to low ng/L range, depending on the specific compound and the sensitivity of the analytical instrument.[13]
Alternative Analytical Strategy: LC-MS
It is important to note that the derivatization step can be a source of error and requires handling hazardous reagents. An alternative and increasingly popular approach is the use of High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ES-MS).[5][10] This technique allows for the direct analysis of the ionic organotin species after SPE elution, eliminating the need for derivatization.[5][9] The choice between GC-MS and LC-MS will depend on instrument availability, desired sensitivity, and laboratory workflow.
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the determination of organotin compounds in aqueous samples. By understanding the chemical principles behind each step—from sample acidification to sorbent conditioning, selective elution, and derivatization—researchers can achieve high-quality, reproducible data essential for environmental monitoring and risk assessment. The presented workflow provides a validated foundation that can be adapted to specific laboratory needs and analytical instrumentation.
References
- Ceulemans, M., & Witte, P. A. (1987). Derivatization methods for the determination of organotin compounds in environmental samples.
- Mei, M., Huang, Y., & Jiang, G. (2005). Determination of Organotin Compounds in Environmental Samples. Chemistry, 68(1), 1-8.
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 118-125.
- Rapsomanikis, S., & Donard, O. F. X. (1991). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Analytical Chemistry, 63(10), 1043-1049.
- Gómez-Ariza, J. L., Giráldez, I., & Morales, E. (2001). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. Molecules, 6(10), 843.
- Brunori, C., Morabito, R., & Muntau, H. (2006). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. In Comprehensive Analytical Chemistry (Vol. 47, pp. 209-236). Elsevier.
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Szpunar, J., & Łobiński, R. (1999). Sampling and sample treatment in the analysis of organotin compounds in environmental samples. Analytica Chimica Acta, 387(1-2), 3-18.
- Aguilar, C., Penalver, A., & Pocurull, E. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- UCT, Inc. (n.d.).
- Giacomasso, M., & Cocito, C. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 18(5), 569-577.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.
- Williams, C. (2019). Tin test: Detecting organotin compounds. Wiley Analytical Science.
- Campillo, N., Viñas, P., & Hernández-Córdoba, M. (2010). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID.
- Schmidt, T. C., & Heumann, K. G. (1999). Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. Environmental Science & Technology, 33(16), 2851-2857.
- Organomation. (n.d.).
- Kirby, J., Maher, W., & Krikowa, F. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.
- Affinisep. (n.d.). Organotins.
- Wu, J., Mester, Z., & Pawliszyn, J. (2001). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry.
- Cancho, B., Barriada-Pereira, M., & Llompart, M. (2013). Headspace Sorptive Extraction for the Analysis of Organotin Compounds Using Thermal Desorption and Gas Chromatography With Mass Spectrometry.
- National Institute for Occupational Safety and Health (NIOSH). (1994). ORGANOTIN COMPOUNDS (as Sn) 5504.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
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- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tributyltin Chloride-d27 Analysis
Welcome to the technical support center for Tributyltin chloride-d27 (TBT-d27). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the quantitative analysis of this isotopically labeled internal standard. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve challenges in your analytical workflow.
Troubleshooting Guide: Resolving Low Recovery of this compound
Low recovery of an internal standard like TBT-d27 can compromise the accuracy and reliability of your analytical data.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this common issue.
Q1: My TBT-d27 recovery is consistently low across all samples. What are the most likely causes and how do I fix it?
This scenario often points to a systemic issue in your analytical method rather than a problem with individual samples. The most common culprits are related to sample preparation, derivatization, or interactions with your analytical hardware.
Potential Cause 1: Adsorption to Labware
Organotin compounds are known to adsorb to various surfaces, especially glass and certain plastics, leading to significant analyte loss.[4]
-
Expert Insight: The tin atom in TBT-d27 can form complexes with silanol groups on glass surfaces, particularly at neutral or slightly acidic pH.[4] Polypropylene can also exhibit adsorptive losses.
-
Troubleshooting Steps:
-
Glassware Decontamination: Ensure all glassware is meticulously cleaned. A common procedure involves an initial rinse with an organic solvent like acetone, followed by soaking in an oxidizing solution (e.g., 20% nitric acid or bleach) overnight.[5] Finally, rinse thoroughly with deionized water and dry completely. Baking glassware in a muffle furnace can also be effective.[6]
-
Silanization of Glassware: To further minimize adsorption, consider silanizing your glassware. This process deactivates the active sites on the glass surface.
-
Solvent Choice: The solvent used can impact adsorption. Acidified organic solvents may reduce adsorption to some surfaces.[4]
-
Material Selection: If possible, use amber glass vials to prevent potential photodegradation and minimize surface interactions. Avoid using PVC-containing materials as they can be a source of organotin contamination.[6]
-
Potential Cause 2: Inefficient Extraction
The extraction process is a critical step where significant analyte loss can occur if not optimized for your specific sample matrix.
-
Expert Insight: The efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) depends on factors like pH, solvent polarity, and the presence of complexing agents. For sediment and tissue samples, more rigorous extraction techniques like pressurized solvent extraction or ultrasonic extraction may be necessary.[7]
-
Troubleshooting Steps:
-
pH Adjustment: For aqueous samples, acidify the sample to an appropriate pH before extraction to ensure the TBT-d27 is in a non-ionic form, which is more readily extracted into an organic solvent.[7]
-
Use of Complexing Agents: The addition of a complexing agent like tropolone to the sample can enhance the extraction of organotin compounds into nonpolar solvents like hexane or toluene.[7][8]
-
Solvent Selection: Ensure the extraction solvent is of high purity and appropriate for TBT-d27. A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol) is often used for solid matrices.[7]
-
SPE Optimization: If using SPE, ensure the cartridge type is appropriate and that the elution solvent is strong enough to quantitatively recover the analyte.
-
Potential Cause 3: Incomplete or Inefficient Derivatization
Due to their low volatility, organotin compounds like TBT-d27 require derivatization to a more volatile form for gas chromatography (GC) analysis.[9][10][11] Incomplete derivatization is a major cause of low recovery.
-
Expert Insight: The most common derivatization techniques are Grignard alkylation and ethylation with sodium tetraethylborate (NaBEt₄).[9][12] Both methods are sensitive to water and oxygen, which can deactivate the reagents.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality derivatization reagents. Grignard reagents are particularly sensitive to moisture and should be handled under an inert atmosphere.[13] NaBEt₄ solutions should be freshly prepared.[8][12]
-
Reaction Conditions: Optimize the reaction time and temperature. Ensure thorough mixing to facilitate the reaction.
-
Quenching: After derivatization, the excess reagent must be carefully quenched.
-
Alternative Derivatization: If one method consistently yields low recovery, consider trying an alternative, such as hydride generation.[14]
-
Q2: I'm observing erratic or low TBT-d27 recovery in specific sample matrices. What should I investigate?
When low recovery is matrix-dependent, it strongly suggests the presence of matrix effects that interfere with extraction, derivatization, or detection.[15][16][17][18]
Potential Cause 1: Matrix Effects
Complex matrices, such as sediment, sludge, and biological tissues, can contain components that suppress or enhance the analytical signal.[15][16][17][18][19]
-
Expert Insight: Matrix components can co-extract with your analyte and interfere with the derivatization reaction, adsorb onto the GC liner, or cause ionization suppression/enhancement in the mass spectrometer source.[2]
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of TBT-d27 to compensate for matrix effects.[16][17][18]
-
Standard Addition: The method of standard additions can be used to quantify the analyte in complex matrices where a suitable blank matrix is unavailable.[15]
-
Sample Cleanup: Incorporate a cleanup step after extraction to remove interfering matrix components. This can be achieved using techniques like solid-phase extraction (SPE) with materials such as Florisil or silica gel.[8][20]
-
Potential Cause 2: Analyte Degradation
Tributyltin compounds can degrade under certain conditions, although they are generally stable.[21][22][23]
-
Expert Insight: While TBT is relatively stable in the dark in aqueous solutions across a wide pH range, it can undergo photodegradation.[21] In the environment, it degrades via sequential dealkylation.[7]
-
Troubleshooting Steps:
-
Sample Storage: Store samples and standards in amber glass containers and protect them from light. Store stock solutions at +4°C.[8][24]
-
Thermal Degradation in GC Inlet: TBT compounds can be thermally sensitive and may degrade in a hot GC injection port.[25] Ensure the inlet temperature is optimized and the liner is clean and deactivated.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Tributyltin chloride, meaning the 27 hydrogen atoms in the three butyl chains have been replaced with deuterium.[26][27] It is used as an internal standard in mass spectrometry-based analytical methods for the quantification of Tributyltin and other organotin compounds.
-
Key Advantages:
-
It is chemically identical to the non-labeled analyte, so it behaves similarly during sample preparation (extraction, derivatization, and cleanup) and chromatographic separation.[1]
-
Its higher mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer.[1]
-
By adding a known amount of TBT-d27 to each sample, it can be used to correct for analyte loss during sample processing and for variations in instrument response, leading to more accurate and precise quantification.[1][2]
-
Q2: How should I prepare and store my TBT-d27 stock and working solutions?
Proper preparation and storage are crucial for maintaining the integrity of your internal standard.
-
Stock Solutions: Prepare stock solutions (e.g., 1000 mg/L) in a high-purity solvent such as methanol.[8][24] Store in amber glass vials at +4°C to minimize degradation.[8][24]
-
Working Solutions: Prepare working standards by diluting the stock solution. These should be prepared more frequently (e.g., daily or weekly) to ensure their accuracy.[8]
-
Solvent Purity: Always use high-purity, analytical grade solvents to avoid introducing contaminants.
Q3: Can I use TBT-d27 for analysis by LC-MS, or is it only for GC-MS?
While GC-MS is a common technique for organotin analysis and requires derivatization, LC-MS methods are also used and offer the advantage of not requiring a derivatization step.[11][28] TBT-d27 is a suitable internal standard for both GC-MS and LC-MS methods for the quantification of tributyltin.
Q4: What are some common sources of contamination in tributyltin analysis?
Contamination can be a significant issue, especially when analyzing at low concentrations.
-
Common Sources:
-
Labware: Incompletely cleaned glassware can be a major source of carryover.[6]
-
Reagents: Reagents used in the analysis, including solvents and derivatizing agents, can sometimes contain low levels of organotins.[6]
-
Plastics: PVC-containing materials should be avoided as they often contain organotin stabilizers.[6]
-
Environment: The laboratory environment itself can be a source of contamination if organotin compounds have been used previously.[6]
-
-
Prevention:
Data Presentation & Protocols
Table 1: Impact of pH on Liquid-Liquid Extraction Recovery of TBT
| pH | Extraction Solvent | Complexing Agent | Average Recovery (%) |
| 2 | Hexane | Tropolone | 95 |
| 4.5 | Hexane | Tropolone | 92 |
| 7 | Hexane | Tropolone | 75 |
| 9 | Hexane | Tropolone | 60 |
Data is illustrative and based on the principle that acidic conditions favor the extraction of TBT into nonpolar organic solvents.
Table 2: Comparison of Derivatization Methods for TBT Analysis by GC-MS
| Derivatization Method | Reagent | Typical Reaction Time | Key Considerations |
| Ethylation | Sodium tetraethylborate (NaBEt₄) | 30 minutes | Reagent solution should be freshly prepared.[8][12] |
| Grignard Alkylation | Pentylmagnesium bromide | 1-2 hours | Highly sensitive to moisture and oxygen.[13] |
| Hydride Generation | Sodium borohydride (NaBH₄) | On-line in GC inlet | Quantitative and linear for low ppm levels.[14] |
Experimental Protocols
Protocol 1: Extraction and Derivatization of TBT from Water Samples
-
Sample Preparation:
-
To a 500 mL water sample, add a magnetic stir bar.
-
Acidify the sample to pH 2 with hydrochloric acid.
-
Add 1 mL of 0.03% (w/v) tropolone in methanol.[8]
-
Spike with a known amount of TBT-d27 internal standard solution.
-
-
Extraction:
-
Add 50 mL of hexane to the sample and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (hexane) layer.
-
Repeat the extraction with a fresh 50 mL portion of hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization (Ethylation):
-
Final Preparation:
-
Add 5 mL of deionized water and 1 mL of hexane.
-
Vortex for 10 seconds and allow the phases to separate.[12]
-
Transfer the upper hexane layer to a GC vial for analysis.
-
Visualizations
Troubleshooting Workflow for Low TBT-d27 Recovery
Caption: A decision tree for troubleshooting low TBT-d27 recovery.
Analytical Workflow for TBT Analysis by GC-MS
Caption: General workflow for TBT analysis using an internal standard.
References
-
Castro, I. B., Costa, P. G., Primel, E. G., & Fillmann, G. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination, 10(1), 27-34. Retrieved from [Link]
-
Millward, G. E., Tappin, A. D., Comber, S. D. W., & Dinsdale, R. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society, 24(5), 846-853. Retrieved from [Link]
-
ScienceOpen. (n.d.). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Retrieved from [Link]
-
SciELO. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. Retrieved from [Link]
-
Stäb, J. A., van Hattum, B., de Voogt, P., & Brinkman, U. A. T. (1995). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of AOAC International, 78(4), 935-941. Retrieved from [Link]
-
PubChem. (n.d.). Tributyltin Chloride. Retrieved from [Link]
-
SciSpace. (n.d.). Environmental matrices effect in butyltin determinations by GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. Retrieved from [Link]
-
Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. Retrieved from [Link]
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Retrieved from [Link]
-
Regular Article. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2015). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. Retrieved from [Link]
-
LCGC International. (2015). Internal Standard Calibration Problems. Retrieved from [Link]
-
Grokipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]
-
Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
-
Reddit. (2024). ICP-MS internal standard issues. Retrieved from [Link]
-
MDPI. (2018). Adsorption of Ten Microcystin Congeners to Common Laboratory-Ware Is Solvent and Surface Dependent. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Retrieved from [Link]
-
Analyst (RSC Publishing). (1993). Liquid–solid extraction of tributyltin from marine samples. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]
-
Loba Chemie. (n.d.). TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
PubMed. (2005). Sorption and desorption behavior of organotin compounds in sediment-pore water systems. Retrieved from [Link]
-
ScienceDirect. (2007). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Retrieved from [Link]
- Google Patents. (1955). Recovery of organotin compounds.
-
PubMed. (1987). Reversibility of Tributyltin-Chloride-Induced Protein Synthesis Inhibition After ATP Recovery in HEL-30 Cells. Retrieved from [Link]
Sources
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- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. myadlm.org [myadlm.org]
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- 14. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Environmental matrices effect in butyltin determinations by GC/MS | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 16. Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD – ScienceOpen [scienceopen.com]
- 17. repositorio.unesp.br [repositorio.unesp.br]
- 18. scielo.br [scielo.br]
- 19. scispace.com [scispace.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lobachemie.com [lobachemie.com]
- 24. analchemres.org [analchemres.org]
- 25. Liquid–solid extraction of tributyltin from marine samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. 三丁基氯化锡-d27 98 atom % D, 96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 27. This compound | LGC Standards [lgcstandards.com]
- 28. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: A Guide to Improving Peak Shape for Organotin Compounds in Gas Chromatography
Welcome to the technical support center for the gas chromatographic (GC) analysis of organotin compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal peak shape and reproducibility for these notoriously difficult analytes. Organotin compounds are prone to interaction and degradation within the GC system, leading to common issues like peak tailing, analyte loss, and poor reproducibility.
This resource is structured as a series of frequently asked questions (FAQs) to directly address the specific problems you may be facing. We will delve into the root causes of these issues and provide detailed, field-proven troubleshooting protocols to restore the performance of your analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my organotin peaks severely tailing?
Peak tailing is the most common problem in organotin analysis. It occurs when a portion of the analyte molecules is delayed in their transit through the system relative to the main analyte band. This is almost always due to unwanted chemical interactions.
Primary Cause: Active Sites in the GC Flow Path
Organotin compounds, particularly after derivatization, can still exhibit Lewis acidity or polarity. These characteristics make them highly susceptible to interaction with active sites, primarily silanol (Si-OH) groups, present on the surfaces of the GC inlet liner, column, and even metal surfaces within the inlet.[1][2] This reversible adsorption leads to a "smearing" effect as the molecules eventually desorb and continue to the detector, resulting in a tailed peak.[3][4]
Troubleshooting Protocol:
-
Assess the Entire Chromatogram: If all peaks in your chromatogram are tailing, the issue is likely a physical problem such as a poor column cut or improper column installation.[4] If only the organotin compounds (and other polar analytes) are tailing, the problem is chemical activity.[3]
-
Inlet Maintenance (Most Common Culprit):
-
Replace the Inlet Liner: The liner is the first point of contact and its inertness is critical. Replace the existing liner with a new, high-quality, deactivated liner.[1][5] For organotins, "Ultra Inert" or similarly designated liners are strongly recommended.[6][7]
-
Replace the Septum and O-ring: A cored or degraded septum can shed particles, creating new active sites. Always use a high-quality septum rated for your inlet temperature and replace the O-ring with every liner change.[1]
-
-
Column Maintenance:
-
Trim the Column Inlet: If a new liner doesn't solve the problem, active sites may have developed on the stationary phase at the head of the column due to the accumulation of non-volatile matrix components. Trim 15-20 cm from the inlet end of the column.[8][9]
-
Verify Column Installation: Ensure the column is installed at the correct height within the inlet according to the manufacturer's instructions. An incorrect position can create dead volumes or turbulence, causing peak distortion.[4][9]
-
-
Consider an Ultra-Inert GC Column: If tailing persists even with a pristine inlet, your column may not be sufficiently inert for these challenging compounds. Standard columns can have enough residual silanol activity to cause tailing. Switching to a column specifically manufactured and tested for high inertness can provide a significant improvement in peak shape for active compounds.[6][10][11]
Q2: My peak response is low and inconsistent. How can I prevent analyte loss?
Low and erratic peak areas suggest that a portion of your analyte is being irreversibly lost or degraded somewhere between injection and detection. For thermally sensitive compounds like some organotins, the high-temperature inlet is a primary area of concern.[12][13]
Primary Causes: Thermal Degradation & Irreversible Adsorption
-
High Inlet Temperature: While a high temperature is needed to vaporize the sample, excessive heat can cause organotin compounds to degrade, especially in the presence of active metal or glass surfaces.[14][15]
-
Active Sites: The same active sites that cause peak tailing can also lead to irreversible adsorption, where the analyte binds so strongly it never reaches the detector.[1][15]
Troubleshooting & Optimization Strategy:
-
Optimize Inlet Temperature: The ideal injector temperature is a balance—hot enough for efficient vaporization but not so hot that it causes degradation.[8]
-
Start with a standard temperature (e.g., 250 °C) and inject a known standard.
-
Incrementally decrease the temperature (e.g., in 10-15 °C steps) and observe the response. You may find a "sweet spot" at a lower temperature that minimizes degradation while maintaining good peak shape.
-
-
Use a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet is highly advantageous for thermally labile compounds.[12][16] It allows for a gentle "cold" injection, where the sample is introduced into a cool liner. The inlet is then rapidly heated to transfer the analytes to the column, minimizing their residence time in the hot zone and thus reducing the chance of degradation.[17]
-
Ensure Complete System Inertness: Follow all the steps outlined in Q1 for deactivating the flow path. Analyte loss is an extreme symptom of the same activity that causes peak tailing. A fully deactivated system using ultra-inert consumables is the best defense against this problem.[7][15]
dot graph TD { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Troubleshooting flowchart for low and inconsistent peak response.
Q3: Why must I derivatize my organotin compounds for GC analysis?
Most organotin compounds in their native state (e.g., as chlorides or oxides) are ionic, have low volatility, and are thermally unstable, making them unsuitable for direct GC analysis.[13] Derivatization is a critical sample preparation step that converts these compounds into more volatile and thermally stable forms.[18]
The Derivatization Process:
The goal is to replace the ionic group with a stable alkyl group (e.g., ethyl, propyl, or pentyl), creating a fully tetra-substituted, less polar, and more volatile organotin species that can easily travel through the GC system.
Common Derivatization Agents:
| Derivatization Agent | Reaction Type | Advantages | Disadvantages |
| Sodium Tetraethylborate (NaBEt₄) | Ethylation | Can be performed directly in aqueous samples.[18] | Reagent is not stable and must be prepared fresh daily.[19] |
| Grignard Reagents (e.g., Propylmagnesium bromide) | Alkylation | Forms very stable derivatives; high derivatization yields and reproducibility.[20] | Reagents are hazardous and react violently with water; requires dry, non-polar solvents and expert handling.[18] |
| Sodium Borohydride (NaBH₄) | Hydride Generation | A classic method for creating volatile hydrides. | Can have lower yields and may not be suitable for all organotin species. |
Key Insight: The choice of derivatization agent is crucial. For robust and reproducible results across various environmental matrices, Grignard reagents are often preferred despite their handling challenges.[18][21] Pentylation via Grignard reaction has been shown to be an excellent choice, producing derivatives with good volatility and high reaction yields.[20][21]
Experimental Protocols
Protocol 1: Field-Proven Inlet Liner Deactivation (Silylation)
While purchasing pre-deactivated liners is recommended, this protocol can be used to re-deactivate glass liners in the lab. This process "caps" active silanol groups with a non-polar trimethylsilyl (TMS) group.
Materials:
-
Glass GC inlet liners (new or cleaned)
-
5% Dimethyldichlorosilane (DMDCS) in toluene (v/v)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Drying oven
-
Fume hood
-
Beakers and forceps
Procedure:
-
Cleaning:
-
Place liners in a beaker and sonicate for 15 minutes in methanol, followed by 15 minutes in toluene.
-
Dry the liners in an oven at 120 °C for at least 1 hour to remove all moisture.
-
-
Deactivation (Perform in a Fume Hood):
-
Submerge the completely dry liners in the 5% DMDCS in toluene solution for 15-20 minutes.
-
Using forceps, remove the liners and rinse them thoroughly with anhydrous toluene to remove excess DMDCS.
-
Next, rinse the liners with anhydrous methanol to cap any remaining reactive Si-Cl groups and convert them to inert Si-OCH₃ groups.
-
-
Conditioning:
-
Place the rinsed liners on a clean surface in the oven.
-
Slowly ramp the oven temperature to 250 °C and hold for 2 hours. This step cures the deactivation layer.
-
Turn off the oven and allow the liners to cool to room temperature before use. Store in a clean, sealed container.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Step-by-step workflow for GC inlet liner silylation.
References
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Request PDF on ResearchGate. [Link]
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. Phenomenex. [Link]
-
Inoue, Y., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
GL Sciences. (n.d.). InertCap GC Columns. GL Sciences. [Link]
-
Inoue, Y., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. [Link]
-
Restek Corporation. (2018). Optimizing Splitless GC Injections. LCGC International. [Link]
-
Wang, H., et al. (2019). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Organic Geochemistry, 138, 103916. [Link]
-
Sforzini, S., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 20(6), 664-672. [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Agilent Technologies. (n.d.). Ultra Inert (UI) GC Columns. Agilent. [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Agilent. [Link]
-
Element Lab Solutions. (n.d.). Ultra Inert GC Columns. Element Lab Solutions. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Element Lab Solutions. (n.d.). Ultra Inert GC Columns & Consumables. Element Lab Solutions. [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. YouTube. [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]
-
Chromatography Forum. (2016). Help needed in troubleshooting the tailing peak. Chromatography Forum. [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Agilent. [Link]
-
ManualLib.com. (n.d.). GC/MS Analysis of Organotin Compounds in the Environment. ManualLib.com. [Link]
-
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Element Lab Solutions. [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]
-
Phenomenex. (n.d.). High-Performance Metal GC Columns. Phenomenex. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. LCGC International. [Link]
-
Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent. [Link]
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical. [Link]
Sources
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Contamination in Trace Analysis of Organotins
Welcome to the Technical Support Center for organotin analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing contamination in the trace analysis of organotins. As a Senior Application Scientist, I will provide you with in-depth technical guidance rooted in scientific principles and practical experience to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This section addresses common issues encountered during organotin analysis, providing potential causes and actionable solutions.
Issue 1: High Blank Values for Organotins in My Analysis
Persistently high blank values are a common challenge in trace organotin analysis, often indicating systemic contamination.
Potential Causes and Solutions:
-
Contaminated Labware: Glassware and plasticware can be significant sources of organotin contamination. Organotins have an affinity for bonding to glass.[1] Polyvinyl chloride (PVC) materials are a primary source, as organotins are used as heat stabilizers in their production.[2][3][4][5][6] Leaching from PVC pipes and containers can introduce organotins into your samples and blanks.[2][7][8]
-
Solution: Implement a rigorous cleaning protocol for all labware. Avoid PVC-containing materials wherever possible. See the detailed "Protocol for Cleaning Labware for Organotin Analysis" below. For exceptionally dirty glassware, a cleaning powder with a mild abrasive may be necessary, ensuring it does not scratch the glass.
-
-
Impure Solvents and Reagents: The solvents and reagents used in sample preparation and analysis can contain trace levels of organotins. Derivatization reagents, for example, may contain organotin blank values.[9]
-
Solution: Use high-purity, trace-metal grade solvents and reagents. Whenever possible, use freshly opened bottles. It is recommended to use small amounts of reagents to reduce the risk of blank values.[9] Test new batches of solvents and reagents for organotin contamination before use.
-
-
Contaminated Water: Water used for dilutions, blanks, and cleaning can be a source of contamination.
-
Environmental Contamination: Dust and aerosols in the laboratory environment can contain organotins from various sources, including PVC materials in the building or on equipment.
Issue 2: Poor Reproducibility of Organotin Measurements
Inconsistent and non-reproducible results can stem from several factors, including analyte loss and variable contamination.
Potential Causes and Solutions:
-
Adsorption to Labware: Organotin compounds, particularly tributyltin and dibutyltin, can adsorb to the surfaces of various materials, including Teflon, polyethylene, and even silanized glass.[9][15][16] This leads to analyte loss and variable recovery.
-
Solution: The choice of container material is critical. While no material is entirely free from adsorption for all organotins, understanding the specific adsorption characteristics of your target analytes for different materials is key.[9][15] It may be necessary to use extraction reagents to recover organotins from container walls to avoid underestimation of their concentrations.[15][16]
-
-
Instability of Organotin Solutions: Organotin compounds can be unstable in solution, degrading over time.[17] ISO methods suggest that organotin solutions should be used for no more than three to twelve months after preparation and should be stored in a cold, dark environment.[17]
-
Solution: Prepare fresh working standards and solutions regularly. Store stock solutions in a cool, dark place as recommended.
-
-
Inconsistent Sample Handling and Preparation: Variations in sample handling and preparation steps can introduce variability.
-
Solution: Follow a standardized and well-documented sample preparation protocol. Ensure consistent timing for each step, especially for derivatization and extraction. All personnel handling organotin reagents should be properly trained.[18]
-
Frequently Asked Questions (FAQs)
Labware and Environment
Q1: What type of labware is best suited for organotin analysis to minimize contamination?
A: Glassware is generally preferred over plasticware due to the potential for organotins to leach from plastics, especially PVC.[17][2][4] However, organotins can adsorb to glass surfaces.[1] Therefore, meticulous cleaning and acid-washing of all glassware is crucial. If plastics must be used, avoid PVC and opt for materials like polypropylene or high-density polyethylene (HDPE), after verifying they do not leach organotins.
Q2: How can I effectively clean my labware to remove trace organotin contamination?
A: A multi-step cleaning process is recommended. This typically involves washing with a detergent, followed by rinsing with tap and then deionized water.[19] For organotin analysis, an acid bath is essential. Soaking glassware in a dilute nitric acid or hydrochloric acid solution for at least 24 hours is effective.[1] Some protocols also recommend soaking in bleach overnight, which oxidizes the organotins to less harmful tin oxides.[20] See the detailed protocol below for a comprehensive cleaning procedure.
Q3: Are there any specific laboratory practices I should adopt to prevent airborne contamination?
A: Yes. Always handle organotin standards and samples in a dedicated fume hood to prevent the inhalation of vapors and to minimize the spread of contaminants.[13] Regularly wipe down surfaces in the fume hood and surrounding areas.[14]
Reagents and Standards
Q4: How can I ensure the purity of my reagents and solvents?
A: Use the highest purity grade available (e.g., trace metal grade, HPLC grade). It is good practice to run a "reagent blank" for new batches of solvents or reagents to check for any organotin contamination before they are used for sample analysis.
Q5: What is the best way to store organotin standards?
A: Organotin standards should be stored in a cool, dark place, such as a refrigerator, to minimize degradation.[17] They are often supplied in Sure/Seal™ bottles and should be handled under an inert atmosphere.[13] Always check the manufacturer's recommendations for storage conditions and expiration dates.
Q6: Should I use certified reference materials (CRMs)?
A: Absolutely. The use of CRMs is essential for method validation and ensuring the accuracy of your results.[21] CRMs are available for various matrices, such as sediment and biological tissues.[21][22]
Sample Preparation and Analysis
Q7: What are the common derivatization techniques for GC analysis of organotins, and how can I avoid contamination during this step?
A: Common derivatization methods include alkylation with Grignard reagents and ethylation with sodium tetraethylborate (NaBEt4).[23] To minimize contamination, use high-purity derivatizing agents and handle them carefully to avoid introducing contaminants. It's also important to optimize the reaction conditions to ensure complete derivatization, as incomplete reactions can lead to inaccurate results.
Q8: What are the advantages of using LC-MS/MS for organotin analysis compared to GC-MS?
A: LC-MS/MS offers several advantages, including the ability to analyze polar organotin compounds without the need for derivatization, which simplifies sample preparation and reduces the risk of contamination from derivatizing agents.[24] This can lead to faster analysis times and improved accuracy.
Protocols and Data
Protocol for Cleaning Labware for Organotin Analysis
This protocol provides a rigorous, step-by-step method for cleaning glassware and other labware to minimize organotin contamination.
Materials:
-
Phosphate-free laboratory detergent
-
Tap water
-
Reverse Osmosis (RO) water
-
Deionized (DI) water[19]
-
Trace-metal grade nitric acid (HNO₃) or hydrochloric acid (HCl)
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)[13]
Procedure:
-
Initial Rinse: Immediately after use, rinse the labware three times with tap water to remove gross contamination.
-
Detergent Wash: Wash the labware thoroughly with a phosphate-free laboratory detergent and hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the labware thoroughly with tap water at least three times to remove all detergent residue.[19]
-
RO and DI Water Rinse: Rinse the labware three times with RO water, followed by three rinses with DI water.[19]
-
Acid Bath: Submerge the labware in a 10% (v/v) nitric acid or hydrochloric acid bath for a minimum of 24 hours.[1] Ensure all surfaces are in contact with the acid.
-
Final Rinse with Ultra-Pure Water: Carefully remove the labware from the acid bath and rinse it thoroughly with ultra-pure water at least five times.
-
Drying: Dry the labware in a clean oven at an appropriate temperature (e.g., 110°C for glassware).[19] Avoid using paper towels or cloths that could introduce contamination.
-
Storage: Store the clean labware in a clean, dust-free environment, covered with aluminum foil or in a designated clean cabinet.
Table 1: Comparison of Labware Materials for Organotin Analysis
| Material | Advantages | Disadvantages | Recommendations |
| Borosilicate Glass | Chemically inert, reusable, can be rigorously cleaned with acid. | Can adsorb certain organotins.[1] Potential for leaching of some elements. | The preferred material for most applications. Requires thorough acid washing. |
| Polyvinyl Chloride (PVC) | Inexpensive, durable. | A significant source of organotin contamination due to leaching of stabilizers.[17][2][4] | Avoid at all costs for trace organotin analysis. |
| Polypropylene (PP) | Good chemical resistance, lower risk of leaching compared to PVC. | Can adsorb some organic compounds. Potential for trace metal contamination. | A better plastic alternative to PVC, but should be tested for leaching before use. |
| High-Density Polyethylene (HDPE) | Good chemical resistance, generally low in trace metal contaminants. | Can adsorb some organic compounds. | Similar to PP, a viable plastic option if thoroughly tested. |
| Teflon® (PTFE) | Excellent chemical inertness, wide temperature range. | Can adsorb tributyltin and dibutyltin.[9][15][16] Expensive. | Use with caution, especially for TBT and DBT analysis. |
Visualizations
Workflow for Minimizing Organotin Contamination
Caption: A workflow diagram illustrating the key stages and considerations for minimizing contamination throughout the organotin analysis process.
References
-
Investigating the Environmental Impact of Organotins | LCGC International. (2022-11-07). Retrieved from [Link]
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017-09-01). Retrieved from [Link]
-
Standard Operating Procedures - Del Valle Lab. Retrieved from [Link]
-
Reducing blank values for trace analysis of ionic organotin compounds and their adsorption to different materials. (2007-01-25). Retrieved from [Link]
-
Organotins - ZeptoMetrix. Retrieved from [Link]
-
Investigation of Organotin Compounds in Drinking Water Contacting Aged PVC Pipes. Retrieved from [Link]
-
Organotin compounds - CPAChem Products. Retrieved from [Link]
-
Reducing blank values for trace analysis of ionic organotin compounds and their adsorption to different materials. (2004-03-15). Retrieved from [Link]
-
Determination of Organotin Compounds in Environmental Samples - J-Stage. Retrieved from [Link]
-
Reducing blank values for trace analysis of ionic organotin compounds and their adsorption to different materials | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
-
A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed. Retrieved from [Link]
-
Organotins in Sediment/Soil by GC with MS Detection - PBM - Gov.bc.ca. (2021-03-11). Retrieved from [Link]
-
Analysis of organotin compounds - ALS global. Retrieved from [Link]
-
Organotins Reference Materials - Qmx Laboratories. Retrieved from [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA. Retrieved from [Link]
-
Organic And Organotin Compounds Leached From Pvc And Cpvc Pipe Feb1982 - epa nepis. Retrieved from [Link]
-
Investigation of Organotin Compounds in Drinking Water Contacting Aged PVC Pipes - Figshare. (2025-08-05). Retrieved from [Link]
-
M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf. (2018-03-02). Retrieved from [Link]
-
Glassware Cleaning for Trace TOC Analysis - Frederick National Laboratory. Retrieved from [Link]
-
Organotin Compounds: Industrial - Applications and Biological - Semantic Scholar. (1973-06-01). Retrieved from [Link]
-
Organic and Organotin Compounds Leached from PVC and CPVC Pipe. - DTIC. Retrieved from [Link]
-
Organotins Analysis - Eurofins Australia. Retrieved from [Link]
-
Investigation of Organotin Compounds in Drinking Water Contacting Aged PVC Pipes. Retrieved from [Link]
-
Organotin Stabilisers - PVC. Retrieved from [Link]
-
Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Organotin compounds - SCIEX. Retrieved from [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024-07-02). Retrieved from [Link]
-
Ultrapure Water | The Different Varieties & Their Uses - ELGA LabWater. Retrieved from [Link]
-
Advancing Plastic Processing with Tin Stabilizers: An In-depth Analysis. (2023-11-23). Retrieved from [Link]
-
How to Avoid Contamination in Lab Samples - Aurora Biomed. Retrieved from [Link]
-
Speciation of organotin compounds in marine biomaterials after basic leaching in a non-focused microwave extractor equipped with pressurized vessels - PubMed. Retrieved from [Link]
-
The Role of Ultra-Pure Water in Lab Applications. (2025-01-07). Retrieved from [Link]
-
Identifying organic contaminants in ultrapure water at sub-parts-per-billion levels. Retrieved from [Link]
-
Ultrapure Water for Trace Analysis - Sartorius. Retrieved from [Link]
-
Ultrapure water for Trace Element Determination - ELGA LabWater. Retrieved from [Link]
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Technical Support Center: Optimizing GC-MS Injection for Tributyltin (TBT) Analysis
An advanced technical support guide for professionals optimizing the analysis of Tributyltin (TBT) by Gas Chromatography-Mass Spectrometry (GC-MS). This center provides in-depth FAQs and troubleshooting guides designed to address specific experimental challenges.
Welcome to the technical support center for TBT analysis. As specialists in environmental and pharmaceutical analysis, we understand the unique challenges posed by organotin compounds. Tributyltin's high polarity and low volatility mean it cannot be analyzed directly by GC-MS; it requires chemical derivatization to become a volatile, thermally stable compound suitable for gas-phase analysis.[1][2][3] The subsequent injection into the GC is the most critical step, where analyte degradation, discrimination, and loss can compromise results.
This guide is structured to provide both foundational knowledge and specific, actionable solutions to common problems encountered during method development and routine analysis. We will explore the causality behind parameter selection to empower you to make informed decisions in your own laboratory.
Part 1: Frequently Asked Questions (FAQs) on Method Optimization
This section addresses the most common questions when establishing a robust TBT analysis method.
Q1: Why is derivatization necessary and which method is recommended?
Answer: Direct GC analysis of TBT is not feasible due to its salt-like properties, low volatility, and high polarity, which would cause it to adsorb irreversibly within the GC system rather than travel through the column. Derivatization is a chemical modification process that converts TBT into a nonpolar, thermally stable, and volatile analogue.[1][2]
Two primary methods are used:
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is the most common and generally preferred method. It is robust, relatively simple, and can be performed in situ in aqueous samples before extraction.[2][4] The reaction replaces the anionic group on TBT with an ethyl group, forming volatile tributylethyltin.
-
Grignard Alkylation: This method uses a Grignard reagent (e.g., pentylmagnesium bromide) to alkylate TBT. While effective, Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions, making the procedure more complex.[2][5]
For most applications, ethylation with NaBEt₄ is recommended .
Protocol: Ethylation of TBT in Water/Extracts
This protocol outlines a general procedure for ethylation. Always optimize for your specific matrix and concentration range.
-
Sample Preparation: Place 250 mL of your water sample or sample extract into a clean, acid-washed glass flask.[4]
-
Buffering: Add sodium acetate buffer to adjust the sample pH to between 4.5 and 5.3. This is the optimal range for the ethylation reaction.[4][6][7]
-
Derivatization: In a fume hood, add 1.0 mL of a freshly prepared 1% (w/v) NaBEt₄ solution.[4] Crucially, NaBEt₄ solutions are unstable and should be prepared fresh for each batch of samples. [6]
-
Reaction: Stopper the flask and shake vigorously for 10-30 minutes to ensure complete reaction.[4][6]
-
Extraction: Add a non-polar solvent like hexane (e.g., 2.0 mL), shake for an additional 15 minutes to extract the derivatized tributylethyltin, and allow the layers to separate.[4]
-
Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[2]
Q2: What are the best starting GC injection parameters for derivatized TBT?
Answer: The goal of the injection is to rapidly and completely vaporize the derivatized TBT and transfer it to the analytical column as a tight, focused band. Poor parameter choices can lead to thermal degradation, incomplete transfer, or discrimination against your analyte. For trace analysis, a splitless injection is standard.[2][3]
The following table provides a validated starting point for your method development.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Injection Mode | Splitless | Maximizes analyte transfer to the column, which is essential for achieving low detection limits (sub-ng/L). Programmed Temperature Vaporization (PTV) is an advanced alternative that can further enhance sensitivity. |
| Inlet Temperature | 250–280 °C | Must be high enough to ensure rapid volatilization of tributylethyltin but low enough to prevent thermal degradation. A setting of 270 °C is a robust starting point.[8] |
| Liner Type | Deactivated, Single Taper w/ Wool | A deactivated liner is mandatory to prevent analyte adsorption and breakdown on active silanol sites.[9][10] The taper helps focus the sample onto the column head, improving peak shape.[11] A small, loosely packed plug of deactivated quartz wool can aid in vaporization and capture non-volatile matrix components, protecting the column.[12][13] |
| Injection Volume | 1–2 µL | Standard volume for splitless injection. For ultra-trace analysis, Large Volume Injection (LVI) of up to 50 µL can be employed with a PTV inlet to significantly lower detection limits. |
| Splitless Hold Time | 0.75–1.5 min | The time the split vent remains closed to allow sample transfer. It should be long enough to transfer the majority of the analyte but short enough to prevent excessive solvent from entering the column, which can distort early eluting peaks.[14] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0–1.5 mL/min (Constant Flow) | A flow rate of 1.0 mL/min is common.[8] Using a "constant flow" mode is critical, as it compensates for carrier gas viscosity changes during the temperature program, ensuring reproducible retention times.[15] |
Q3: How critical is glassware and reagent purity for TBT analysis?
Answer: Extremely critical. TBT analysis targets very low concentrations (ng/L or ppt), making it highly susceptible to contamination.[5]
-
Glassware: TBT and other organotins readily adsorb to glass surfaces. Standard washing is insufficient.[5][16] All glassware must be rigorously cleaned by soaking in an acid bath (e.g., 12 M HCl for >24 hours), followed by rinsing with deionized water and methanol, and then baking in an oven.[4][17]
-
Plastics: Avoid all plastics, especially PVC, in your sample path. Dibutyltin (DBT) is a common stabilizer in PVC and can leach into your samples, causing significant contamination.[5][16]
-
Reagents: Test all reagents, including solvents, buffers, and derivatizing agents, by running a full procedural blank to ensure they are free from butyltin contamination.[5] The Grignard reagent, if used, can be a source of contamination.[5]
Part 2: Troubleshooting Guide for TBT Analysis
This guide uses a problem-and-solution format to address specific issues you may encounter.
Issue 1: No TBT Peak or Severely Reduced Sensitivity
-
Q: I've injected my derivatized sample but see no peak for TBT, or the response is extremely low. What's wrong?
A: This is a common and frustrating problem that typically points to one of three areas: derivatization failure, analyte degradation in the inlet, or sample loss during preparation.
-
Cause 1: Derivatization Failure. The ethylation reaction is sensitive to reagent quality and pH.
-
Solution: The NaBEt₄ reagent is highly unstable and sensitive to air and moisture.[6][7] Always use a freshly prepared aqueous solution. If the reagent has yellowed, it has likely oxidized and will not be effective.[7] Confirm that the sample pH is buffered to between 4.5 and 5.3 before adding the reagent.[6]
-
-
Cause 2: Active Sites in the GC Inlet. Derivatized TBT is still susceptible to degradation, especially on hot, active metal or glass surfaces.
-
Solution: The GC inlet liner is the most common point of failure.[14] Ensure you are using a high-quality, deactivated liner.[9][10] If you see this problem after many injections, your liner is likely contaminated with non-volatile matrix residue, creating new active sites. Replace the liner and the inlet seal. Also, verify your inlet temperature is not excessively high (>280 °C).
-
-
Cause 3: Analyte Loss During Solvent Evaporation. The product of derivatization, tributylethyltin, is volatile.
-
Solution: If your sample preparation includes a concentration step, never evaporate the sample to dryness. [6] This will lead to the complete loss of your analyte. Concentrate the sample to a final volume of a few hundred microliters under a gentle stream of nitrogen.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Q: My TBT peak is tailing badly. How can I fix it?
A: Peak tailing is a classic sign of unwanted secondary interactions between your analyte and active sites in the system.
-
Cause 1: Inlet or Column Activity. The most likely culprit is an active surface somewhere in the sample path.
-
Solution: First, perform inlet maintenance: replace the inlet liner with a new, deactivated one and change the gold seal.[10] If the problem persists, it may be due to contamination at the head of the analytical column. Trim 10-20 cm from the inlet side of the column to remove the active, non-volatile residue.[15]
-
-
Cause 2: Sub-optimal Injection Conditions. Tailing can occur if the sample isn't vaporizing quickly and homogeneously.
-
-
Q: My TBT peak is fronting. What does this indicate?
A: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the column's stationary phase.
-
Cause 1: Column Overload. You are injecting more analyte than the column can handle in a focused band.
-
Solution: Dilute your sample or reduce the injection volume.[18] If you must analyze high concentrations, switch to a split injection, which will introduce less sample onto the column.
-
-
Cause 2: Solvent Mismatch. This can occur if residual polar solvent (e.g., methanol) from the sample preparation is injected into a non-polar column (like a standard 5% phenyl-methylpolysiloxane phase).
-
Solution: Ensure the final extraction solvent is non-polar (e.g., hexane) and that phase separation is clean, leaving aqueous/polar solvents behind. The solvent should effectively "wet" the stationary phase for proper focusing.[14]
-
-
Issue 3: Poor Reproducibility and Carryover
-
Q: My peak areas are inconsistent between injections. What could be the cause?
A: Poor reproducibility often points to problems within the injector, such as leaks or inconsistent vaporization.
-
Cause 1: Leaking Septum. The septum is a consumable that hardens and degrades with each injection. A leaking septum will cause inconsistent sample introduction and variable peak areas.
-
Solution: Establish a routine replacement schedule. For a heavily used instrument, change the septum daily. Do not overtighten the septum nut, as this can cause coring and faster degradation.
-
-
Cause 2: Inconsistent Injection. Manual injections are inherently less reproducible than automated ones.
-
Solution: Use an autosampler whenever possible.[2] This ensures the injection speed and volume are identical for every run, which is critical for reproducible vaporization in a hot inlet.
-
-
-
Q: I am seeing TBT peaks in my blank injections. How do I eliminate this carryover?
A: Carryover is a significant issue in TBT analysis due to its "sticky" nature. It results from contamination in the injector or the broader system.
-
Cause 1: Contaminated Injector. Residue from a high-concentration sample can remain in the liner or on the inlet seal and slowly bleed out in subsequent runs.
-
Solution: After analyzing a concentrated sample, run several solvent blanks to wash the system. If carryover persists, you must perform inlet maintenance (replace liner and seal).[9] Using a liner with quartz wool can trap non-volatile matrix, but the wool itself must be replaced with the liner.
-
-
Cause 2: Contaminated Syringe. The autosampler syringe can be a source of carryover.
-
Solution: Optimize your syringe wash protocol. Use multiple, vigorous washes with a strong solvent (e.g., isopropanol followed by hexane) between injections. Ensure both pre- and post-injection washes are programmed.
-
-
References
-
Derivatization of Tributyltin Hydroxide for Enhanced Gas Chromatography Analysis. Benchchem. 1
-
Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. PubMed. 19
-
Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. 2
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. 20
-
Common Laboratory Difficulties with TBT Analysis. Ortep Association. 5
-
Modified, optimized method of determination of Tributyltin (TBT) contamination in coastal water, sediment and biota in Sri Lanka. Marine Pollution Bulletin. 8
-
GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. ResearchGate. 3
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. 21
-
A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water. MethodsX.
-
Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. ResearchGate.
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF. ResearchGate.
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. 22
-
The Determination of Organotins in Water Using Triple Quadrupole GC-MS-MS. ResearchGate.
-
TBT analysis. Chromatography Forum.
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency (EPA).
-
GC/MS conditions used for the analysis of organotin compounds. ResearchGate.
-
Selection Guide - GC inlet liners. Trajan Scientific and Medical. 12
-
Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. MDPI.
-
How to Choose a GC Inlet Liner. Restek.
-
TROUBLESHOOTING GUIDE. Unaffiliated Guide. 18
-
Minimizing contamination in ultra-trace Tributyltin hydroxide analysis. Benchchem. 16
-
Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. ARPAT. 23
-
ASK BEN | 4 Simple Steps to Find the Right GC Liner. Parker Hannifin Corp. 24
-
Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. United Chemical Technologies (UCT). 17
-
Gas Chromatography Liner Selection Guide. Thermo Fisher Scientific. 25
-
Selecting a GC Inlet Liner. American Laboratory.
-
Organotin/TBT analysis. Chromatography Forum.
-
Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes. Journal of Analytical & Bioanalytical Techniques. 26
-
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies.
-
GC Troubleshooting. Sigma-Aldrich. 14
-
Troubleshooting Real GC Problems. LCGC International.
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
-
GC Inlet Maintenance. Element Lab Solutions. 9
-
How to Troubleshoot and Improve your GC/MS. Separation Science.
-
GC troubleshooting tips and tricks from inlet through to detection. Select Science.
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. 27
-
Prevent GC Inlet Problems BEFORE They Cost You Time and Money. Sigma-Aldrich.
-
Isolation of Tributyltin-Degrading Bacteria Citrobacter braakii and Enterobacter cloacae from Butyltin-Polluted Sediment. ResearchGate.
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- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 21. analchemres.org [analchemres.org]
- 22. pjoes.com [pjoes.com]
- 23. arpat.toscana.it [arpat.toscana.it]
- 24. chromtech.com [chromtech.com]
- 25. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 26. Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes [pubs.sciepub.com]
- 27. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Mass Spectrometric Detection of Tributyltin (TBT)
Welcome to the technical support resource for the mass spectrometric detection of Tributyltin (TBT). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are navigating the complexities of TBT quantification. My aim is to provide you with not just protocols, but a deeper understanding of the challenges and their solutions, grounded in established scientific principles and field experience.
Introduction to TBT Analysis Challenges
Tributyltin (TBT) is a potent biocide, but its toxicity necessitates sensitive and specific detection methods. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is the gold standard. However, the chemical nature of TBT and the complexity of matrices in which it is found present significant analytical hurdles. The primary challenges are isobaric interferences and matrix effects, which can lead to inaccurate quantification. This guide provides a structured approach to identifying, troubleshooting, and mitigating these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in TBT analysis by GC-MS?
A1: The most prevalent interference in GC-based TBT analysis arises from the co-elution of silicon-containing compounds, particularly from silicone-based materials used in laboratory consumables (e.g., septa, vial caps, O-rings) or bleeding from the GC column itself. These compounds can generate ions with mass-to-charge ratios (m/z) that overlap with those of TBT derivatives, leading to artificially high readings. Another common issue is isobaric interference from tetrabutylgermanium (TBGe), which is sometimes used as an internal standard and has a similar mass spectrum to TBT.
Q2: I am observing a high background signal at the m/z values corresponding to TBT in my LC-MS/MS analysis. What could be the cause?
A2: A high background signal in LC-MS/MS for TBT can often be attributed to contamination from plasticizers, such as phthalates, leaching from plastic labware (e.g., pipette tips, centrifuge tubes, solvent bottles). These compounds can have fragment ions that are isobaric with TBT fragments. Additionally, mobile phase additives or contaminants can contribute to a high chemical noise level. It is crucial to use high-purity solvents and minimize the use of plastic materials wherever possible.
Q3: My TBT recovery is inconsistent, especially in complex matrices like sediment or tissue. Why is this happening?
A3: Inconsistent recovery is a classic symptom of matrix effects. In complex matrices, other co-extracted compounds can suppress or enhance the ionization of TBT in the mass spectrometer's source. For electrospray ionization (ESI), this can be due to competition for charge or changes in droplet fission efficiency. For GC-MS, matrix components can affect the derivatization step or cause signal loss in the injector port. A matrix-matched calibration or the use of a stable isotope-labeled internal standard (e.g., d27-TBT) is the most effective way to compensate for these effects.
Q4: Can I use any internal standard for TBT quantification?
A4: The choice of internal standard is critical for accurate quantification. The ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by mass. For TBT, a stable isotope-labeled analog, such as d27-Tributyltin (d27-TBT), is the best choice. It co-elutes with TBT and experiences similar matrix effects, providing the most accurate correction. If a labeled standard is unavailable, a closely related organotin compound like Tripropyltin (TPT) can be used, but with the understanding that it may not perfectly mimic the behavior of TBT in all matrices.
Troubleshooting Guides
Issue 1: Suspected Isobaric Interference in GC-MS
This guide will help you diagnose and resolve isobaric interferences, a common issue in TBT analysis by GC-MS.
Symptoms:
-
Unusually high TBT concentrations in blanks.
-
Broad or tailing peaks for TBT.
-
Incorrect isotopic ratios for the tin cluster in the TBT mass spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric interference in GC-MS.
Detailed Steps & Explanations:
-
Analyze a Blank Extract Without Derivatization: This is a crucial first step to isolate the source of contamination. If the interfering signal is present without the derivatizing agent, it points towards a system contamination issue.
-
Identify Silicone Contamination: If the signal persists, look for characteristic ions of polysiloxanes, such as m/z 73, 147, and 207. These are strong indicators of bleed from septa, vial caps, or the GC column.
-
Causality: Silicone materials are ubiquitous in labs and can easily introduce interfering ions that mimic TBT fragments.
-
-
Systematic Replacement of Consumables: If silicone is suspected, systematically replace potential sources of contamination. Start with the vial septa and GC inlet liner. Use pre-conditioned, low-bleed septa. If the problem persists, it may be necessary to bake out the GC column or trim the front end.
-
Evaluate the Derivatization Reagent: If the interference only appears after derivatization, the reagent itself is likely contaminated. Prepare a fresh batch of the derivatizing agent (e.g., sodium tetraethylborate) using high-purity solvents and reagents.
-
Re-evaluate the Internal Standard: If tetrabutylgermanium (TBGe) is used as an internal standard, be aware of its potential for isobaric interference with TBT. The most robust solution is to switch to a stable isotope-labeled internal standard like d27-TBT.
-
Trustworthiness: Using a stable isotope-labeled standard is a self-validating system as it experiences the same analytical variations as the native analyte.
-
Issue 2: Poor Sensitivity and Reproducibility in LC-MS/MS
This guide addresses common causes of poor performance in LC-MS/MS analysis of TBT.
Symptoms:
-
Low signal-to-noise ratio for TBT.
-
Poor peak shape.
-
Inconsistent retention times.
-
High relative standard deviation (>15%) for replicate injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor LC-MS/MS performance.
Detailed Steps & Explanations:
-
Isolate the Mass Spectrometer: The first step is to determine if the issue lies with the LC system or the MS detector. By directly infusing a TBT standard into the mass spectrometer, you can assess the instrument's intrinsic performance.
-
Optimize the Ion Source: If the infused signal is weak or unstable, the problem is likely within the ion source. TBT can be prone to forming adducts and may not ionize efficiently under all conditions.
-
Causality: The cleanliness of the ion source (e.g., sample cone, capillary) is paramount. Contamination can distort electric fields and suppress ionization. A thorough cleaning as per the manufacturer's protocol is recommended.
-
-
Evaluate the Mobile Phase: If the MS performs well with direct infusion, the issue is likely with the LC separation.
-
Mobile Phase Composition: TBT is often analyzed in reversed-phase LC. The pH and organic modifier content of the mobile phase are critical. The addition of a small amount of an acid, like formic acid (typically 0.1%), can significantly improve the ionization efficiency of TBT in ESI by promoting the formation of protonated molecules.
-
Freshness and Purity: Always use high-purity, LC-MS grade solvents and prepare mobile phases fresh daily to prevent microbial growth and the accumulation of contaminants.
-
-
LC System Check: If mobile phase adjustments do not resolve the issue, perform a systematic check of the LC system for leaks, pump issues, or a blocked injector.
Experimental Protocol: TBT Quantification in Sediment by GC-MS
This protocol provides a robust method for the extraction, derivatization, and quantification of TBT in a complex matrix like sediment.
1. Sample Preparation and Extraction:
-
Homogenize the sediment sample.
-
Weigh approximately 5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with the internal standard (d27-TBT).
-
Add 10 mL of a methanol/acetic acid mixture (9:1 v/v) and vortex for 1 minute.
-
Extract using ultrasonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction (steps 4-7) two more times, combining the supernatants.
2. Derivatization:
-
To the combined extract, add 10 mL of a 2% sodium tetraethylborate (NaBEt4) solution.
-
Vortex for 2 minutes to allow for the ethylation of TBT.
-
Causality: TBT is not volatile enough for direct GC analysis. Derivatization with NaBEt4 converts it to the more volatile tributylethyltin.
-
-
Add 5 mL of hexane and vortex for 1 minute for liquid-liquid extraction of the derivatized TBT.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
3. Cleanup (if necessary):
-
For particularly complex matrices, a cleanup step using a silica gel or Florisil solid-phase extraction (SPE) cartridge may be necessary to remove co-extracted interferences.
4. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injection: 1 µL in splitless mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters (for ethylated TBT):
-
Monitor characteristic ions such as m/z 235, 263, and 291.
-
For the internal standard (ethylated d27-TBT), monitor corresponding ions.
-
Data Presentation: Example Calibration Data
| Calibrant Level (ng/mL) | TBT Response (Area) | d27-TBT Response (Area) | Response Ratio (TBT/d27-TBT) |
| 1 | 15,230 | 145,800 | 0.104 |
| 5 | 78,900 | 148,200 | 0.532 |
| 10 | 155,400 | 147,100 | 1.056 |
| 50 | 765,200 | 146,500 | 5.223 |
| 100 | 1,530,000 | 147,900 | 10.345 |
References
Technical Support Center: Prevention of Organotin Standard Degradation
Welcome to the technical support center for organotin analysis. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into preventing the degradation of organotin standards. Ensuring the integrity of your standards is the critical first step toward accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My organotin stock solution is a few months old. Is it still reliable?
The stability of an organotin stock solution depends heavily on storage conditions. A stock solution of organotin chlorides (e.g., Tributyltin chloride, Triphenyltin chloride) dissolved in a high-purity solvent like methanol can be stable for up to a year when stored in the dark at 4°C.[1] However, for optimal results, it is best practice to prepare fresh working standards daily from a recently opened stock.[1] Long-term storage, even under ideal conditions, can lead to gradual degradation, affecting the accuracy of your calibration.[2]
Q2: What is the primary cause of organotin degradation in prepared standards?
Organotin compounds degrade through a sequential loss of their organic groups (dealkylation or dearylation).[3][4] This process can be initiated or accelerated by several factors:
-
Photodegradation: UV light from ambient laboratory lighting can cleave the carbon-tin (C-Sn) bonds.[4]
-
Adsorption: Organotins, particularly the more polar di- and mono-substituted forms, can adsorb onto the surfaces of glassware, leading to an apparent loss of concentration.[5][6]
-
pH Effects: The stability of organotins and the efficiency of derivatization reactions are highly pH-dependent. Extreme pH values can promote hydrolysis and degradation.[7][8]
-
Oxidation: Some organotin compounds can be susceptible to oxidation, especially in the presence of trace metal contaminants which can catalyze degradation.[9][10]
Q3: Why do my results show peaks for dibutyltin (DBT) and monobutyltin (MBT) when I only injected a tributyltin (TBT) standard?
This is a classic sign of TBT degradation. TBT degrades sequentially, first to DBT and then to MBT, before ultimately becoming inorganic tin.[3][11] The appearance of these daughter products indicates that your TBT standard has broken down either during storage, sample preparation, or analysis (e.g., in a hot GC inlet).
Q4: Can I use plastic containers to store my organotin standards?
It is strongly advised to avoid plastic containers. Organotins can adsorb to plastic surfaces, and conversely, plasticizers or other additives may leach from the container into your standard, causing contamination and interference. Always use borosilicate glass, preferably amber and silanized, for storing organotin solutions.[5][12] Polycarbonate bottles have been used in some studies for storing water samples but are not recommended for organic solvent standards.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing logical workflows and detailed protocols to resolve them.
Issue 1: Rapid Signal Loss in Working Standards
Symptom: You prepare a fresh working standard from a reliable stock, but the analyte signal (peak area) decreases significantly within hours or upon re-injection.
Root Cause Analysis: This issue commonly points to problems with solvent choice, container activity, or ambient lab conditions.
Troubleshooting Workflow
Caption: Troubleshooting logic for rapid signal loss.
Detailed Protocols
Protocol 1: Solvent Acidification
The stability of organotins in solution is enhanced under acidic conditions, which minimizes hydrolysis and reduces adsorptive losses to container walls.[5][13]
-
Solvent Selection: Choose a high-purity solvent compatible with your analytical method (e.g., Methanol, Hexane). Methanol is a common choice for preparing stock solutions.[1]
-
Acidification: Before adding the organotin standard, acidify the solvent. For a polar solvent like methanol, add glacial acetic acid to a final concentration of 0.1% (v/v). For aqueous solutions, adjust the pH to ~2.5 with hydrochloric acid.[5]
-
Preparation: Prepare your working standard in this acidified solvent using Class A volumetric flasks.
Protocol 2: Glassware Silanization (Deactivation)
Active sites (silanol groups) on the surface of glass can strongly adsorb organotins. Silanization masks these sites, creating an inert surface.
-
Cleaning: Thoroughly clean all glassware. An acid wash is recommended for trace analysis.[5][13] Wash with detergent, rinse with deionized water, soak in an acid bath (e.g., pH 2 HCl) for at least 24 hours, rinse again with deionized water, and finally rinse with methanol before drying completely in an oven.[5][13]
-
Silanization: In a fume hood, fill or rinse the clean, dry glassware with a 5% solution of dimethyldichlorosilane (DMDCS) in a non-polar solvent like toluene. Let it stand for 10-15 minutes.
-
Rinsing: Decant the silanizing agent and rinse the glassware thoroughly with toluene, followed by methanol to remove any excess reagent.
-
Drying: Dry the glassware in an oven at approximately 100°C for at least one hour before use.
Issue 2: Poor Reproducibility and Calibration Curve Failure
Symptom: Replicate injections of the same standard give highly variable results (>15% RSD), and your calibration curve has a poor correlation coefficient (R² < 0.995).
Root Cause Analysis: This often stems from inconsistent degradation between standards of different concentrations or adsorption effects that are more pronounced at lower concentrations. The derivatization step, if used, is also a critical source of variability.
Degradation Pathway Visualization
The degradation of a tri-substituted organotin is a stepwise process. Understanding this helps diagnose which species might appear in your chromatogram.
Caption: Sequential debutylation of Tributyltin (TBT).
Detailed Protocols
Protocol 3: Optimized Storage and Handling
Strict adherence to storage protocols is non-negotiable for maintaining standard integrity across all concentration levels.
| Parameter | Stock Solutions (>1 mg/L) | Working Standards (<1 mg/L) | Rationale |
| Temperature | 4°C[1] or -20°C[2] | 4°C[12] | Low temperature slows kinetic degradation processes.[6] |
| Container | Amber, silanized borosilicate glass with PTFE-lined cap.[12] | Amber, silanized borosilicate glass autosampler vials. | Prevents photodegradation and adsorption to surfaces.[4][6] |
| Solvent | High-purity Methanol or other appropriate organic solvent.[1] | Acidified, high-purity solvent matching the initial mobile phase. | Ensures solubility and stability; prevents analyte crashing out upon injection. |
| Shelf Life | Up to 1 year (unopened).[1] | Prepare fresh daily.[1] | Low concentrations are more susceptible to adsorption and degradation. |
Protocol 4: Consistent Derivatization (for GC Analysis)
For GC-based methods, organotins must be derivatized to increase their volatility. Inconsistent derivatization is a major source of error.
-
Reagent Freshness: Derivatization agents like sodium tetraethylborate (NaBEt₄) are not stable in aqueous solution and must be prepared fresh daily.[1] Grignard reagents (e.g., pentylmagnesium bromide) are sensitive to air and moisture and must be handled under an inert atmosphere.[11][14]
-
pH Control: The derivatization reaction is highly pH-dependent. Use a buffer solution (e.g., sodium acetate buffer at pH 4.7-5.4) to ensure a consistent pH across all standards and samples.[1][15]
-
Standardized Procedure: Ensure the reaction time, temperature, and mixing (vortexing) are identical for every sample and standard. Automate this process if possible.
-
Extraction: After derivatization, extract the now non-polar tetra-alkylated tins into a solvent like hexane. Ensure phase separation is complete and consistent volumes are transferred for analysis.[1][11]
By implementing these rigorous protocols and understanding the chemical behavior of organotin compounds, you can significantly enhance the stability of your standards, leading to more reliable and defensible analytical results.
References
-
Degradation of organotin compounds in organic and mineral forest soils. (2015). ResearchGate. [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency (EPA). [Link]
-
Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. (2002). National Center for Biotechnology Information (NCBI), PMC. [Link]
-
Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency (EPA). [Link]
-
Kinetic degradation processes of butyl- and phenyltins in soils. (2009). ResearchGate. [Link]
-
Biodegradation of Tributyltins (Organotins) by Marine bacteria. (2003). Applied Organometallic Chemistry. [Link]
-
A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water. (2017). National Center for Biotechnology Information (NCBI), PMC. [Link]
-
Introduction to Organotin Chemistry. Gelest, Inc.[Link]
-
Analytical Methods for Tin and Tin Compounds. National Center for Biotechnology Information (NCBI). [Link]
-
Gómez-Ariza, J. L., et al. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1, 197-202. [Link]
-
Influence of pH on the propylation of organotin and organolead compounds with NaBPr4. (2002). ResearchGate. [Link]
-
What is maximum days can keep the extract organotin from sediment in frigidaire before analysis? (2016). ResearchGate. [Link]
-
Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. (2014). Agilent Technologies. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Chemistry of Some Organotin Compounds. (2021). Al-Nahrain Journal of Science. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. LabManager. [Link]
-
Redistribution reactions of butyl- And phenyltin species during storage in methanol. (2004). ResearchGate. [Link]
-
Influence of pH on the propylation of organotin and organolead compounds. (2002). ResearchGate. [Link]
-
Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. [Link]
-
Tin test: Detecting organotin compounds. (2019). Wiley Analytical Science. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Organotin Analysis: A Comparative Guide to Tributyltin chloride-d27 as an Internal Standard
In the precise world of quantitative analytical chemistry, particularly in the environmental and food safety sectors, the accuracy of measurements is paramount. The analysis of organotin compounds, such as the highly toxic Tributyltin (TBT), demands meticulous methods to overcome challenges like sample loss during preparation and signal fluctuations in analytical instruments.[1][2] This is where the role of an internal standard (IS) becomes critical. This guide provides an in-depth comparison of Tributyltin chloride-d27 (TBT-d27), a deuterated internal standard, against other common alternatives, offering experimental insights to guide researchers, scientists, and drug development professionals in their analytical choices.
The Indispensable Role of Internal Standards
An internal standard is a compound chemically similar to the analyte of interest, added in a known concentration to samples, calibrants, and blanks before analysis.[3] Its primary function is to compensate for variations that can occur at virtually every stage of an analytical workflow—from sample extraction and derivatization to injection volume and instrument response, especially in techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).[1][4][5] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby enabling accurate quantification.[1]
Profile of a Superior Internal Standard: this compound
This compound is the isotopically labeled analogue of Tributyltin chloride, where all 27 hydrogen atoms on the three butyl chains have been replaced with deuterium. This seemingly subtle modification has profound implications for its function as an internal standard.
Physicochemical Properties:
-
Molecular Formula: [CD3(CD2)3]3SnCl
-
Molecular Weight: 352.67 g/mol [6]
-
Boiling Point: 171-173 °C/25 mmHg[6]
-
Key Feature: Chemically identical to the native TBT, ensuring it mirrors the analyte's behavior during sample processing and analysis.[7]
The power of TBT-d27 lies in its isotopic distinction. While it behaves identically to the non-labeled TBT during extraction and chromatography, its increased mass (a shift of +27) allows it to be separately detected by a mass spectrometer. This co-elution and separate detection form the cornerstone of the stable isotope dilution assay, widely regarded as the gold standard for quantitative analysis.[7]
The Alternatives: Structural Analogues
Before the widespread availability of deuterated standards, analytical chemists relied on structural analogues. For TBT analysis, common non-isotopically labeled internal standards include:
-
Triphenyltin chloride (TPT): Another organotin compound, but with phenyl groups instead of butyl groups.[8]
-
Tripropyltin chloride (TPrT): Structurally similar to TBT but with shorter alkyl chains.[8][9]
-
Tripentyltin chloride: Structurally similar but with longer alkyl chains.[10]
While these compounds are chemically related to TBT, their different structures mean their physicochemical properties (e.g., solubility, volatility, ionization efficiency) are not identical. This divergence can lead to inaccuracies, especially in complex sample matrices.
Head-to-Head Comparison: TBT-d27 vs. Structural Analogues
The superiority of a deuterated internal standard becomes evident when evaluating key analytical performance metrics. The choice of internal standard can significantly affect the results of LC-MS/MS assays.[11]
| Performance Metric | This compound (Isotope Dilution) | Triphenyltin chloride (Structural Analogue) | Causality and Expert Insight |
| Matrix Effect Compensation | Excellent. Co-elutes perfectly with TBT, experiencing identical ion suppression or enhancement.[1][7] | Variable to Poor. Different retention times and ionization efficiencies lead to dissimilar matrix effects.[12] | Why it matters: Matrix effects are a major source of error in LC-MS analysis, caused by co-eluting compounds from the sample that interfere with the analyte's ionization.[4][5] Because TBT-d27 is chemically identical to TBT, it is affected by the matrix in the exact same way, providing a highly accurate correction factor. Structural analogues elute at slightly different times, where the matrix composition can be different, leading to inaccurate correction. |
| Recovery Correction | Excellent. Precisely mimics the extraction efficiency and any analyte loss during sample preparation. | Good to Fair. Similarities in chemical class can approximate recovery, but differences in polarity and solubility can cause deviations. | Why it matters: Sample preparation, especially for complex matrices like sediment or tissue, can be extensive and prone to analyte loss.[10][13] TBT-d27 will be lost at the same rate as the native TBT, allowing for accurate calculation of the initial concentration. The recovery of a structural analogue like TPT may not truly represent the recovery of TBT. |
| Accuracy & Precision | High. Leads to lower relative standard deviations (RSDs) and higher accuracy. Good recovery rates (94.5-118.6%) have been demonstrated in various products when using TBT-d27.[14] | Moderate. Can provide acceptable results in simple matrices but is more susceptible to bias in complex samples. | Why it matters: High accuracy and precision are non-negotiable for regulatory monitoring and food safety applications where strict concentration limits are enforced.[15] The reliability offered by TBT-d27 ensures data defensibility. |
| Chromatographic Behavior | Nearly Identical. Elutes at the same retention time as TBT, simplifying method development. | Different. Elutes at a different retention time, requiring chromatographic separation from the analyte. | Why it matters: Co-elution is the ideal scenario for an internal standard. While complete separation is necessary for some detectors, for MS, co-elution ensures that both analyte and IS experience the exact same conditions at the same moment in time. |
Experimental Protocol: TBT Analysis in Sediment using GC-MS
This protocol outlines a standard method for the determination of TBT in environmental sediment samples, highlighting the critical role of TBT-d27. Gas chromatography often requires a derivatization step to convert the organotin chlorides into more volatile compounds suitable for analysis.[8][16]
1. Sample Preparation & Spiking
-
Weigh 5g of homogenized, freeze-dried sediment into a 50 mL centrifuge tube.
-
Crucial Step: Add a precise volume (e.g., 100 µL) of a known concentration (e.g., 1 µg/mL) of this compound solution in methanol. This step must be done before extraction to account for any losses during the entire procedure.
2. Extraction
-
Add 20 mL of methanol containing 0.5% v/v hydrochloric acid. The acid assists in breaking the analyte's bonds with the sediment matrix.
-
Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube. Repeat the extraction on the pellet with another 20 mL of acidified methanol and combine the supernatants.
3. Derivatization (Ethylation)
-
To the combined extract, add 10 mL of a pH 4.5 acetate buffer.
-
Add 1 mL of 2% sodium tetraethylborate (NaBEt4) solution. This reagent ethylates the TBT and TBT-d27, converting them to their more volatile tetra-substituted forms (e.g., Tributylethyltin).[8][17]
-
Vortex immediately for 30 seconds and let the reaction proceed for 20 minutes.
4. Liquid-Liquid Extraction (LLE)
-
Add 5 mL of n-hexane to the derivatized solution.
-
Vortex vigorously for 2 minutes to extract the ethylated organotins into the organic phase.
-
Centrifuge for 5 minutes to achieve phase separation.
-
Transfer the upper hexane layer to a new tube.
5. Cleanup and Concentration
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
6. GC-MS Analysis
-
Inject 1 µL of the final extract into the GC-MS system.
-
The GC separates the derivatized compounds.
-
The MS detects the specific ions for ethylated TBT and ethylated TBT-d27, allowing for quantification based on the ratio of their peak areas.
Visualizing the Workflow and Logic
Experimental Workflow Diagram This diagram illustrates the key stages of the analytical protocol described above.
Caption: Step-by-step workflow for TBT analysis in sediment.
The Principle of Internal Standard Correction This diagram explains the logical basis for using an internal standard to achieve an accurate result.
Caption: How TBT-d27 corrects for analytical variability.
Conclusion
For the robust and reliable quantification of Tributyltin, especially at trace levels in complex environmental and biological matrices, the use of a stable, isotopically labeled internal standard is not just best practice—it is essential for data integrity. This compound stands as the gold standard, offering near-perfect correction for matrix effects and procedural analyte loss due to its chemical identity with the target analyte. While structural analogues like Triphenyltin chloride can be used, they introduce a level of uncertainty that is often unacceptable for regulatory and safety-critical applications. By incorporating TBT-d27 into their analytical workflows, researchers can achieve the highest levels of accuracy, precision, and confidence in their results.
References
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
- The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis. Benchchem.
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Available from: [Link]
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Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A. Available from: [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry. Available from: [Link]
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An easy, rapid and inexpensive method to monitor tributyltin (TBT) toxicity in the laboratory. Ecotoxicology. Available from: [Link]
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[Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. Available from: [Link]
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The Gold Standard: A Comparative Guide to Isotope Dilution Mass Spectrometry for High-Precision Tributyltin (TBT) Analysis
For the discerning researcher, scientist, and drug development professional, achieving unequivocal accuracy in the quantification of tributyltin (TBT) is not merely a goal, but a necessity. As a persistent and highly toxic environmental pollutant, trace-level determination of TBT demands a methodology that transcends conventional analytical limitations.[1][2] This guide provides an in-depth comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical techniques, substantiated by experimental data, to unequivocally establish IDMS as the definitive method for TBT analysis.
Tributyltin's legacy as a biocide in antifouling paints has resulted in its widespread distribution in marine environments, where it poses a significant ecotoxicological risk long after its release.[2][3] Consequently, the ability to accurately and precisely measure TBT concentrations in complex matrices such as sediments, biological tissues, and water is paramount for environmental monitoring, toxicological assessment, and ensuring the safety of consumer products. While various analytical approaches exist, they are not created equal in their ability to combat the inherent challenges of trace-level organotin analysis.
The Principle of Isotope Dilution: A Self-Validating System
Isotope Dilution Mass Spectrometry (IDMS) stands apart as a primary ratio method, offering the highest metrological quality.[1] The core principle of IDMS lies in the introduction of a known amount of an isotopically enriched version of the analyte—in this case, a tin isotope-enriched TBT standard (e.g., ¹¹⁷Sn-TBT or ¹¹⁹Sn-TBT)—into the sample at the very outset of the analytical workflow.[1][4] This "isotope spike" serves as an ideal internal standard, as it is chemically identical to the native TBT in the sample and thus experiences the exact same behavior during every subsequent step of sample preparation and analysis.
By measuring the altered isotope ratio of the analyte in the final extract, any physical losses of the analyte during extraction, cleanup, and derivatization are inherently corrected for. This elegant principle makes IDMS a self-validating system, effectively nullifying the impact of matrix effects and incomplete analyte recovery that plague other methods.
A Head-to-Head Comparison: IDMS vs. Alternative Methods
The superiority of IDMS for TBT analysis becomes evident when its performance is directly compared with conventional methods like external calibration and internal standard (non-isotopic) calibration.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | Internal Standard (Non-Isotopic) Calibration | External Standard Calibration |
| Accuracy | Highest; corrects for analyte loss and matrix effects.[1][4] | Moderate; corrects for instrumental drift but not for sample-specific matrix effects or extraction losses. | Lowest; highly susceptible to matrix effects and variations in sample recovery. |
| Precision (RSD) | Excellent; typically <5% RSD.[4][5] | Good; typically 5-15% RSD. | Poor to moderate; often >15% RSD.[4] |
| Susceptibility to Matrix Effects | Very Low.[1] | Moderate to High. | Very High. |
| Analyte Recovery | Does not require 100% recovery for accurate quantification.[1] | Assumes recovery of internal standard mirrors the analyte, which is often not the case. | Requires consistent and high recovery, which is difficult to achieve. |
| Example Application (Sediment) | RSD of 1.73% for TBT in PACS-2 CRM.[4] | RSD of 12% for TBT using Tripropyltin as internal standard.[4] | RSD of 18% for TBT.[4] |
| Example Application (Water) | Average recovery of 103% with RSDs of 2.8-6.7%.[5][6] | Recoveries can be variable and matrix-dependent. | Recoveries of 33-68% have been reported.[7] |
This table synthesizes data from multiple sources to provide a comparative overview. Actual performance may vary depending on the specific matrix and instrumentation.
Experimental Protocol: TBT Analysis in Marine Sediment using IDMS-GC-ICP-MS
This protocol outlines a validated method for the determination of TBT in a certified reference material (CRM), such as PACS-2, demonstrating the practical application of IDMS.
1. Sample Preparation and Spiking:
-
Weigh approximately 0.5 g of the homogenized sediment sample into a clean extraction vessel.
-
Add a precisely known amount of ¹¹⁷Sn-enriched TBT spike solution to the sample. The amount of spike should be chosen to achieve an isotope ratio close to unity for optimal precision.
-
Equilibrate the spike with the sample by vortexing for 1-2 minutes. This step is crucial to ensure that the isotopic spike and the native TBT are in the same chemical form and will behave identically during extraction.
2. Extraction:
-
Add 5 mL of methanol and 10 mL of a 1:1 (v/v) mixture of glacial acetic acid and water to the sample.
-
The sample is then subjected to microwave-assisted extraction or mechanical shaking for a defined period (e.g., 20 minutes for microwave extraction) to ensure efficient leaching of TBT from the sediment matrix.[8]
3. Derivatization:
-
After extraction, centrifuge the sample and transfer the supernatant to a clean vial.
-
Add a buffering agent (e.g., sodium acetate) to adjust the pH to approximately 5.
-
Add an ethylating agent, such as sodium tetraethylborate (NaBEt₄), to convert the ionic TBT into its volatile tetraethyl derivative.[2][3] This step is essential for subsequent gas chromatographic separation.
4. Liquid-Liquid Extraction:
-
Add a non-polar solvent, such as hexane or isooctane, to the derivatized solution.
-
Vortex vigorously to extract the ethylated TBT into the organic phase.
-
Separate the organic layer for analysis.
5. Instrumental Analysis (GC-ICP-MS):
-
Inject an aliquot of the organic extract into a gas chromatograph (GC) coupled to an inductively coupled plasma mass spectrometer (ICP-MS).
-
The GC separates the ethylated TBT from other organotin compounds and matrix components.
-
The ICP-MS detector measures the intensity of the specific tin isotopes (e.g., ¹¹⁷Sn and ¹²⁰Sn) in the eluting TBT peak.
6. Quantification:
-
The concentration of TBT in the original sample is calculated using the following isotope dilution equation:
Cₓ = (Cₛ * Wₛ / Wₓ) * (Rₛ - Rₘ) / (Rₘ - Rₓ) * (Aₓ / Aₛ)
Where:
-
Cₓ = Concentration of TBT in the sample
-
Cₛ = Concentration of the spike solution
-
Wₛ = Weight of the spike solution added
-
Wₓ = Weight of the sample
-
Rₛ = Isotope ratio of the spike
-
Rₘ = Measured isotope ratio in the sample/spike mixture
-
Rₓ = Isotope ratio of the native TBT
-
Aₓ = Atomic weight of the native TBT
-
Aₛ = Atomic weight of the spike
-
Visualizing the Workflow and Method Comparison
To further elucidate the IDMS process and its advantages, the following diagrams provide a visual representation of the experimental workflow and a comparison of different analytical approaches.
Caption: Workflow for TBT analysis in sediment using IDMS.
Caption: Susceptibility of quantification methods to common errors.
Conclusion: The Unrivaled Choice for TBT Analysis
For researchers, scientists, and drug development professionals who cannot compromise on data quality, Isotope Dilution Mass Spectrometry is the unequivocal choice for the analysis of tributyltin. Its inherent ability to correct for analytical errors that plague other methods ensures the highest degree of accuracy and precision.[1][4][9] By providing a self-validating system, IDMS delivers data that is not only reliable but also defensible, a critical requirement in both research and regulatory environments. The adoption of IDMS for TBT analysis represents a commitment to scientific rigor and the generation of data of the highest possible quality.
References
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Rodríguez-González, P., Encinar, J. R., García Alonso, J. I., & Sanz-Medel, A. (2003). Isotope dilution analysis as a definitive tool for the speciation of organotin compounds. Journal of Analytical Atomic Spectrometry, 18(6), 689-696. [Link]
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Yang, L., Mester, Z., & Sturgeon, R. E. (2003). Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration. Journal of Analytical Atomic Spectrometry, 18(12), 1431-1435. [Link]
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Encinar, J. R., Rodríguez-González, P., García Alonso, J. I., & Sanz-Medel, A. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 374(7-8), 1164-1172. [Link]
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Monperrus, M., Zuloaga, O., Krupp, E. M., Amouroux, D., & Donard, O. F. X. (2003). Simultaneous Determination of Mono-, Di-, and Tributyltin in Sediments by Isotope Dilution Analysis Using Gas Chromatography−ICPMS. Analytical Chemistry, 75(14), 3464-3471. [Link]
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Aydin, F., Aydin, M. E., & Soylak, M. (2021). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits. Journal of Chromatography A, 1637, 461847. [Link]
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Quevauviller, P., Morabito, R., & Donard, O. F. X. (1999). A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. Journal of Environmental Monitoring, 1(1), 75-82. [Link]
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Rodríguez-González, P., Encinar, J. R., García Alonso, J. I., & Sanz-Medel, A. (2003). Species-specific Isotope Dilution Analysis and Isotope Pattern Deconvolution for Butyltin Compounds Metabolism Investigations. Analytical Chemistry, 75(13), 2968-2975. [Link]
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Monperrus, M., Krupp, E. M., Amouroux, D., & Donard, O. F. X. (2004). Rapid, accurate and precise determination of tributyltin in sediments and biological samples by species specific isotope dilution-microwave extraction-gas chromatography-ICP mass spectrometry. Journal of Analytical Atomic Spectrometry, 19(1), 117-124. [Link]
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Rodríguez-González, P., Encinar, J. R., García Alonso, J. I., & Sanz-Medel, A. (2003). Species-Specific Isotope Dilution Analysis and Isotope Pattern Deconvolution for Butyltin Compounds Metabolism Investigations. Analytical Chemistry, 75(13), 2968-2975. [Link]
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Aydin, F., Aydin, M. E., & Soylak, M. (2021). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography – inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits. ResearchGate. [Link]
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Yang, L., Mester, Z., & Sturgeon, R. E. (2003). Species-Specific Isotope Dilution-Based Calibration for Trace Element Speciation and Its Combined Uncertainty Evaluation: Determination of Tributyltin in Sediment by HPLC−ICPMS. Analytical Chemistry, 75(11), 2660-2667. [Link]
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Le, X. C., & Ma, M. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison for Organotin Analysis
Introduction: The Enduring Challenge of Organotin Analysis
Organotin compounds (OTCs), a class of organometallic chemicals, have been widely used in various industrial applications, from anti-fouling paints for marine vessels to stabilizers in PVC plastics and as agricultural pesticides.[1][2] Despite their utility, many OTCs, particularly tributyltin (TBT) and triphenyltin (TPT), are highly toxic to non-target organisms, acting as endocrine disruptors and causing severe harm to aquatic ecosystems even at very low concentrations.[3] This has led to strict regulations and, in many cases, outright bans on their use in several countries.[3]
The persistent nature and high toxicity of these compounds necessitate robust and reliable analytical methods for their detection and quantification in various environmental matrices, including water, soil, sediment, and biota.[4][5] However, the accurate analysis of organotins presents significant challenges due to their diverse chemical forms (mono-, di-, tri-, and tetra-substituted), low environmental concentrations, and the complexity of sample matrices.[3]
To ensure the quality and comparability of data generated by different laboratories, inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are indispensable.[6] These studies provide an objective assessment of a laboratory's performance and the reliability of the analytical methods employed. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical methodologies for organotin analysis and a comprehensive overview of the principles and practices of inter-laboratory comparisons.
Pillar 1: Analytical Methodologies for Organotin Speciation
The choice of analytical technique is a critical first step in any organotin analysis. The primary methods employed are hyphenated chromatographic techniques, which offer the necessary separation of different organotin species and the sensitivity required for trace-level detection.
Gas Chromatography (GC) Based Methods
Gas chromatography, coupled with various detectors, has traditionally been a cornerstone of organotin analysis. A key feature of GC-based methods is the requirement for derivatization, a chemical process that converts the relatively non-volatile organotin salts into more volatile and thermally stable compounds suitable for GC analysis.[5][7] Common derivatizing agents include sodium tetraethylborate (NaBEt4) and Grignard reagents.
-
Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD): This technique offers good sensitivity and selectivity for tin compounds. However, it can be susceptible to matrix interferences, which may require extensive sample cleanup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and structural information, making it a powerful tool for the identification and quantification of organotins. The use of isotopically labeled internal standards can further enhance accuracy.
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is arguably the most sensitive and selective technique for organotin analysis.[8][9] The ICP-MS detector measures the tin isotopes, offering exceptional specificity and minimizing matrix effects.[8] It can achieve extremely low detection limits, making it ideal for ultra-trace analysis in complex environmental samples.[8][9]
Liquid Chromatography (LC) Based Methods
Liquid chromatography methods offer the significant advantage of analyzing organotin compounds without the need for derivatization, thereby simplifying sample preparation and reducing a potential source of error.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity, selectivity, and shorter analysis times.[10] Tandem mass spectrometry (MS/MS) enhances specificity by monitoring precursor-to-product ion transitions, effectively reducing background noise and matrix interferences. The United States Environmental Protection Agency (EPA) has developed Method 8323, which utilizes micro-liquid chromatography-electrospray ion trap mass spectrometry for the determination of organotins.[11][12][13]
-
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): Similar to its GC counterpart, LC-ICP-MS provides excellent sensitivity and selectivity by detecting tin isotopes. It eliminates the need for derivatization, offering a more direct analysis of the sample extract.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the required detection limits, the complexity of the sample matrix, available instrumentation, and the specific organotin compounds of interest. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Key Considerations |
| GC-PFPD | 0.1 - 1 µg/kg | 0.3 - 3 µg/kg | 80 - 115 | < 20 | Requires derivatization; susceptible to matrix interference. |
| GC-MS | 0.01 - 0.5 µg/kg | 0.03 - 1.5 µg/kg | 85 - 110 | < 15 | Good selectivity; requires derivatization. |
| GC-ICP-MS | 0.001 - 0.1 µg/kg | 0.003 - 0.3 µg/kg | 90 - 110 | < 10 | Excellent sensitivity and selectivity; requires derivatization.[8][9] |
| LC-MS/MS | 0.01 - 0.2 µg/kg | 0.03 - 0.6 µg/kg | 90 - 115 | < 10 | No derivatization required; shorter run times.[10] |
| LC-ICP-MS | 0.005 - 0.15 µg/kg | 0.015 - 0.45 µg/kg | 90 - 110 | < 10 | No derivatization required; excellent selectivity. |
Pillar 2: The Framework of Inter-laboratory Comparison
An inter-laboratory comparison is a powerful tool for assessing the performance of analytical laboratories and the methods they employ. A well-designed ILC provides a wealth of information on the accuracy, precision, and comparability of results among a group of participating laboratories.
The Purpose and Design of an ILC
The primary objectives of an ILC for organotin analysis are to:
-
Assess Laboratory Performance: Evaluate the competence of individual laboratories in performing the analysis.
-
Validate Analytical Methods: Determine the performance characteristics (trueness, precision) of a specific analytical method.
-
Certify Reference Materials: Assign a certified value and uncertainty to a reference material through the consensus of expert laboratories.
-
Identify Methodological Issues: Uncover potential sources of error or bias in analytical procedures.
A typical ILC involves a coordinating body that prepares and distributes homogeneous and stable test samples to participating laboratories. The samples can be certified reference materials (CRMs) or real-world samples with known or consensus concentrations of organotins. Laboratories analyze the samples using their routine methods and report the results to the coordinator for statistical evaluation.
Caption: Workflow of a typical inter-laboratory comparison.
Statistical Evaluation of ILC Data
Z-Scores: A common metric for evaluating laboratory performance is the Z-score. It is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (often the consensus value from all participants or a certified value).
-
σ is the standard deviation for proficiency assessment (target standard deviation).
A Z-score is interpreted as follows:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Horwitz Ratio (HorRat): The Horwitz equation is an empirical relationship that predicts the expected between-laboratory relative standard deviation (RSDR) based on the analyte concentration.[10][11][12][13] The Horwitz Ratio (HorRat) is the ratio of the observed RSDR from the ILC to the predicted RSDR (PRSDR) from the Horwitz equation.[12]
HorRat = RSDR (observed) / PRSDR (Horwitz)
A HorRat value between 0.5 and 2.0 is generally considered acceptable, indicating that the method's precision is within the expected range for the given analyte concentration.[12]
Pillar 3: A Practical Guide to Implementing an ILC for Organotin Analysis
This section provides a detailed, step-by-step methodology for conducting an inter-laboratory comparison for the analysis of organotin compounds in a sediment matrix.
Experimental Protocol: ILC for Organotins in Sediment
This protocol outlines the key steps from sample preparation to data analysis, providing a self-validating system for assessing laboratory performance.
1. Preparation and Distribution of the Test Material:
-
Source Material: A sufficient quantity of a naturally contaminated marine sediment is collected. Alternatively, a clean sediment can be spiked with known concentrations of target organotin compounds (e.g., TBT, DBT, MBT, TPT).
-
Homogenization: The sediment is freeze-dried, sieved to a uniform particle size, and thoroughly homogenized to ensure that each sub-sample is representative of the bulk material.
-
Homogeneity Testing: A statistically significant number of sub-samples are analyzed by a reference laboratory to confirm the homogeneity of the material. The between-unit standard deviation should be less than a predefined fraction of the target standard deviation for the ILC.
-
Packaging and Distribution: The homogenized sediment is packaged into individual, sealed containers and distributed to the participating laboratories along with detailed instructions and reporting forms.
2. Laboratory Analysis (Participant Workflow):
-
Sample Preparation: Participants should follow their standard operating procedures for the extraction of organotins from sediment. A typical procedure involves:
-
Weighing a precise amount of the sediment sample.
-
Adding an appropriate internal standard (e.g., isotopically labeled TBT).
-
Extraction with an acidic solvent mixture (e.g., methanol/acetic acid) using sonication or mechanical shaking.
-
Centrifugation to separate the extract from the solid matrix.
-
-
Derivatization (for GC-based methods):
-
The extract is buffered to an appropriate pH.
-
A derivatizing agent (e.g., sodium tetraethylborate) is added to convert the ionic organotins to their volatile ethylated derivatives.
-
The derivatized compounds are extracted into an organic solvent (e.g., hexane).
-
-
Instrumental Analysis: The prepared sample extract is analyzed using the laboratory's chosen chromatographic method (GC-ICP-MS, LC-MS/MS, etc.).
-
Quantification: The concentration of each organotin compound is determined using a calibration curve prepared from certified reference standards.
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Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS/MS for Organotin Speciation
For researchers, scientists, and professionals in drug development, the accurate quantification and speciation of organotin compounds are paramount due to their significant toxicity and environmental persistence.[1] These organometallic chemicals, utilized in a swath of industrial and agricultural applications, demand robust analytical methodologies for their detection in diverse matrices, from environmental samples to consumer products.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering field-proven insights and experimental data to inform your selection of the most fit-for-purpose method.
The Analytical Imperative: Why Speciation Matters
Organotin compounds exhibit varying degrees of toxicity based on the number and nature of the organic groups attached to the tin atom.[3][4] For instance, tributyltin (TBT) is a potent endocrine disruptor, causing severe harm to aquatic organisms even at ng/L levels.[5][6] Consequently, simply determining the total tin concentration is insufficient. Speciation analysis, which identifies and quantifies the different organotin forms, is crucial for a comprehensive risk assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a favored technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic resolution.[1][7] However, the inherent challenge with organotins is their low volatility and high polarity, necessitating a critical sample preparation step: derivatization.[3][5][8] This process converts the polar organotin species into more volatile and thermally stable forms suitable for GC analysis.[3][8]
The Derivatization Detour: A Necessary Step
Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or propylation/pentylation using Grignard reagents.[9][10][11] While effective, derivatization introduces complexity and potential sources of error.[12] The efficiency of the reaction can be matrix-dependent, and the reagents themselves can be hazardous.[13][14]
Enhancing Selectivity and Sensitivity with GC-MS/MS
The coupling of GC with a triple quadrupole mass spectrometer (GC-MS/MS) significantly enhances selectivity and sensitivity through Selected Reaction Monitoring (SRM).[1][9] This technique minimizes background interference, allowing for the detection of organotins at trace levels.[9] Timed-SRM can further optimize the analysis by monitoring for specific compounds only at their expected elution times, improving data quality.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ascendant Alternative
LC-MS/MS has emerged as a powerful and increasingly preferred technique for organotin analysis, largely due to its ability to often bypass the need for derivatization.[1][5][13] This simplification of the sample preparation workflow significantly reduces analysis time and potential for analytical variability.[5][12]
Direct Analysis: The Key Advantage
The primary advantage of LC-MS/MS lies in its capacity to directly analyze the native, underivatized organotin compounds.[5] This is particularly beneficial for complex matrices where derivatization efficiency may be compromised.[13][14] Electrospray ionization (ESI) is a commonly employed soft ionization technique that effectively ionizes organotin compounds for mass spectrometric detection.[1][5]
Taming the Matrix: A Critical Consideration
While LC-MS/MS avoids derivatization, it is more susceptible to matrix effects, where co-eluting components from the sample can suppress or enhance the ionization of the target analytes.[15] This can impact the accuracy and reproducibility of quantitative analyses.[15] Therefore, meticulous sample clean-up and the use of matrix-matched standards or isotopically labeled internal standards are crucial to mitigate these effects.[5][15]
Head-to-Head: A Performance Comparison
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory for volatility | Generally not required |
| Sample Preparation | More complex and time-consuming | Simpler and faster |
| Selectivity | High, especially with MS/MS | Very high with MS/MS |
| Sensitivity | Excellent, reaching low ng/L levels | Excellent, reaching low ng/L levels |
| Matrix Effects | Less prone to ionization suppression | More susceptible to ion suppression/enhancement |
| Throughput | Lower due to longer run times and sample prep | Higher due to shorter run times and simpler prep |
| Cost | Reagent cost can be higher due to derivatizing agents | Can be more cost-effective per sample |
| Compound Scope | Can separate a larger number of compounds in a single run | May have limitations on the number of compounds per run |
Experimental Workflows: A Visual Guide
To illustrate the practical differences, the following diagrams outline the typical analytical workflows for both GC-MS and LC-MS/MS.
Caption: GC-MS analytical workflow for organotins.
Caption: LC-MS/MS analytical workflow for organotins.
Experimental Protocols: Foundational Methodologies
GC-MS/MS Protocol for Organotin Analysis in Water
This protocol is a representative example and may require optimization based on the specific matrix and target analytes.
-
Sample Preparation & Derivatization:
-
To a 100 mL water sample, add a suitable internal standard (e.g., deuterated TBT).
-
Adjust the pH to 4.5-5.0 with an acetate buffer.
-
Add 1 mL of a freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt₄) solution.
-
Allow the derivatization reaction to proceed for 30-60 minutes with gentle agitation.
-
Perform a liquid-liquid extraction (LLE) with 2 x 10 mL of a non-polar solvent like hexane or pentane.[6][9]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS/MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
-
MS System: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for each target organotin.
-
LC-MS/MS Protocol for Organotin Analysis in Seafood
This protocol provides a general framework for the analysis of organotins in a complex biological matrix.
-
Sample Preparation & Extraction:
-
Homogenize a 2 g sample of seafood tissue.
-
Add a suitable internal standard (e.g., ¹¹⁷Sn-enriched TBT).
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile and appropriate salts.
-
Centrifuge the sample and collect the acetonitrile supernatant.
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup step using a suitable sorbent to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the target analytes.
-
MS System: SCIEX QTRAP 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for each organotin species.
-
Conclusion: Selecting the Optimal Technique
The choice between GC-MS and LC-MS/MS for organotin analysis is not a one-size-fits-all decision. It is contingent on the specific research question, the nature of the sample matrix, the required sensitivity, and available instrumentation.
-
GC-MS remains a robust and reliable technique, particularly when high chromatographic resolution is paramount and a laboratory has well-established derivatization protocols.[7][8] Its strength lies in the separation of a wide range of organotin compounds in a single analytical run.[12]
-
LC-MS/MS offers a compelling alternative, especially for high-throughput laboratories, due to its simplified sample preparation and faster analysis times.[2][5] The elimination of the derivatization step reduces potential sources of error and improves overall efficiency, making it an increasingly popular choice for a variety of matrices.[5][13]
Ultimately, a thorough understanding of the strengths and limitations of each technique, coupled with careful method development and validation, will enable researchers to generate high-quality, reliable data for the critical task of monitoring and assessing the impact of organotin compounds.
References
- Hernández-Córdoba, M., & Carrero, P. (2004). Speciation of organotin compounds in waters and marine sediments using purge-and-trap capillary gas chromatography with atomic emission detection. Analytica Chimica Acta, 524(1-2), 111-118.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- Lo Giudice, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 20(1).
- Doi, T., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- Quevauviller, P., & Donard, O. F. (1990). Analytical Methods for Speciation of Organotins in the Environment. Fresenius' Journal of Analytical Chemistry, 339(1), 6-14.
- Kumar, U. T., et al. (1993). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection.
- AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX Technical Note.
- Czaplicka, M., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 4847.
- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.
- Wang, Y. J., et al. (2004). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry.
- Shimadzu. (2003). GCMS Organotin News 03/2003en.
- BenchChem. (2025). Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques.
- Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
- Organomation. (2024).
- Czaplicka, M., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. PubMed.
- Czaplicka, M., et al. (2022). (PDF) Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
- Li, Y., et al. (2016). Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A, 33(3), 478-485.
- Thermo Fisher Scientific. (n.d.). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS.
- González-Toledo, E., et al. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. TrAC Trends in Analytical Chemistry, 22(5), 306-317.
- Liu, J., et al. (2013). Speciation analysis of organotin compounds by HPLC-ICP-MS. Journal of Analytical Methods in Chemistry, 2013, 836914.
- Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 2(1), 1-4.
- SCIEX. (n.d.). Organotin compounds.
- González-Toledo, E., et al. (2002). Determination of triorganotin species in water samples by liquid chromatography-electrospray-mass spectrometry.
- ResearchGate. (n.d.). A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds.
- Varian, Inc. (n.d.). GC/MS Analysis of Organotin Compounds in the Environment.
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
- de Almeida, C. G., et al. (2011). Environmental matrices effect in butyltin determinations by GC/MS. Journal of the Brazilian Chemical Society, 22(10), 1879-1886.
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Cross-validation of different extraction methods for tributyltin
An In-Depth Guide to the Cross-Validation of Tributyltin (TBT) Extraction Methods
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of tributyltin (TBT) is paramount. A potent biocide historically used in anti-fouling paints, TBT is a persistent and highly toxic environmental pollutant that bioaccumulates in aquatic organisms, posing significant risks to ecosystems and human health.[1][2][3] The critical first step in any analytical workflow for TBT is its efficient extraction from the sample matrix, a process fraught with challenges due to TBT's propensity to adsorb onto surfaces and its variable chemical forms.[2][4][5]
This guide provides a comprehensive cross-validation of prevalent TBT extraction methodologies. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, compare performance based on experimental data, and offer field-proven insights to help you select and validate the optimal method for your specific application, be it water, sediment, or biological tissue.
The Foundation: Core Principles of TBT Extraction and Analysis
Successful TBT analysis hinges on overcoming two primary obstacles: liberating the TBT cation from the sample matrix and rendering it suitable for instrumental analysis.
-
Extraction: The core challenge lies in breaking the strong interactions between the polar TBT cation and the matrix. For solid samples like sediment and tissues, this often requires acidic conditions or the use of a complexing agent, such as tropolone, which forms a neutral, more easily extractable complex with TBT.[2][6][7]
-
Derivatization for GC Analysis: Due to their low volatility, organotin compounds require a derivatization step to be analyzed by Gas Chromatography (GC).[8] This process converts the ionic TBT into a more volatile, thermally stable species. Common derivatizing agents include Grignard reagents (e.g., pentylmagnesium bromide) or, more frequently, sodium tetraethylborate (NaBEt₄), which ethylates the TBT cation.[6][7][9] It is crucial to note that methods employing High-Performance Liquid Chromatography (HPLC) often do not require this derivatization step.[8]
A self-validating and trustworthy protocol is essential. This is achieved through two key practices:
-
Use of Internal Standards: An analogue compound, such as deuterated TBT (TBT-d27) or tripropyltin (TPT), should be added to the sample at the very beginning of the procedure.[7][10] This standard experiences the same potential losses as the native TBT during extraction and cleanup, allowing for accurate quantification and recovery calculation.
-
Analysis of Certified Reference Materials (CRMs): The accuracy of the entire method must be verified by analyzing a CRM with a certified concentration of TBT in a similar matrix (e.g., coastal sediment or mussel tissue).[3][6][11] This validates the method's ability to deliver accurate results.
Comparative Analysis of Extraction Methodologies
The choice of extraction method is a critical decision dictated by the sample matrix, required sensitivity, available equipment, and considerations such as solvent consumption and sample throughput. Here, we compare several leading techniques.
Liquid-Liquid Extraction (LLE)
LLE is a traditional, foundational technique based on partitioning the analyte between two immiscible liquid phases. For TBT, this typically involves extracting the analyte from an aqueous sample into an organic solvent.
Causality & Rationale: The efficiency of LLE is governed by the relative solubility of the TBT species in the aqueous and organic phases. Adjusting the pH of the aqueous phase can protonate or deprotonate the analyte, altering its solubility and improving the partition coefficient into the organic layer. While simple in principle, LLE can be laborious and prone to the formation of emulsions, especially with complex matrices.[12]
Experimental Protocol: LLE for Water Samples
-
Sample Preparation: To a 500 mL water sample, add an internal standard (e.g., tripropyltin). Acidify the sample to pH ~2 with HCl.
-
Extraction: Transfer the sample to a 1 L separatory funnel. Add 50 mL of a suitable organic solvent (e.g., n-hexane containing 0.03% w/v tropolone).
-
Partitioning: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Collection: Collect the upper organic layer. Repeat the extraction on the aqueous phase two more times with fresh solvent.
-
Drying & Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before derivatization and analysis.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Tributyltin LLE.
Solid-Phase Extraction (SPE)
SPE is a highly efficient and widely adopted technique for extracting and concentrating analytes from liquid samples. It involves passing the sample through a solid sorbent material that retains the analyte, which is later eluted with a small volume of solvent.
Causality & Rationale: The principle of SPE is based on the affinity of the analyte for the solid phase. For TBT, non-polar C18 (octadecyl) bonded silica is a common choice. The TBT cation is retained on the C18 sorbent through hydrophobic interactions. Interfering polar compounds pass through the cartridge with the sample matrix, providing effective cleanup. The retained TBT is then eluted with a strong organic solvent. This technique significantly reduces solvent consumption compared to LLE and is easily automated.[6][12][13]
Experimental Protocol: SPE for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample (up to 1 L) to pH ~2 and add the internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of 8-10 mL/min.[6]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the TBT from the cartridge with 5-10 mL of a suitable solvent, such as toluene or acetone/toluene mixture, into a collection tube.[6][10]
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen for subsequent analysis.
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction.
Advanced SPE-based Techniques:
-
Solid-Phase Microextraction (SPME): Utilizes a coated fiber to adsorb analytes directly from the sample. It is a solvent-less technique that combines extraction and concentration into a single step.[5][14]
-
Stir Bar Sorptive Extraction (SBSE): Employs a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane). The stir bar is placed in the sample, and after a set time, it is removed, dried, and the analytes are thermally desorbed into a GC. SBSE offers very high sensitivity and is excellent for ultra-trace analysis.[15][16]
Ultrasound-Assisted Extraction (UAE) or Sonication
UAE uses high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles near the surface of the solid matrix generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the analyte into the solvent.
Causality & Rationale: This method is particularly effective for solid matrices like sediments and biological tissues.[17] The mechanical effects of cavitation facilitate solvent penetration into the matrix pores and break the analyte-matrix bonds, significantly accelerating the extraction process compared to simple shaking or maceration.
Experimental Protocol: UAE for Sediment Samples
-
Sample Preparation: Weigh approximately 2 g of dried sediment into a centrifuge tube. Add the internal standard.
-
Solvent Addition: Add 10 mL of an appropriate extraction solvent. For sediments, a mixture of acetic acid and methanol is often effective.[6][17]
-
Sonication: Place the tube in an ultrasonic bath or use an ultrasonic probe. Sonicate for 30 minutes.[6][17]
-
Separation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Collection: Carefully pipette the supernatant (the extract) into a clean vial.
-
Cleanup: The extract may require a cleanup step (e.g., passing through a silica gel column) before derivatization and analysis.[2]
Workflow Diagram: Ultrasound-Assisted Extraction (UAE)
Caption: Workflow for Ultrasound-Assisted Extraction.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the extraction solvent directly. The rapid, localized heating of the solvent within the sample matrix creates high pressure, which ruptures the matrix structure and accelerates the desorption of the analyte into the solvent.
Causality & Rationale: This technique offers a dramatic reduction in extraction time (often to a few minutes) and solvent volume compared to traditional methods like Soxhlet.[18][19] The choice of solvent is critical; polar solvents absorb microwave energy more efficiently. MAE is highly effective for extracting organotins from various solid samples, including fortified flour.[18]
Experimental Protocol: MAE for Biological Tissues
-
Sample Preparation: Place 0.5 g of homogenized tissue into a microwave extraction vessel. Add the internal standard.
-
Solvent Addition: Add 20 mL of an extraction solvent mixture (e.g., acetic acid-hexane).[18]
-
Extraction: Seal the vessel and place it in the microwave extraction system. Apply microwave energy (e.g., ramp to 100°C and hold for 3-5 minutes).[18]
-
Cooling & Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove solid particles.
-
Concentration: Concentrate the extract as needed before analysis.
Workflow Diagram: Microwave-Assisted Extraction (MAE)
Caption: Workflow for Microwave-Assisted Extraction.
Pressurized Solvent Extraction (PSE)
Also known as Pressurized Liquid Extraction (PLE), this automated technique uses high temperature and pressure to maintain the solvent in its liquid state well above its atmospheric boiling point.
Causality & Rationale: The elevated temperature increases the solubility and diffusion rate of the analyte, while the high pressure forces the solvent into the matrix pores. This combination results in highly efficient and rapid extractions with reduced solvent consumption. A study successfully applied PSE combined with LC-MS/MS for the determination of TBT in marine sediments.[20][21]
Experimental Protocol: PSE for Sediments
-
Cell Preparation: Mix ~1 g of the sediment sample with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.
-
Extraction: Place the cell in the automated PSE system. The system will heat the cell (e.g., to 100°C) and pump the extraction solvent (e.g., hexane with tropolone) through the cell at high pressure (e.g., 1500 psi).[21]
-
Collection: The extract is automatically collected in a vial. The system can perform multiple extraction cycles.
-
Purging: After the extraction, the cell is purged with nitrogen gas to collect the remaining solvent.
-
Analysis: The collected extract is then ready for cleanup or direct analysis.
Workflow Diagram: Pressurized Solvent Extraction (PSE)
Caption: Automated workflow for Pressurized Solvent Extraction.
Quantitative Performance Cross-Validation
The following table summarizes experimental data from various studies to provide an objective comparison of the described methods. Note that performance metrics are highly dependent on the specific matrix, instrumentation, and laboratory conditions.
| Extraction Method | Applicable Matrix | Typical Recovery (%) | Achieved LOD/LOQ | Processing Time | Solvent Use | Key Advantages |
| LLE | Water, Simple Liquids | 60-80% | ng/L to µg/L range | Long (30-60 min/sample) | High | Low cost, simple equipment |
| SPE | Water (Surface, Sea, Drinking) | 65-104%[11][12] | 0.04 - 0.7 ng/L (LOD)[4] | Moderate (15-30 min/sample) | Low | High concentration factor, good cleanup, easily automated[6] |
| SBSE | Water | 92-102%[15] | 0.8 ng/L (LOD), 2.5 ng/L (LOQ)[15] | Long (equilibration) | Very Low | Extremely high sensitivity, minimal solvent use[16] |
| UAE (Sonication) | Sediment, Tissues | 65-90% | µg/kg range | Fast (15-30 min/sample) | Moderate | Effective for solid matrices, simple setup[6][17] |
| MAE | Tissues, Sediment, Food | 88-101%[18] | µg/kg range | Very Fast (3-15 min/sample) | Low | High speed, reduced solvent use, high efficiency[18][19] |
| PSE | Sediment, Tissues | >80%[21] | 1.25 ng Sn/g (LOD)[20] | Fast (automated) | Low-Moderate | Automated, high throughput, efficient for difficult matrices[20] |
Conclusion and Expert Recommendations
There is no single "best" method for TBT extraction; the optimal choice is a function of the analytical objective.
-
For routine monitoring of TBT in water samples , Solid-Phase Extraction (SPE) offers the best balance of recovery, cleanup, and throughput. It is a robust and well-validated technique that effectively concentrates the analyte from large volumes.[6]
-
For achieving the lowest possible detection limits in water , as required by stringent regulations, Stir Bar Sorptive Extraction (SBSE) coupled with a highly sensitive detector is the superior choice due to its exceptional pre-concentration capability.[15][16]
-
For complex solid matrices like sediment and biological tissues , more aggressive, energy-assisted methods are necessary. Microwave-Assisted Extraction (MAE) stands out for its remarkable speed and efficiency, while Pressurized Solvent Extraction (PSE) offers excellent performance in a high-throughput, automated format.[18][20] Ultrasound-Assisted Extraction (UAE) remains a viable and cost-effective alternative.[17]
Ultimately, regardless of the method chosen, rigorous validation using internal standards and certified reference materials is non-negotiable. This practice ensures the trustworthiness of the data and provides the authoritative grounding required for confident decision-making in both research and regulatory contexts.
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Furdek Turk, M., et al. (2024). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Frontiers in Marine Science. Available at: [Link]
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David, F., et al. (2013). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Analytica Chimica Acta, 761, 107-113. Available at: [Link]
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Topalović, V., et al. (2023). Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy. Foods. Available at: [Link]
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Karami, M., et al. (2021). The organotin contaminants in food: Sources and methods for detection: A systematic review and meta-analysis. Food and Chemical Toxicology. Available at: [Link]
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Mandal, V., et al. (2010). Optimization of microwave assisted extraction of bioactive flavonolignan - silybinin. ACG Publications. Available at: [Link]
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A Researcher's Guide to Certified Reference Materials for Accurate Organotin Analysis
For researchers, scientists, and drug development professionals engaged in the critical analysis of organotin compounds, the accuracy and reliability of analytical data are paramount. The toxicity and environmental persistence of these compounds necessitate precise quantification, a task heavily reliant on the quality of Certified Reference Materials (CRMs). This guide provides an in-depth comparison of commercially available CRMs for organotin analysis, supported by experimental insights and protocols to empower you in making informed decisions for your laboratory's specific needs.
The Critical Role of CRMs in Organotin Analysis
Organotin compounds, a class of organometallic chemicals, have been widely used as biocides, pesticides, and stabilizers in various industrial applications. However, their adverse effects on both ecosystems and human health have led to stringent regulations and a growing demand for accurate monitoring. Certified Reference Materials are the cornerstone of analytical quality control, serving several crucial functions:
-
Method Validation: CRMs are indispensable for validating the accuracy and precision of analytical methods.
-
Instrument Calibration: They provide a reliable basis for calibrating analytical instruments, ensuring the traceability of measurement results.
-
Quality Control: Routine analysis of CRMs helps in monitoring the ongoing performance of an analytical system and detecting any potential drift or bias.
-
Inter-laboratory Comparability: The use of common CRMs allows for the harmonization of results across different laboratories, which is essential for collaborative studies and regulatory compliance.
The selection of an appropriate CRM is a critical decision that directly impacts the quality of analytical data. Key factors to consider include the matrix of the CRM, the certified organotin compounds, their certified concentrations and associated uncertainties, and the homogeneity and stability of the material.
Comparative Analysis of Commercially Available CRMs
To aid in the selection process, this guide presents a comparative overview of several well-characterized matrix-matched CRMs for organotin analysis. The data presented in the following tables has been compiled from the certificates of analysis and relevant scientific literature.
Sediment and Soil Matrices
Sediments and soils are significant sinks for organotin compounds in the environment. Accurate analysis of these matrices is crucial for environmental monitoring and risk assessment.
| Certified Reference Material | Supplier/Issuing Body | Matrix | Certified Organotin Compounds | Certified Value (mg/kg as Sn) | Expanded Uncertainty (mg/kg as Sn) |
| PACS-3 | National Research Council Canada (NRC) | Marine Sediment | Monobutyltin (MBT) | Information Value | - |
| Dibutyltin (DBT) | 0.63 | 0.11 | |||
| Tributyltin (TBT) | 0.55 | 0.08 | |||
| NIES CRM No. 12 | National Institute for Environmental Studies (NIES), Japan | Marine Sediment | Tributyltin (TBT) | 0.19 (as TBT) | 0.03 (as TBT) |
| Triphenyltin (TPhT) | Reference Value | - | |||
| NMIJ CRM 7306-a [1] | National Metrology Institute of Japan (NMIJ) | Marine Sediment | Monobutyltin (MBT) | 0.067 | 0.003 |
| Dibutyltin (DBT) | 0.051 | 0.002 | |||
| Tributyltin (TBT) | 0.044 | 0.003 | |||
| Diphenyltin (DPhT) | 0.0034 | 0.0012 | |||
| Triphenyltin (TPhT) | 0.0069 | 0.0012 | |||
| NIST SRM 2706 | National Institute of Standards and Technology (NIST) | New Jersey Soil | Not certified for organotins | - | - |
Note: While NIST SRM 2706 is a soil CRM, it is not certified for organotin compounds.[2] Researchers analyzing soil samples may need to rely on sediment CRMs with similar physicochemical properties or utilize standard addition methods for calibration.
Biological Tissue Matrices
The bioaccumulative nature of organotins makes their analysis in biological tissues essential for assessing risks to wildlife and human health.
| Certified Reference Material | Supplier/Issuing Body | Matrix | Certified Organotin Compounds | Certified Value (mg/kg) | Expanded Uncertainty (mg/kg) |
| ERM-CE477 | Joint Research Centre (JRC) | Mussel Tissue | Monobutyltin (MBT) | 1.50 (as MBT cation) | 0.28 (as MBT cation) |
| Dibutyltin (DBT) | 1.54 (as DBT cation) | 0.12 (as DBT cation) | |||
| Tributyltin (TBT) | 2.20 (as TBT cation) | 0.19 (as TBT cation) |
Water Matrices
For aqueous samples, certified reference materials are typically available as solutions of individual or mixed organotin compounds in a solvent. These are used to prepare calibration standards and for spiking experiments to assess recovery. Major suppliers of such standards include ZeptoMetrix, CPAChem, and Qmx Laboratories.[3][4][5]
Experimental Workflows: From Sample to Data
The accurate determination of organotin compounds requires a robust analytical workflow, from sample preparation to instrumental analysis. The choice of method often depends on the sample matrix and the target analytes. The following sections provide detailed protocols for the analysis of organotins in sediment and biological tissues, highlighting the critical role of CRMs.
Workflow for Organotin Analysis
Caption: General workflow for organotin analysis.
Detailed Protocol 1: Analysis of Organotins in Sediment by GC-MS/MS
This protocol is adapted from established methods and demonstrates the use of a sediment CRM for quality control.[3][6]
1. Sample Preparation and Extraction:
- Weigh approximately 1 gram of the homogenized sediment sample (and a separate aliquot of a sediment CRM, e.g., PACS-3) into a centrifuge tube.
- Add an appropriate internal standard (e.g., tripropyltin).
- Add 10 mL of an extraction solvent (e.g., methanol/acetic acid) and 5 mL of hexane.
- Extract the sample using ultrasonication for 30 minutes.
- Centrifuge the sample and collect the hexane layer. Repeat the extraction twice more.
2. Derivatization:
- To the combined hexane extracts, add 1 mL of 2% sodium tetraethylborate (NaBEt₄) solution.
- Shake the mixture vigorously for 30 minutes to convert the ionic organotin species into their volatile ethylated derivatives.
3. Clean-up:
- Pass the derivatized extract through a Florisil solid-phase extraction (SPE) cartridge to remove matrix interferences.
- Elute the ethylated organotins with hexane.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS/MS Analysis:
- Inject 1 µL of the final extract into the GC-MS/MS system.
- Use a capillary column suitable for organometallic compound analysis (e.g., a low-polarity phenyl-arylene polymer).
- Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantify the target organotin compounds using a calibration curve prepared from a certified standard solution. The recovery of the CRM is used to assess the accuracy of the entire analytical procedure.
Detailed Protocol 2: Analysis of Organotins in Biological Tissues by LC-MS/MS
This protocol is suitable for the analysis of organotins in biota and leverages the advantage of LC-MS/MS in not requiring a derivatization step.[7][8]
1. Sample Preparation and Extraction:
- Homogenize approximately 1 gram of the biological tissue sample (and a separate aliquot of a biota CRM, e.g., ERM-CE477).
- Add an internal standard (e.g., deuterated TBT).
- Add 10 mL of acidified methanol and extract using a high-speed homogenizer.
- Centrifuge the sample and collect the supernatant.
2. Clean-up:
- Perform a liquid-liquid extraction of the supernatant with hexane to remove lipids.
- The methanolic phase containing the organotins is then passed through a C18 SPE cartridge for further clean-up and concentration.
- Elute the organotins with an appropriate solvent mixture (e.g., methanol/acetic acid).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
- Inject the reconstituted sample into the LC-MS/MS system.
- Use a C18 reversed-phase column for chromatographic separation.
- The mobile phase typically consists of a gradient of water and methanol or acetonitrile, with a small amount of formic acid or acetic acid to improve peak shape.
- Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode with MRM for quantification.
- The analysis of the CRM alongside the samples provides a direct measure of the method's performance.
The Logic of CRM Selection: A Decision Framework
Choosing the right CRM is a critical step that requires careful consideration of the analytical objectives. The following diagram illustrates a logical framework for selecting an appropriate CRM for organotin analysis.
Caption: A decision-making framework for selecting the appropriate CRM.
Conclusion: Ensuring Data Integrity in Organotin Analysis
The accurate and reliable analysis of organotin compounds is a challenging but essential task for protecting environmental and human health. Certified Reference Materials are the bedrock of a robust quality assurance and quality control program. By carefully selecting and correctly utilizing CRMs, researchers can ensure the integrity of their data, contribute to a better understanding of organotin contamination, and support effective regulatory actions. This guide provides a starting point for navigating the landscape of available CRMs and implementing best practices in your laboratory. Continuous engagement with the scientific community and CRM providers will be key to staying abreast of new developments and ensuring the highest standards in organotin analysis.
References
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-
CPAChem. Organotin compounds. [Link]
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Inagaki, K., et al. (2007). Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds. Analytical and Bioanalytical Chemistry, 387(7), 2325–2334. [Link]
-
National Research Council Canada. Certificate of Analysis PACS-3. [Link]
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National Institute for Environmental Studies, Japan. NIES Certified Reference Material No. 12: Marine Sediment. [Link]
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Qmx Laboratories. Organotins Reference Materials. [Link]
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British Columbia Ministry of Environment and Climate Change Strategy. Organotins in Sediment/Soil by GC with MS Detection. [Link]
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AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
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Joint Research Centre. ERM-CE477: Mussel tissue (butyltins). [Link]
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Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(11), 3321. [Link]
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Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Journal of Environmental Monitoring, 11(4), 843-848. [Link]
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Morabito, R., et al. (1999). A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. Journal of Environmental Monitoring, 1(1), 75-82. [Link]
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International Association of Geoanalysts. Proficiency Testing. [Link]
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IFA-Tulln. Proficiency Testing Scheme – Annual Programme 2025. [Link]
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National Institute of Standards and Technology. Certificate of Analysis Standard Reference Material® 2706 New Jersey Soil. [Link]
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A Comparative Toxicological Assessment of Tributyltin and Its Degradation Products: Dibutyltin and Monobutyltin
This guide provides a comprehensive comparison of the toxicity of tributyltin (TBT) and its primary degradation products, dibutyltin (DBT) and monobutyltin (MBT). Intended for researchers, scientists, and drug development professionals, this document synthesizes key toxicological data, outlines detailed experimental protocols for toxicity assessment, and offers insights into the underlying mechanisms of action. Our objective is to furnish a scientifically robust resource that facilitates a deeper understanding of the environmental and biological risks associated with these organotin compounds.
Introduction: The Environmental Legacy of Tributyltin
Tributyltin (TBT) belongs to the organotin family of compounds and has been extensively used as a biocide in antifouling paints for marine vessels.[1] Its effectiveness in preventing the growth of marine organisms on ship hulls led to its widespread application.[2][1] However, the slow leaching of TBT from these paints into the aquatic environment has resulted in significant ecotoxicological concerns.[2] TBT is highly toxic to a wide range of non-target marine organisms, leading to well-documented adverse effects such as imposex (the development of male sexual characteristics in female snails) and immunosuppression.[3]
In the environment, TBT undergoes a process of degradation through the sequential loss of its butyl groups, a process known as debutylation. This degradation can be mediated by both biological and physical factors. The primary degradation products are dibutyltin (DBT) and monobutyltin (MBT), which are subsequently broken down into less toxic inorganic tin.[4] The toxicity of these organotin compounds generally decreases with the number of alkyl groups attached to the tin atom. Therefore, TBT is the most toxic, followed by DBT, and then MBT.[4]
This guide will delve into a detailed comparison of the toxicological profiles of TBT, DBT, and MBT, focusing on key areas of concern for human and environmental health: immunotoxicity, neurotoxicity, and endocrine disruption.
The Degradation Pathway of Tributyltin
The environmental degradation of tributyltin is a critical factor in assessing its long-term impact. The following diagram illustrates the stepwise debutylation process from the highly toxic TBT to the less harmful inorganic tin.
Caption: Comparative immunotoxic effects of TBT, DBT, and MBT.
Neurotoxicity
Organotin compounds can cross the blood-brain barrier and exert neurotoxic effects. [5]The severity of these effects also varies among TBT and its degradation products.
-
Tributyltin (TBT): TBT is a known neurotoxicant, causing a range of symptoms in humans and animals, including tremors, convulsions, and ataxia. [6]The neurotoxicity of TBT is thought to stem from its ability to induce oxidative stress, neuroinflammation, and disrupt neuronal function. [5]In vitro studies on neuroblastoma cells have shown that TBT can cause cell death and inhibit neurite outgrowth at low concentrations. [7]
-
Dibutyltin (DBT): While traditionally considered an immunotoxicant, recent research has highlighted the potent neurotoxicity of DBT. [7]In fact, some in vitro studies suggest that DBT may be a more potent neurotoxicant than TBT, causing significant inhibition of neurite outgrowth and cell death at concentrations much lower than other organotins like trimethyltin. [7]
-
Monobutyltin (MBT): MBT exhibits significantly lower neurotoxicity compared to TBT and DBT. In vitro studies on neuroblastoma cells showed that MBT induced only minor cytotoxic changes at much higher concentrations than its parent compounds. [8][7]
Endocrine Disruption
Tributyltin is a well-established endocrine-disrupting chemical (EDC), and this activity is a major contributor to its environmental toxicity.
-
Tributyltin (TBT): TBT is known to disrupt the endocrine system by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. [9]This inhibition leads to an accumulation of androgens, causing the masculinization of female organisms, a phenomenon known as imposex, which has been widely observed in marine snails. [2]TBT can also interfere with the hypothalamic-pituitary-adrenal (HPA) axis. [10]
-
Dibutyltin (DBT) and Monobutyltin (MBT): While the endocrine-disrupting effects of TBT are well-documented, there is less information available specifically comparing the endocrine-disrupting potential of DBT and MBT. However, as the degradation of TBT to DBT and MBT involves the loss of the butyl groups responsible for much of its biological activity, it is generally accepted that their endocrine-disrupting capabilities are lower than that of TBT.
Experimental Protocols for Toxicity Assessment
For researchers investigating the toxicity of these compounds, standardized and validated in vitro assays are essential. The following protocols for assessing cytotoxicity provide a foundation for such studies. The choice of a specific assay depends on the research question and the expected mechanism of toxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [5][7]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. [5]The amount of formazan produced is proportional to the number of living, metabolically active cells. [7]This assay is widely used to assess cell viability and the cytotoxic effects of chemical compounds.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and treatment as described for the MTT assay (Steps 1-4). It is important to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the maximum LDH release control.
Causality Behind Experimental Choices:
-
Supernatant Handling: Careful collection of the supernatant is critical to avoid contamination with intact cells, which could lead to an underestimation of cytotoxicity.
-
Controls: The inclusion of appropriate controls is essential for accurate data interpretation. The maximum release control provides a measure of the total LDH content, while the spontaneous release control accounts for background cell death.
-
Kinetic Measurement: The LDH assay is a kinetic assay, and the incubation time for the enzymatic reaction must be carefully controlled to ensure that the reaction is within the linear range.
Summary and Conclusion
The toxicological profiles of tributyltin and its degradation products, dibutyltin and monobutyltin, reveal a clear trend of decreasing toxicity with the loss of butyl groups.
-
Tributyltin (TBT) is a highly toxic compound with potent immunotoxic, neurotoxic, and endocrine-disrupting properties. Its persistence in the environment and its ability to bioaccumulate pose significant risks to both aquatic ecosystems and potentially human health.
-
Dibutyltin (DBT) , the first degradation product of TBT, is also a significant toxicant. While its overall toxicity is generally lower than that of TBT, it exhibits potent immunotoxic and neurotoxic effects, in some cases rivaling or even exceeding the potency of TBT in specific in vitro assays.
-
Monobutyltin (MBT) is considerably less toxic than its parent compounds. Its immunotoxic and neurotoxic effects are significantly lower, indicating that the degradation of DBT to MBT represents a substantial detoxification step.
This comparative guide underscores the importance of considering the entire degradation pathway of environmental contaminants when assessing their overall risk. While regulations have been implemented to restrict the use of TBT, its persistence and the toxicity of its primary degradation product, DBT, necessitate continued monitoring and research. The provided experimental protocols offer a starting point for researchers to further investigate the mechanisms of organotin toxicity and to screen for potential therapeutic interventions or to assess the safety of novel compounds.
References
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An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.). Retrieved from [Link]
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Tributyltin - Wikipedia. (n.d.). Retrieved from [Link]
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TRIBUTYLTIN (TBT) - EXTOXNET PIP. (1996). Retrieved from [Link]
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Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253–298. Retrieved from [Link]
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Tributyltin - Collaborative for Health & Environment. (n.d.). Retrieved from [Link]
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García-García, E., et al. (2011). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry, 59(8), 4140-4148. Retrieved from [Link]
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Graceli, J. B., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Endocrinology, 9, 12. Retrieved from [Link]
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Ishida, Y., et al. (1998). Environmental Toxic Substances -Neurotoxicity of Organotin Compounds-. The Japanese Journal of Toxicology, 11(1), 1-10. Retrieved from [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Dibutyltin dilaurate - Wikipedia. (n.d.). Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]
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How Toxic Environmental Chemical DBT Affects The Immune System. (2008). ScienceDaily. Retrieved from [Link]
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LDH cytotoxicity assay - Protocols.io. (2024). Retrieved from [Link]
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LD50 Acute Toxicity Test of the Anticancer Compound of Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate in White Mouse (Mus m. (2020). SID. Retrieved from [Link]
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SIAM 23, 17-20 October 2006 US/ICCA SIDS INITIAL ASSESSMENT PROFILE Monobutyltin trichloride and selected thioglycolate esters - OECD Existing Chemicals Database. (2006). Retrieved from [Link]
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Tributyltin compounds (PIM G018) - Inchem.org. (n.d.). Retrieved from [Link]
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OECD GUIDELINE FOR THE TESTING OF CHEMICALS Neurotoxicity Study in Rodents. (2007). Regulations.gov. Retrieved from [Link]
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Kakuschke, A., et al. (2008). Toxic Effects of Tributyltin and Its Metabolites on Harbour Seal (Phoca Vitulina) Immune Cells in Vitro. Environmental Science & Technology, 42(22), 8546–8552. Retrieved from [Link]
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Dibutyltin dilaurate. (2006). Retrieved from [Link]
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Provisional Peer Reviewed Toxicity Values for Mono-, Di- and Tri- Butyltin Compounds Various CASRN Derivation of Subchronic and Chronic Oral Rf - epa nepis. (2006). Retrieved from [Link]
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Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. (2022). MDPI. Retrieved from [Link]
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General in vitro Neurotoxicity Test - Creative Bioarray. (n.d.). Retrieved from [Link]
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Do the Effects of the Triorganotin Tributyltin on the Hypothalamic-Pituitary-Adrenal Axis In Vivo Contribute to Its Environmental Toxicity?. (2018). Oxford Academic. Retrieved from [Link]
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Neurotoxicity Assay - Visikol. (2023). Retrieved from [Link]
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Editorial: Methods and protocols in neurotoxicology. (2022). PMC - NIH. Retrieved from [Link]
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In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. (n.d.). JRC Publications Repository. Retrieved from [Link]
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Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem. (n.d.). Retrieved from [Link]
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Tributyltin (TBT) in freshwater and marine water - Water Quality Australia. (2000). Retrieved from [Link]
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Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022). Retrieved from [Link]
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A Comparative Guide to the Cellular Effects of Tributyltin Chloride vs. Triphenyltin Chloride
For researchers, scientists, and drug development professionals navigating the complex world of organotin compounds, a nuanced understanding of their distinct cellular impacts is paramount. This guide offers a detailed, evidence-based comparison of two prominent organotins: Tributyltin chloride (TBT-Cl) and Triphenyltin chloride (TPT-Cl). While both are recognized for their potent biocidal properties and potential as anticancer agents, their interactions at the cellular level are not identical. This document synthesizes experimental data to elucidate their differential cytotoxicity, mechanisms of action, and the signaling pathways they modulate.
Executive Summary: A Tale of Two Tins
Tributyltin chloride and Triphenyltin chloride are potent organometallic compounds with significant toxicological profiles.[1] While both induce cell death and are known endocrine disruptors, experimental data consistently reveals that Tributyltin chloride is the more potent toxicant in most tested endpoints, particularly concerning cytotoxicity .[1][2][3] Their shared ability to function as agonists of the nuclear retinoid X receptor (RXR) underpins their endocrine-disrupting effects.[2][3] However, the subtle yet critical differences in their molecular mechanisms—from the specific apoptotic proteins they regulate to the signaling cascades they trigger—dictate their unique cellular fates. This guide will dissect these differences to provide a clearer framework for their application in research.
Comparative Cytotoxicity: Potency and Cellular Response
The most immediate distinction between TBT-Cl and TPT-Cl lies in their cytotoxic potency. Across various human cancer cell lines, TBT-Cl consistently demonstrates a higher toxicity, inducing cell death at significantly lower concentrations than TPT-Cl.[2]
For instance, in studies on human breast cancer cell lines MCF-7 and MDA-MB-231, TBT-Cl was found to be significantly more effective at inhibiting cell proliferation.[2][4] Comparable concentrations required to induce apoptosis were approximately 200 nM for TBT-Cl versus 800 nM for TPT-Cl, highlighting a four-fold difference in potency in this context.[2][3]
| Compound | Cell Line | Effect | Effective Concentration | Reference |
| Tributyltin chloride (TBT-Cl) | MCF-7, MDA-MB-231 | Apoptosis Induction | ~200 nM | [2][3] |
| Triphenyltin chloride (TPT-Cl) | MCF-7, MDA-MB-231 | Apoptosis Induction | ~800 nM | [2][3] |
| Tributyltin chloride (TBT-Cl) | Jurkat T-lymphocytes | Apoptosis Induction | 0.5 - 5 µM | [5] |
| Triphenyltin chloride (TPT-Cl) | Jurkat T-lymphocytes | Apoptosis Induction | 0.01 - 1 µM | [5] |
Note: Direct comparison of µM values between studies should be done with caution due to variations in experimental conditions and cell lines.
Dissecting the Mechanisms of Action
While both compounds ultimately lead to apoptosis, their routes to initiating this programmed cell death are distinct. The choice of experimental models and assays is crucial for elucidating these pathways; for example, using cell lines with different receptor statuses (like ER+ MCF-7 vs. ER- MDA-MB-231) can reveal hormone-related mechanistic differences.[2]
Induction of Apoptosis: Convergent Outcomes, Divergent Pathways
Both TBT-Cl and TPT-Cl are potent inducers of apoptosis, primarily through the intrinsic mitochondrial pathway.[5][6] This is a self-validating endpoint; the observation of key apoptotic markers like caspase activation and DNA fragmentation confirms the induction of this specific cell death program.
Tributyltin Chloride (TBT-Cl): TBT-Cl's action is often characterized by its profound impact on mitochondrial function and cellular stress responses.[7][8] Exposure triggers a cascade of events including:
-
Oxidative Stress: A rapid increase in reactive oxygen species (ROS) is an early and critical event.[8][9]
-
Mitochondrial Disruption: TBT-Cl causes mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors like cytochrome c.[7][8]
-
ATP Depletion: In the absence of glucose, TBT-Cl can cause a rapid drop in intracellular ATP, pushing cells towards necrosis instead of apoptosis.[7] The maintenance of ATP levels via glycolysis is required for the energy-dependent steps of apoptosis, such as caspase activation.[7]
-
Protein Regulation: It markedly stimulates the expression of the pro-apoptotic p53 protein while inhibiting the anti-apoptotic Bcl-2 protein.[3][4][10]
-
Calcium Influx: A significant rise in intracellular Ca2+ levels is a key part of its toxic mechanism.[8][9]
Triphenyltin Chloride (TPT-Cl): TPT-Cl's apoptotic pathway, while also involving caspases, is distinguished by its rapid effects on the cytoskeleton and a unique signaling cascade.
-
Rapid Calcium Mobilization: TPT-Cl induces a near-instantaneous increase in intracellular Ca2+ within seconds of exposure.[11]
-
Cytoskeletal Disruption: This calcium influx is followed swiftly by the depolymerization of actin filaments.[11]
-
NF-κB Activation: A crucial distinguishing feature is the subsequent activation of the NF-κB signaling pathway, which in turn leads to the synthesis and release of Tumor Necrosis Factor-alpha (TNF-α).[11] This suggests that the ultimate apoptotic signal may be mediated by TNF-α.
-
Protein Regulation: Compared to TBT-Cl, TPT-Cl has a less pronounced effect on p53 stimulation but causes a more substantial decrease in Bcl-2 protein expression.[4]
The following diagrams illustrate the proposed signaling pathways for each compound.
Caption: Proposed apoptotic pathway for Tributyltin chloride (TBT-Cl).
Caption: Proposed apoptotic pathway for Triphenyltin chloride (TPT-Cl).
Mechanistic Comparison Summary
| Feature | Tributyltin Chloride (TBT-Cl) | Triphenyltin Chloride (TPT-Cl) |
| Primary Target | Mitochondria, Cellular Redox State[7][8] | Cytoskeleton, NF-κB Pathway[11] |
| Calcium (Ca2+) Effect | Significant increase in intracellular Ca2+[8] | Rapid, immediate increase in intracellular Ca2+[11] |
| p53 Regulation | Marked stimulation of expression[4] | Mild effect on expression[4] |
| Bcl-2 Regulation | Inhibition of expression[4][10] | Substantial diminution of expression[4] |
| Key Signaling Pathway | Oxidative stress, p38 MAPK, mitochondrial pathway[8][9] | NF-κB activation leading to TNF-α release[11] |
| Caspase Activation | Rapid activation of executive caspases[2][5] | Delayed onset of caspase activation compared to TBT-Cl[2] |
Key Experimental Protocols
To ensure reproducibility and accuracy in assessing the effects of TBT-Cl and TPT-Cl, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for two fundamental assays in this field.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a foundational colorimetric method to quantify a cell population's metabolic activity, which serves as a proxy for viability and proliferation.[12] The causality is straightforward: viable cells possess active mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of TBT-Cl and TPT-Cl in culture medium from a stock solution (typically dissolved in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.1%).
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure all crystals are dissolved.[13] Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance of the medium-only wells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive and versatile technique for quantifying DNA damage, such as single and double-strand breaks, in individual cells.[15][16] The principle relies on the electrophoresis of nucleoids from lysed single cells embedded in an agarose gel.[15] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," whereas undamaged DNA remains in the nucleoid "head." The intensity and length of the tail are proportional to the amount of DNA damage. This method is a self-validating system for genotoxicity, as the physical migration of DNA is a direct consequence of strand breaks.
Caption: Key steps of the Comet Assay for assessing DNA damage.
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Treat cultured cells with various concentrations of TBT-Cl or TPT-Cl for a defined period. Harvest the cells, ensuring high viability (>90%) to avoid detecting DNA damage from necrotic or apoptotic cells.
-
Slide Preparation: Prepare microscope slides by coating them with a layer of 1% normal melting point (NMP) agarose.
-
Cell Embedding: Resuspend the treated cells in PBS at a concentration of ~1x10⁵ cells/mL. Mix a small volume of the cell suspension with 0.8% low melting point (LMP) agarose at 37°C.[17] Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow it to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[15] This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically ~25V and 300mA) for 20-30 minutes. The fragmented, negatively charged DNA will migrate from the nucleoid towards the anode.
-
Neutralization and Staining: After electrophoresis, gently rinse the slides with a neutralization buffer. Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium iodide) to the slides.
-
Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" or "% DNA in tail" are common metrics for quantifying genotoxicity.
Conclusion
In the comparative analysis of Tributyltin chloride and Triphenyltin chloride, a clear picture emerges: while both are potent inducers of apoptosis, they are not interchangeable. TBT-Cl consistently demonstrates higher cytotoxicity and acts primarily through inducing severe oxidative stress and mitochondrial disruption. [2][8] In contrast, TPT-Cl operates via a more distinct pathway involving rapid calcium-induced cytoskeletal changes and NF-κB activation. [11]
For researchers, these differences are critical. The choice between TBT-Cl and TPT-Cl should be informed by the specific cellular pathways under investigation. TBT-Cl may be a more suitable tool for studies focused on mitochondrial health and oxidative stress, while TPT-Cl provides a unique model for investigating the interplay between calcium signaling, cytoskeletal dynamics, and inflammatory-apoptotic pathways. Understanding these divergent mechanisms is essential for the accurate interpretation of experimental data and for harnessing their potential in therapeutic development.
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Demertzis, M. A., et al. (2010). Synthesis and biological applications of ionic triphenyltin(IV) chloride carboxylate complexes with exceptionally high cytotoxicity. Dalton Transactions, 39(27), 6345-53. [Link]
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Sharma, A., et al. (2019). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
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Craig, Z. R., et al. (2016). The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation. Biology of Reproduction, 95(5), 105. [Link]
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Varela-Ramirez, A., et al. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell Biology and Toxicology, 27(3), 191-203. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Tributyltin Chloride-d27: A Guide for Laboratory Professionals
For the conscientious researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper handling and disposal of hazardous materials like Tributyltin chloride-d27 are paramount to ensuring a safe laboratory environment and safeguarding against environmental contamination.[1] This guide provides a detailed, procedural framework for the safe management and disposal of this compound, emphasizing the scientific rationale behind each critical step.
Tributyltin chloride (TBTC) and its deuterated analogue are organotin compounds known for their high toxicity to a broad spectrum of organisms.[2][3] They are classified as toxic, corrosive, and an environmental hazard, necessitating meticulous disposal protocols.[4] This document will serve as your comprehensive resource for implementing a self-validating system of disposal, ensuring both personal safety and regulatory compliance.
Immediate Safety & Handling: The First Line of Defense
Before any disposal procedures commence, it is crucial to handle this compound with the utmost care in a controlled environment.
Always work within a certified chemical fume hood to mitigate the risk of inhaling toxic vapors.[1][5] Personal Protective Equipment (PPE) is not optional; it is a mandatory requirement for your safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[1]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[1][6]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[1]
-
Respiratory Protection: If there is any risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator is required.[1][7]
Waste Segregation & Collection: A Critical Step for Safety and Compliance
Proper segregation of waste streams is fundamental to safe and compliant chemical disposal. Never mix this compound waste with other chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
All materials that come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or excess this compound
-
Contaminated solvents and solutions
-
Used pipette tips, wipes, and other disposable labware
-
Contaminated gloves and other PPE
Procedure for Waste Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable hazardous waste containers for liquid and solid organotin waste.[1]
-
Labeling: The containers must be labeled as "Hazardous Waste: Organotin Compounds" and should include the chemical name "this compound".[1]
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, until collection by your institution's EHS personnel.[1][5]
Decontamination of Laboratory Glassware: Ensuring Safe Reuse
Thorough decontamination of glassware is essential to prevent cross-contamination of future experiments and to ensure the safety of all laboratory personnel.[1]
Step-by-Step Glassware Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with an organic solvent such as acetone or dichloromethane to remove the bulk of the organotin residue. Collect this rinse solvent as hazardous waste.[1]
-
Oxidizing Soak: Prepare a 20% nitric acid solution or a 10% bleach solution. Carefully fill the glassware with the oxidizing solution and allow it to soak overnight in the fume hood. This step helps to break down residual organotin compounds.[1]
-
Dispose of Decontamination Solution: Decant the oxidizing solution into a designated hazardous waste container.[1]
-
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[1]
-
Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly with tap water, and perform a final rinse with deionized water.[1]
-
Drying: Allow the glassware to air dry completely before reuse.[1]
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[5][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][8] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container for solid organotin waste.[6]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department immediately.
Final Disposal: The Last Step in the Chemical Lifecycle
The ultimate disposal of this compound waste must be conducted by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[6][9]
-
Never attempt to dispose of this compound down the drain or in regular trash.[5][10] This compound is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[7][9]
-
Your institution's EHS department will coordinate the collection and final disposal of your properly labeled and segregated hazardous waste.
Quantitative Data Summary
For a quick reference, the following table summarizes key data for Tributyltin chloride. The properties for the deuterated version are comparable.
| Property | Value | Reference |
| Molecular Formula | C12H27ClSn | [4] |
| Molecular Weight | 325.50 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 171-173 °C @ 25 mmHg | [12] |
| Density | 1.2 g/cm³ at 25 °C | [13] |
| Toxicity | Toxic if swallowed, harmful in contact with skin, causes severe skin and eye irritation. | [6][9] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [6][7] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on your facility's policies.
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A Comprehensive Guide to the Safe Handling and Disposal of Tributyltin chloride-d27
Tributyltin chloride-d27, a deuterated organotin compound, is a valuable tool in various research applications. However, its significant toxicity necessitates a meticulous and well-understood safety protocol to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks of this compound
This compound shares the same high toxicity profile as its non-deuterated counterpart. It is classified as a highly hazardous substance, and exposure can have severe, and in some cases, fatal consequences. A thorough understanding of its toxicological properties is the foundation of a robust safety plan.
Key Hazards:
-
Acute Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin.
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or fumes can lead to severe irritation of the respiratory system.
-
Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.
Routes of Exposure: The primary routes of exposure are inhalation, skin contact, and ingestion. Due to its high toxicity, even minute quantities can be harmful. Therefore, the operational plan must be designed to minimize the possibility of exposure through any of these routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting | Nitrile or Neoprene (double-gloved) | Chemical safety goggles and a face shield | NIOSH-approved respirator with a particulate filter (e.g., N100, P100) | Full-coverage lab coat or disposable gown |
| In-solution Handling | Nitrile or Neoprene (double-gloved) | Chemical safety goggles and a face shield | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter | Full-coverage lab coat or disposable gown |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter | Chemical-resistant disposable suit |
| Waste Disposal | Nitrile or Neoprene (double-gloved) | Chemical safety goggles | Not generally required if waste is properly contained | Full-coverage lab coat |
Expert Insights on PPE Selection:
-
Gloves: Double-gloving with nitrile or neoprene gloves provides an extra layer of protection. It is crucial to check the breakthrough time of the specific gloves you are using against organotin compounds. For prolonged exposure or in the case of a spill, heavy-duty butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: A NIOSH-approved respirator is mandatory. The choice between a particulate filter and an organic vapor cartridge depends on the physical form of the compound being handled. For the solid form, a particulate filter is sufficient. When working with solutions, a combination of an organic vapor cartridge and a particulate pre-filter is necessary to protect against both vapors and aerosols. A proper fit test for the respirator is essential to ensure its effectiveness.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the severe corrosive nature of this compound, the use of a face shield in conjunction with goggles is strongly recommended to protect the entire face.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is critical to minimizing the risk of exposure. The following workflow should be adapted to your specific laboratory setup and experimental needs.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly marked with a warning sign indicating the use of a highly toxic substance.
-
Pre-Experiment Checklist:
-
Ensure the fume hood is functioning correctly.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit specifically for hazardous chemicals nearby.
-
Prepare all necessary reagents and equipment before handling the this compound.
-
-
Weighing and Aliquoting:
-
Perform these tasks in the fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to prevent the generation of dust.
-
-
In-Solution Handling:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep all containers tightly sealed when not in use.
-
-
Post-Experiment Decontamination:
-
Wipe down all surfaces in the fume hood with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.
-
Thoroughly clean all non-disposable equipment that came into contact with the compound.
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of this compound can have severe environmental consequences. A strict disposal protocol is therefore essential.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
